1,4-Phenylenediacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513731. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQCKESKNZBNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060758 | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-75-3 | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenylenediacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylenediacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-PHENYLENEDIACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UNC3XG7WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Phenylenediacetonitrile chemical properties and structure
An In-depth Technical Guide to 1,4-Phenylenediacetonitrile: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of this compound. It aims to provide not just data, but field-proven insights into the practical utility and handling of this versatile chemical intermediate.
Introduction and Strategic Importance
This compound (p-PDAN), also known as p-Xylylene Dicyanide, is a bifunctional organic compound featuring a central benzene ring substituted at the para positions with two cyanomethyl (-CH₂CN) groups.[1][2][3] Its strategic importance in organic synthesis stems from this unique symmetrical structure, which provides two reactive sites for building complex molecular architectures.
Identified by CAS Number 622-75-3 , this compound serves as a pivotal building block in the synthesis of a wide array of value-added products, including pharmaceuticals, agrochemicals, and dyes.[1][3][4][5][6] Its utility lies in the versatile reactivity of both the nitrile functionalities and the benzylic protons, allowing for a diverse range of chemical transformations. This guide will delve into the core chemical principles that make p-PDAN an indispensable tool for synthetic chemists.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to its reactivity. The para-substitution pattern ensures a linear and symmetric molecule, which can influence its crystalline structure and solubility. The electron-withdrawing nature of the nitrile groups acidifies the adjacent methylene protons, a key feature that dictates its role in many synthetic pathways.
Caption: Molecular structure of this compound (CAS: 622-75-3).
The physical and chemical properties of p-PDAN are summarized below. Its solid, crystalline nature and high melting point are characteristic of its symmetrical structure. Its poor solubility in water is expected for a non-polar aromatic compound, necessitating the use of organic solvents in reactions.[1][3]
| Property | Value | Source(s) |
| CAS Number | 622-75-3 | [1] |
| Molecular Formula | C₁₀H₈N₂ | [1][7] |
| Molecular Weight | 156.18 g/mol | [7] |
| Appearance | White to light yellow or brown crystalline powder | [1][3][8] |
| Melting Point | 94-99 °C | [4][7][8] |
| Boiling Point | ~334.0 °C at 760 mmHg | [7][9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][3][4] |
| Density | ~1.1 g/cm³ | [7] |
| Flash Point | ~163.6 °C | [7][9] |
Spectroscopic Profile for Structural Verification
For any researcher, verifying the identity and purity of starting materials is a critical, non-negotiable step. The following spectroscopic data are characteristic of this compound and serve as a reliable fingerprint for its identification.
-
¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum. Two distinct signals are expected:
-
A singlet in the aromatic region (typically ~7.3 ppm) corresponding to the four equivalent aromatic protons.
-
A singlet in the aliphatic region (typically ~3.7 ppm) corresponding to the four equivalent methylene (-CH₂) protons. The chemical shift is downfield due to the deshielding effect of the adjacent benzene ring and nitrile group.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the molecular symmetry:
-
Nitrile Carbon (C≡N): A signal around 117-118 ppm.
-
Aromatic Carbons: Two signals are expected for the benzene ring carbons – one for the carbons bearing the substituents and one for the unsubstituted carbons.
-
Methylene Carbon (-CH₂-): A signal around 28-30 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the key nitrile functional group.[10]
-
A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the C≡N stretch. Its intensity confirms the presence of the nitrile.
-
C-H stretching bands for the aromatic ring will appear just above 3000 cm⁻¹.
-
C-H stretching bands for the methylene groups will appear just below 3000 cm⁻¹.
-
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is crucial for the utility of any chemical intermediate. The most common and industrially viable method for preparing p-PDAN is through a nucleophilic substitution reaction.
Core Reaction: The synthesis involves the reaction of a p-xylylene dihalide (e.g., 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][11] This is a classic example of an Sₙ2 reaction, where the cyanide ion acts as the nucleophile, displacing the halide leaving groups.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1][11] Causality: The choice of a polar aprotic solvent like dimethylformamide (DMF) is deliberate; it effectively dissolves the organic substrate and the cyanide salt while favoring the Sₙ2 mechanism over elimination side reactions. The reaction is exothermic, requiring controlled addition of reactants to maintain the optimal temperature range.
-
Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and an addition funnel, prepare a solution of sodium cyanide (2.65 moles) in water (200 mL).
-
Reactant Addition: Gently heat a solution of p-xylylene chloride (1.15 moles) in dimethylformamide (200 mL) to approximately 60°C to ensure it remains dissolved.
-
Reaction: Add the warm p-xylylene chloride solution dropwise to the stirred sodium cyanide solution. The rate of addition should be controlled to maintain the reaction temperature between 60-65°C. This control is critical to prevent runaway reactions and minimize side products. The addition typically takes about 2 hours.
-
Completion: After the addition is complete, maintain the reaction mixture at 60-65°C with external heating for an additional hour to ensure the reaction goes to completion.
-
Workup and Isolation: Pour the warm reaction mixture into a large volume of water (2 liters). The product, being insoluble in water, will precipitate out as a solid.
-
Purification: Filter the precipitated solid and wash it thoroughly with water to remove any unreacted cyanide salts and DMF. The resulting product is typically obtained in high yield (85-95%) and purity.[1][11]
Applications in Synthesis and Drug Development
This compound is not an end product but a versatile precursor. Its value is realized in its subsequent transformations.
-
Pharmaceuticals and Agrochemicals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][3][5][6] The dinitrile can be hydrolyzed to form 1,4-phenylenediacetic acid or reduced to form 1,4-bis(aminoethyl)benzene, both of which are common pharmacophores or building blocks.
-
Dyes and Pigments: The rigid aromatic core and reactive nitrile groups make it a suitable precursor for creating complex chromophores used in the dye industry.[1][9]
-
Materials Science: The linear, bifunctional nature of p-PDAN allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers and materials with desirable thermal or optical properties.
-
Organic Synthesis Research: Beyond industrial applications, it is a valuable tool for academic research, enabling the construction of complex molecules and the exploration of new reaction methodologies.[5]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Summary: The primary hazards are associated with its toxicity upon ingestion, inhalation, or skin contact, and it is known to cause skin, eye, and respiratory irritation.[1][7][8][12][13] In case of fire, it can decompose to release toxic gases such as carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen cyanide.[8]
| Hazard Information | GHS Statements and Codes |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7][12]H315: Causes skin irritation.[8][12]H319: Causes serious eye irritation.[8][12]H335: May cause respiratory irritation.[8][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat. For weighing or generating dust, a dust mask (e.g., N95) is recommended.[7][12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9][14] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its symmetric structure, coupled with the versatile reactivity of its nitrile and benzylic positions, provides a reliable and efficient platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research, drug development, and materials science while ensuring the highest standards of safety and scientific rigor.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS 622-75-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]
- 4. This compound | 622-75-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 622-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. This compound 99 622-75-3 [sigmaaldrich.com]
- 13. This compound | 622-75-3 [amp.chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
Spectroscopic data of 1,4-Phenylenediacetonitrile (¹H NMR, ¹³C NMR, IR)
This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-phenylenediacetonitrile, a key building block in the synthesis of various organic materials and pharmaceutical compounds.[1] The structural elucidation of this molecule is paramount for its application, and this document offers a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra. The following sections are designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the spectroscopic characteristics of this compound, grounded in fundamental principles and supported by experimental data.
Molecular Structure and Symmetry
This compound, also known as p-xylylene dicyanide, possesses a highly symmetrical structure.[2] This symmetry is a critical factor in interpreting its spectroscopic data, as it dictates the number and type of signals observed in the NMR spectra. The molecule consists of a central benzene ring substituted at the para positions with two cyanomethyl (-CH₂CN) groups.
Figure 1: Molecular Structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. Due to the symmetry of this compound, a simplified ¹H NMR spectrum is expected.
Experimental Data
The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.37 | Singlet | 4H | Aromatic protons (Ar-H) |
| ~3.75 | Singlet | 4H | Methylene protons (-CH₂-) |
Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Interpretation and Rationale
The presence of only two signals in the ¹H NMR spectrum is a direct consequence of the molecule's C₂h symmetry.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically equivalent due to the para-substitution. This equivalence results in a single resonance, which appears as a singlet at approximately 7.37 ppm.[4] The downfield chemical shift is characteristic of protons attached to an aromatic ring, where they are deshielded by the ring current effect.
-
Methylene Protons (-CH₂-): The four protons of the two methylene groups are also chemically equivalent. They give rise to a single singlet at around 3.75 ppm. The proximity of the electron-withdrawing cyano group (-CN) causes a downfield shift compared to typical alkyl protons. The absence of coupling (a singlet) indicates that there are no adjacent, non-equivalent protons.
Figure 2: Correlation of ¹H NMR signals to the molecular structure.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR, the symmetry of this compound simplifies its ¹³C NMR spectrum.
Experimental Data
The ¹³C NMR spectrum is also typically recorded in CDCl₃.[5]
| Chemical Shift (δ) ppm | Assignment |
| ~131.0 | Aromatic C-H |
| ~129.5 | Aromatic C-CH₂CN (quaternary) |
| ~117.5 | Nitrile Carbon (-C≡N) |
| ~23.0 | Methylene Carbon (-CH₂) |
Note: These are approximate chemical shifts and can vary.
Interpretation and Rationale
The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
Aromatic Carbons: Due to symmetry, the four aromatic CH carbons are equivalent, giving a single peak around 131.0 ppm. The two quaternary aromatic carbons, to which the cyanomethyl groups are attached, are also equivalent and appear as a separate signal around 129.5 ppm.[4]
-
Nitrile Carbon (-C≡N): The two carbons of the cyano groups are equivalent and resonate at approximately 117.5 ppm. This chemical shift is characteristic of a nitrile carbon.
-
Methylene Carbon (-CH₂-): The two methylene carbons are equivalent and show a signal in the aliphatic region, around 23.0 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Data
The IR spectrum is often obtained from a sample prepared as a KBr disc or a Nujol mull.[3][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~2250 | Strong | C≡N stretch (nitrile) |
| ~1615, 1510 | Medium-Strong | C=C stretch (aromatic ring) |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |
Note: Peak positions and intensities are approximate.
Interpretation and Rationale
The key absorption bands in the IR spectrum of this compound confirm the presence of its characteristic functional groups.
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.[8] The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene groups.
-
Nitrile Stretch (C≡N): A strong, sharp absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group.[9] The intensity of this band is due to the large change in dipole moment during the stretching vibration.
-
Aromatic C=C Stretching: The absorptions in the 1615-1510 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
Out-of-Plane Bending: The strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring. This is a very useful diagnostic peak for determining the substitution pattern of the aromatic ring.
Figure 3: Workflow for the interpretation of the IR spectrum.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
References
- 1. Page loading... [guidechem.com]
- 2. 1,4-Benzenediacetonitrile [webbook.nist.gov]
- 3. This compound(622-75-3) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound(622-75-3) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Page loading... [wap.guidechem.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Acetonitrile [webbook.nist.gov]
A Comprehensive Technical Guide to the Solubility of 1,4-Phenylenediacetonitrile in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 1,4-phenylenediacetonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers a qualitative overview based on available data, and presents a detailed protocol for its quantitative determination.
Executive Summary
This compound (CAS 622-75-3) is a crystalline solid that is sparingly soluble to insoluble in water but exhibits greater solubility in organic solvents.[1][2][3] A comprehensive understanding of its solubility profile is critical for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide navigates the predictive principles of solubility based on molecular structure and solvent properties, and provides a practical framework for empirical solubility determination.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈N₂ | [4][5] |
| Molecular Weight | 156.18 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 95-99 °C | [1] |
| Water Solubility | Insoluble / Sparingly soluble | [1][2][3] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is rooted in the interplay of intermolecular forces between the solute (this compound) and the solvent.
Molecular Structure and Polarity of this compound
This compound possesses a symmetrical structure with a nonpolar benzene ring and two polar nitrile (-C≡N) groups. The nitrile groups introduce significant dipole moments due to the high electronegativity of nitrogen.[6] This duality of polar and nonpolar regions dictates its solubility in various organic solvents.
Intermolecular Forces at Play
The dissolution of this compound involves the disruption of its crystal lattice forces and the formation of new solute-solvent interactions. The primary intermolecular forces to consider are:
-
Dipole-Dipole Interactions: The polar nitrile groups can engage in strong dipole-dipole interactions with polar solvent molecules.[6]
-
London Dispersion Forces: The nonpolar aromatic ring contributes to London dispersion forces, which are significant in interactions with nonpolar solvents.
-
Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the lone pair of electrons on the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors.[6] This allows for hydrogen bonding with protic solvents like alcohols.
The logical relationship for predicting solubility based on these interactions can be visualized as follows:
References
- 1. This compound | 622-75-3 [chemicalbook.com]
- 2. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 1,4-Phenylenediacetonitrile in Polymer Synthesis
Abstract
1,4-Phenylenediacetonitrile, also known as p-xylylenedinitrile, is a versatile monomer that offers a unique combination of a rigid aromatic core and reactive nitrile functionalities. This structure allows for its participation in a variety of polymerization reactions, leading to the synthesis of high-performance polymers with tailored properties. This guide provides an in-depth exploration of this compound as a monomer, detailing its polymerization mechanisms, the properties of the resulting polymers, and their applications. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested methodologies.
Introduction to this compound as a Monomer
This compound is a white crystalline solid with the chemical formula C₆H₄(CH₂CN)₂.[1][2] Its molecular structure, featuring a central benzene ring with two cyanomethyl substituents in a para configuration, is the key to its utility in polymer science. The rigid phenylene unit imparts thermal stability and mechanical strength to the polymer backbone, while the nitrile groups and the adjacent activated methylene (-CH₂-) groups provide multiple pathways for polymerization.
Key Properties of this compound:
| Property | Value |
| CAS Number | 622-75-3[1] |
| Molecular Formula | C₁₀H₈N₂[1] |
| Molecular Weight | 156.18 g/mol [1] |
| Appearance | White crystalline powder[2] |
| Melting Point | 95-99 °C[1] |
| Solubility | Insoluble in water[3] |
The strategic placement of the reactive groups allows this compound to be a valuable building block for a range of polymers, including polyamides, conjugated polymers like poly(p-phenylene vinylene)s, and thermosetting resins.[4][5]
Polymerization Pathways of this compound
The dual reactivity of the nitrile and methylene groups in this compound opens up several avenues for polymerization. The choice of reaction conditions and co-monomers dictates the final polymer structure and properties.
Knoevenagel Polycondensation for Conjugated Polymers
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds.[6] In the context of polymer synthesis, a polycondensation reaction between this compound and an aromatic dialdehyde can yield poly(p-phenylene vinylene) (PPV) derivatives.[5] These polymers are of significant interest for their applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices, due to their tunable optical and electronic properties.[5][7]
The reaction is typically base-catalyzed, with the methylene protons of this compound being sufficiently acidic to be removed by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the dialdehyde. A subsequent elimination of water leads to the formation of a vinylene linkage.
Recent advancements have focused on creating highly crystalline, two-dimensional covalent organic frameworks (2D-COFs) using this method.[8][9][10] These materials exhibit extended π-conjugation and high chemical stability, making them promising for unique optoelectronic, magnetic, and redox applications.[10]
Mechanism Insight: The reversibility of the Knoevenagel condensation is crucial for achieving highly crystalline polymers.[10] The use of specific catalysts and reaction conditions that allow for "error-correction" during polymerization is key to obtaining well-ordered structures.[10] Water-assisted dynamic Michael-addition-elimination has been shown to facilitate this process, leading to improved crystallinity.[8][9]
Synthesis of Polyamides
Polyamides are a major class of engineering thermoplastics known for their excellent mechanical properties, thermal stability, and chemical resistance.[4][11][12] While the direct reaction of nitriles to form amides is not a standard polycondensation route, this compound can be a precursor to monomers suitable for polyamide synthesis. For instance, the nitrile groups can be hydrolyzed to carboxylic acid groups, forming 1,4-phenylenediacetic acid. This diacid can then be reacted with a diamine in a classic step-growth polymerization to produce a polyamide.[13]
Alternatively, catalytic methods exist for the synthesis of polyamides from dinitriles.[13] These routes, while less common, offer potential for novel polymer architectures. The resulting aromatic polyamides, or aramids, are known for their exceptional strength and are used in demanding applications in the automotive, aerospace, and textile industries.[11][13]
Cyclotrimerization of Nitrile Groups
The nitrile groups of this compound can undergo cyclotrimerization in the presence of suitable catalysts to form highly cross-linked networks containing triazine rings.[14][15] This reaction is a powerful method for producing thermosetting polymers with exceptional thermal stability and mechanical integrity.
The cyclotrimerization is often catalyzed by transition metal complexes, such as those of cobalt or nickel.[14][16] The resulting triazine-based polymers are amorphous and insoluble, making them suitable for applications requiring high-temperature resistance, such as in composites and adhesives for the aerospace and electronics industries.
Experimental Rationale: Microwave-assisted synthesis can significantly accelerate the cyclotrimerization reaction, offering a more efficient route to these high-performance materials.[14] The choice of catalyst is critical for controlling the reaction and achieving high yields.[15]
Visualization of Polymerization Pathways
The following diagram illustrates the primary polymerization routes available for this compound.
Caption: Polymerization routes for this compound.
Properties of Polymers Derived from this compound
The polymers synthesized from this compound exhibit a wide range of properties, directly correlated with their chemical structure.
| Polymer Type | Key Properties |
| Poly(p-phenylene vinylene)s | Electrically conducting upon doping, fluorescent, small optical band gap.[5] |
| Polyamides | High tensile strength, wear and heat resistance, flexibility, chemical resistance.[4][12] |
| Triazine-based Thermosets | High thermal stability, high mechanical strength, chemical inertness. |
Thermal and Mechanical Properties Overview:
The inclusion of the rigid phenylene backbone from this compound generally enhances the thermal and mechanical properties of the resulting polymers.[17][18][19][20][21] For instance, PPV derivatives and aromatic polyamides often exhibit high glass transition temperatures (Tg) and good thermal stability.[17][22] The mechanical properties, such as tensile strength and modulus, are also typically high, making these materials suitable for engineering applications.[4][12]
Experimental Protocol: Synthesis of a Poly(p-phenylene vinylene) Derivative via Knoevenagel Polycondensation
This section provides a representative protocol for the synthesis of a PPV derivative using this compound.
Materials:
-
This compound
-
Terephthalaldehyde (or other suitable aromatic dialdehyde)
-
Potassium tert-butoxide
-
Dry Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere of argon or nitrogen. This is crucial to prevent side reactions, particularly with the strong base.
-
Monomer Solution: In the round-bottom flask, dissolve equimolar amounts of this compound and terephthalaldehyde in dry THF.
-
Base Addition: Prepare a solution of potassium tert-butoxide in dry THF. Cool the monomer solution to 0 °C using an ice bath.
-
Slow Addition: Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour.[22] Maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours.[22]
-
Precipitation: Pour the viscous polymerization solution into a large volume of methanol to precipitate the polymer.[22]
-
Isolation and Purification: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual catalyst.
-
Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.[23]
Characterization:
The resulting polymer can be characterized by standard techniques such as:
-
FTIR Spectroscopy: To confirm the presence of vinylene C=C bonds and the disappearance of aldehyde C=O and methylene C-H stretches.
-
NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight and molecular weight distribution.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.[22]
Experimental Workflow Diagram:
References
- 1. 1,4-フェニレンジアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 622-75-3 [chemicalbook.com]
- 4. Polyamide: A Versatile Polymer for Modern Industrial and Textile Applications [btdsco.com]
- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combination of Knoevenagel Polycondensation and Water‐Assisted Dynamic Michael‐Addition‐Elimination for the Synthesis of Vinylene‐Linked 2D Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aerosusa.com [aerosusa.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. Polyamide - Wikipedia [en.wikipedia.org]
- 14. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Physical, Thermal, and Mechanical Properties of Polymers | Semantic Scholar [semanticscholar.org]
- 19. studylib.net [studylib.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Topic: Potential Applications of 1,4-Phenylenediacetonitrile in Materials Science
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,4-Phenylenediacetonitrile, also known as 1,4-bis(cyanomethyl)benzene, is a versatile organic compound characterized by a central benzene ring symmetrically substituted with two cyanomethyl groups.[1][2] Its rigid phenylene core and reactive nitrile and methylene functionalities make it an exceptionally valuable building block in the synthesis of advanced functional materials.[1][3] This technical guide explores the significant potential of this compound in materials science, moving beyond its established role as an intermediate in pharmaceuticals and dyes.[3][4][5] We will delve into its application in the rational design of high-performance polymers, the construction of porous organic frameworks (POFs), and the synthesis of novel luminescent materials. This document provides senior application scientists and researchers with the foundational chemistry, detailed experimental protocols, and field-proven insights necessary to leverage this molecule's unique properties for materials innovation.
Foundational Characteristics of this compound
This compound (PDAN) is a white to light-yellow crystalline solid at room temperature.[1] The molecule's structure, featuring a 1,4-substituted benzene ring, imparts rigidity and thermal stability to the materials derived from it. The two methylene groups (CH₂) are activated by the adjacent electron-withdrawing nitrile groups (C≡N), making their protons acidic and susceptible to deprotonation by a suitable base. This reactivity is the cornerstone of its utility in polymerization and functional material synthesis.
| Property | Value | Source(s) |
| CAS Number | 622-75-3 | [1][2][6] |
| Molecular Formula | C₁₀H₈N₂ | [2][6][7] |
| Molecular Weight | 156.18 g/mol | [2][6][7] |
| Appearance | White to cream crystalline powder | [1][8] |
| Melting Point | 95-99 °C | [7][9] |
| Solubility | Sparingly soluble in water; soluble in various organic solvents | [1][8] |
| Synonyms | 1,4-Bis(cyanomethyl)benzene, p-Xylylene dicyanide | [1][2] |
Synthesis Overview
A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of 1,4-bis(halomethyl)benzene with an alkali metal cyanide.[1] The choice of a halide (typically bromine) and a cyanide source (e.g., potassium or sodium cyanide) in a suitable solvent system provides high yields of the desired product.
Caption: Synthesis workflow for this compound.
Application in High-Performance Polymer Synthesis
The activated methylene groups of this compound are prime candidates for base-catalyzed polymerization reactions, most notably the Knoevenagel condensation. This reaction allows for the formation of carbon-carbon double bonds, leading to the creation of conjugated polymers with interesting optical and electronic properties.[10]
Knoevenagel Polycondensation for Conjugated Polymers
Expertise & Causality: The Knoevenagel polycondensation involves the reaction of a compound with an active methylene group (like PDAN) with a dialdehyde. The use of a base, such as sodium ethoxide, is critical as it deprotonates the methylene protons of PDAN, forming a highly reactive carbanion.[10] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbons of the dialdehyde (e.g., terephthalaldehyde). Subsequent dehydration yields a vinylene linkage (-C=C-), extending the π-conjugated system of the polymer backbone. The resulting donor-acceptor (D-A) type structures, where the phenylene units act as donors and the nitrile groups as acceptors, are often luminescent and can exhibit non-linear optical (NLO) properties.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,4-Benzenediacetonitrile [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 622-75-3 [amp.chemicalbook.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound 99 622-75-3 [sigmaaldrich.com]
- 8. 1,4-Bis(cyanomethyl)benzene(622-75-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound | 622-75-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1,4-Phenylenediacetonitrile: A Research Roadmap
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Phenylenediacetonitrile is a versatile organic compound utilized as a building block in the synthesis of various materials and pharmaceutical intermediates.[1][2][3] The solid-state properties of such molecules, particularly their crystal structure and potential for polymorphism, are of paramount importance as they can significantly influence physicochemical properties like solubility, stability, and bioavailability. This guide provides a comprehensive research roadmap for the systematic investigation of the crystal structure and polymorphism of this compound. In the absence of publicly available crystallographic data for this specific compound, this document outlines the necessary experimental and computational workflows, offering field-proven insights and detailed protocols to enable a thorough solid-state characterization.
Introduction: The Significance of Solid-State Properties
The arrangement of molecules in a crystal lattice dictates the macroscopic properties of a solid. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and mechanical properties.[4] Therefore, a comprehensive understanding and control of the polymorphic landscape of this compound are essential for ensuring the consistency, efficacy, and safety of any resulting products. This guide serves as a detailed protocol for a systematic investigation, from synthesis to the complete solid-state characterization of this compound.
Synthesis and Purification of this compound
A high-purity starting material is a prerequisite for successful crystallization and polymorphism studies. The following protocol, adapted from established methods, describes a reliable synthesis of this compound.
Reaction:
Materials:
-
1,4-Bis(chloromethyl)benzene (p-xylylene dichloride)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Water
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagent Preparation: Prepare a solution of sodium cyanide in water and a solution of 1,4-bis(chloromethyl)benzene in DMF.
-
Reaction Execution: Heat the sodium cyanide solution in the flask. Slowly add the 1,4-bis(chloromethyl)benzene solution from the dropping funnel to the heated sodium cyanide solution with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.
-
Purification: Collect the crude this compound by filtration, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain a highly pure product.[5]
-
Purity Assessment: Confirm the purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[6]
A Systematic Approach to Polymorph Screening
The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to discover as many solid forms as possible.
Crystallization Techniques
Employing a diverse range of crystallization methods is crucial for a comprehensive screen.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature and allow the solvent to evaporate slowly in a loosely covered vial.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then cool it slowly to induce crystallization.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation.
-
Slurry Conversion: Stir a suspension of the compound in a solvent at a specific temperature for an extended period to allow for the conversion to a more stable polymorphic form.
Solvent Selection
The choice of solvents is a critical parameter in polymorph screening. A diverse set of solvents with varying polarities and hydrogen bonding capabilities should be utilized. A suggested list of solvents is provided in the table below.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which can influence crystal packing. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, DMF | Can interact via dipole-dipole interactions. |
| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane | Primarily interact through van der Waals forces, leading to different packing arrangements. |
Experimental Workflow for Polymorph Screening
The following diagram illustrates a systematic workflow for a comprehensive polymorph screen.
References
- 1. p-Xylylene Dicyanide | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 622-75-3 [chemicalbook.com]
- 4. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound(622-75-3) 1H NMR [m.chemicalbook.com]
Thermal stability and degradation profile of 1,4-Phenylenediacetonitrile
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 1,4-Phenylenediacetonitrile
Authored by a Senior Application Scientist
This document provides a comprehensive technical examination of the thermal properties of this compound (CAS 622-75-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] An understanding of its thermal stability and degradation profile is critical for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of both the intermediate and final products. This guide is intended for researchers, chemists, and drug development professionals who utilize this versatile chemical building block.
Core Physicochemical Properties
This compound, also known as p-xylylene dicyanide, is a white to light yellow crystalline powder.[3][4] Its structure consists of a central benzene ring substituted at the 1 and 4 positions with cyanomethyl (-CH₂CN) groups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | [5] |
| Molecular Weight | 156.18 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 95-99 °C (lit.) | [1][6] |
| Boiling Point | ~334.0 °C at 760 mmHg (estimate) | [7] |
| Solubility | Insoluble in water | [1] |
Under ambient conditions, the compound is stable and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][4]
Thermal Stability and Decomposition Profile
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram is expected to show:
-
Initial Stability: A stable baseline with no significant mass loss from ambient temperature up to well beyond its melting point, likely approaching 250-300 °C. High-performance polymers based on similar aromatic structures often show stability up to 300-400 °C.[8][9]
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This marks the initiation of thermal degradation.
-
Decomposition Stage(s): One or more distinct steps of mass loss as the molecule breaks down. The degradation is likely to be a complex process involving the scission of the cyanomethyl groups and eventual fragmentation of the aromatic ring at higher temperatures.
-
Final Residue: The amount of mass remaining at the end of the experiment (e.g., at 800-900 °C), which may consist of stable carbonaceous char.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC curve for this compound would reveal:
-
Melting Endotherm: A sharp endothermic peak corresponding to its melting point range of 95-99 °C.[1][6] The energy absorbed during this phase change is the enthalpy of fusion.
-
Decomposition Exotherm: Following the melting point, at much higher temperatures corresponding to the TGA mass loss, one or more broad exothermic peaks may be observed. These exotherms indicate that the degradation reactions are releasing energy, a common characteristic for the decomposition of many organic compounds.
| Parameter | Expected Observation | Significance |
| Melting Point (Tm) | Sharp endotherm at ~95-99 °C | Confirms identity and purity. |
| Decomposition Onset (Tonset) | > 250 °C (estimated) | Defines the upper limit of thermal stability for processing. |
| Decomposition Event(s) | Broad exotherm(s) concurrent with TGA mass loss | Indicates energy release during bond breaking and formation of new species. |
| Final Residue at 800 °C | Non-zero char yield | Suggests formation of a thermally stable carbonaceous residue. |
Experimental Protocols for Thermal Analysis
To ensure reproducible and accurate data, the following protocols for TGA and DSC are recommended. These methodologies represent a self-validating system when performed with properly calibrated instrumentation.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, certified metals for Curie point temperature calibration).
-
Sample Preparation: Place 5-10 mg of this compound powder into an inert crucible (e.g., alumina or platinum). An appropriate sample mass ensures detectable mass changes without causing heat transfer limitations.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without oxidative effects.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and practical experiment duration.[10]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program: Use a heat-cool-heat cycle to observe the glass transition and remove thermal history.
-
First Heat: Ramp from 25 °C to 120 °C at 10 °C/min to observe the initial melting.
-
Cool: Cool the sample to 0 °C at 10 °C/min.
-
Second Heat: Ramp from 0 °C to 400 °C (or higher, depending on TGA results) at 10 °C/min to observe melting and decomposition events. An empty, sealed aluminum pan should be used as a reference.[11]
-
-
-
Data Analysis: Analyze the second heating curve to determine the melting point (peak temperature of the endotherm) and any exothermic decomposition peaks.
Caption: Experimental workflow for thermal analysis.
Degradation Pathway and Products
The thermal degradation of this compound likely proceeds through a complex free-radical mechanism. The weakest bonds, the C-C bonds between the benzene ring and the methylene groups, are expected to cleave first.
Proposed Degradation Mechanism:
-
Initiation: Homolytic cleavage of the benzylic C-C bond to form a benzyl radical and a cyanomethyl radical (•CH₂CN).
-
Propagation: These initial radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable species like toluene and acetonitrile, and generating new radicals. The benzyl radicals can also combine to form larger molecules or undergo further fragmentation.
-
Ring Fragmentation: At significantly higher temperatures (>800 K), the stable benzene ring itself can begin to break down, leading to the formation of smaller hydrocarbons like acetylene and ethylene.[12]
-
Termination: Radicals combine to form stable, non-reactive products.
The presence of nitrogen introduces pathways for the formation of nitrogen-containing species such as hydrogen cyanide (HCN) or other nitriles.
| Potential Degradation Product | Analytical Signature (GC-MS) | Formation Pathway |
| Benzene | m/z 78 | Decarboxylation/fragmentation of the ring structure. |
| Toluene | m/z 91 (tropylium ion), 92 | Hydrogen abstraction by benzyl radicals. |
| Styrene | m/z 104 | Rearrangement and fragmentation reactions.[13] |
| Acetonitrile | m/z 41 | Formation and stabilization of •CH₂CN radical. |
| Hydrogen Cyanide (HCN) | m/z 27 | Fragmentation of nitrile groups. |
| Biphenyl | m/z 154 | Combination of two phenyl radicals.[12] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Various high m/z values | Recombination of smaller aromatic fragments at high temperatures.[14] |
Analytical Techniques for Product Identification
To definitively identify the gaseous products evolved during decomposition, a hyphenated technique such as TGA-FTIR or TGA-MS is invaluable. For a detailed profile of semi-volatile products, pyrolysis-GC-MS is the standard method.[15][16] In this technique, the sample is rapidly heated (pyrolyzed) and the resulting fragments are immediately separated by gas chromatography and identified by mass spectrometry.[15][17]
Caption: Proposed thermal degradation pathway.
Conclusion
This compound is a thermally stable crystalline solid, with its stability limited by the cleavage of the benzylic carbon-carbon bonds at elevated temperatures, likely above 250 °C. Its degradation profile is complex, yielding a mixture of aromatic hydrocarbons, nitriles, and, at higher temperatures, polycyclic aromatic compounds and a carbonaceous char. A thorough understanding of this profile, obtained through the systematic application of TGA and DSC as outlined in this guide, is essential for the safe handling and effective use of this important chemical intermediate in research and manufacturing.
References
- 1. This compound | 622-75-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound 99 622-75-3 [sigmaaldrich.com]
- 6. This compound 99 622-75-3 [sigmaaldrich.com]
- 7. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Pyrolysis of benzene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 13. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 17. researchgate.net [researchgate.net]
Electrochemical properties of 1,4-Phenylenediacetonitrile
An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Phenylenediacetonitrile: Characterization, Mechanisms, and Experimental Protocols
Executive Summary
This compound, a bifunctional organic molecule featuring a central benzene ring flanked by two cyanomethyl groups, is a valuable building block in pharmaceuticals, dyestuffs, and organic synthesis.[1] While its synthetic applications are well-documented, a comprehensive understanding of its electrochemical properties is essential for unlocking its potential in advanced applications such as redox mediators, functional materials, and energy storage systems. This guide provides a detailed exploration of the redox landscape of this compound, grounded in established electrochemical principles and data from analogous structures. We present not just methodologies, but the scientific rationale behind them, offering researchers a robust framework for investigation. This document covers the core redox behavior, detailed protocols for electrochemical characterization, and insights into potential reaction mechanisms and applications.
Introduction: Structure, Properties, and Electrochemical Context
This compound, with the chemical formula C₆H₄(CH₂CN)₂, is a crystalline powder at room temperature.[2] Its structure is notable for the two cyanomethyl (-CH₂CN) groups situated at the para positions of a benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 622-75-3 | [2] |
| Molecular Formula | C₁₀H₈N₂ | |
| Molecular Weight | 156.18 g/mol | [2] |
| Appearance | Powder | |
| Melting Point | 95-99 °C | [2] |
| Solubility | Insoluble in water | [1] |
| SMILES | N#CCc1ccc(CC#N)cc1 | |
From an electrochemical standpoint, the critical structural feature is the presence of the methylene (-CH₂-) bridges. These groups act as electronic insulators, separating the π-system of the benzene ring from the electron-withdrawing nitrile groups. This contrasts sharply with its close analog, 1,4-dicyanobenzene, where the nitrile groups are directly conjugated to the ring. This structural difference is fundamental to its electrochemical behavior, influencing redox potentials and the stability of resulting radical ions.
The Redox Landscape: Probing Electron Transfer
The electrochemical behavior of this compound is dictated by its principal redox-active sites: the aromatic core and the benzylic positions.
Reductive Pathway: Formation of Radical Anions
The most accessible electrochemical process is the reduction of the aromatic ring. Like many aromatic systems, it can accept an electron into its Lowest Unoccupied Molecular Orbital (LUMO) to form a radical anion.
Causality and Comparison: In the case of 1,4-dicyanobenzene, the direct conjugation of two powerful electron-withdrawing nitrile groups significantly lowers its LUMO energy, making it relatively easy to reduce. The radical anion of 1,4-dicyanobenzene is stable and has been harnessed as a redox mediator in electrosynthesis to achieve C-C bond formation.[3] For this compound, the insulating methylene spacers diminish the electron-withdrawing effect of the nitrile groups on the phenyl ring. Consequently, we must predict that its reduction potential will be significantly more negative than that of 1,4-dicyanobenzene. The stability of the resulting radical anion is also a key question; while aromatic radical anions can be stable in aprotic, oxygen-free environments, the presence of acidic benzylic protons in this compound introduces potential pathways for decomposition.[4]
Oxidative Pathway: Potential for C-H Activation and Polymerization
The oxidation of this compound is anticipated to be more complex. Oxidation could occur at the aromatic ring, though this typically requires high potentials. A more likely pathway involves the benzylic C-H bonds. Studies on analogous benzylamines have shown that electrochemical oxidation can lead to the cleavage of benzylic C-N bonds via a single-electron transfer mechanism, forming radical cation intermediates.[5] A similar process could potentially occur with this compound, leading to subsequent reactions.
Furthermore, under certain electrochemical conditions, particularly following reduction, the formation of a radical anion could facilitate the deprotonation of the benzylic position by an electrogenerated base, potentially initiating polymerization. While electropolymerization has not been specifically documented for this molecule, it is a known phenomenon for related aromatic compounds and represents a crucial potential side reaction to consider during bulk electrolysis experiments.[6][7]
Experimental Characterization: A Self-Validating Approach
To rigorously characterize the electrochemical properties of this compound, a multi-technique approach is essential. The following protocols are designed to be self-validating, incorporating controls and systematic parameter variation to ensure data integrity.
Protocol 1: Cyclic Voltammetry (CV) for Initial Redox Screening
Objective: To determine the reduction and oxidation potentials, assess the reversibility of electron transfer events, and estimate the stability of the generated redox species.
Expertise & Causality:
-
Solvent Selection: Anhydrous acetonitrile is the solvent of choice. Its wide potential window, ability to dissolve common tetralkylammonium electrolytes, and relative inertness are ideal for studying radical ion chemistry.[8] The use of an aprotic solvent is critical to prevent the rapid protonation and decomposition of the radical anion.
-
Electrolyte Selection: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrafluoroborate (TBABF₄) at a concentration of 0.1 M is standard.[8][9] This concentration is sufficient to minimize solution resistance. These salts are electrochemically inert over a broad potential range.
-
Working Electrode: A glassy carbon electrode is recommended for its wide potential window and chemical inertness. It must be polished meticulously before each experiment to ensure a reproducible surface and prevent fouling.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) isolated by a salt bridge can be used.[8] To ensure comparability across experiments, it is imperative to reference the potentials against an internal standard, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, after each experiment.
Step-by-Step Methodology:
-
Preparation: Prepare a 1-5 mM solution of this compound in 0.1 M TBAPF₆/acetonitrile.[8] All glassware must be oven-dried, and the solution should be prepared in an inert atmosphere (e.g., a glovebox) to exclude water and oxygen.
-
Cell Assembly: Assemble a standard three-electrode cell (working, counter, reference electrodes) under an argon or nitrogen atmosphere.
-
Degassing: Sparge the solution with dry argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with reductive scans. Maintain an inert gas blanket over the solution during the experiment.
-
Initial Scan: Record a background CV of the electrolyte solution to identify any impurity peaks and establish the potential window.
-
Analyte Scan: Add the analyte and record the CV. Start with a wide potential window and a scan rate of 100 mV/s. Scan first in the cathodic (negative) direction to probe for reduction, then reverse the scan to observe the corresponding oxidation of the generated species.
-
Scan Rate Dependence: Vary the scan rate systematically (e.g., 25, 50, 100, 200, 500 mV/s). For a reversible, diffusion-controlled process, the peak current should be proportional to the square root of the scan rate, and the peak-to-peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons) and independent of the scan rate.
Diagram 1: Experimental Workflow for Cyclic Voltammetry A logical flow for performing a robust CV experiment.
Protocol 2: Bulk Electrolysis and Coulometry
Objective: To determine the number of electrons (n) involved in a redox process and to generate a sufficient quantity of the product for isolation and characterization (e.g., by NMR, MS).
Step-by-Step Methodology:
-
Cell Setup: Use a divided H-cell, which separates the working and counter electrode compartments with a glass frit or membrane to prevent the products formed at one electrode from reacting at the other.
-
Electrolysis: Add the analyte solution to the working electrode compartment and electrolyte-only solution to the counter compartment. Apply a constant potential set ~200 mV beyond the peak potential of the desired redox event observed in the CV.
-
Monitoring: Monitor the current over time. The electrolysis is complete when the current decays to a baseline level (typically <5% of the initial current).
-
Coulometry: Integrate the charge (current vs. time) passed during the experiment. Use Faraday's law to calculate the number of electrons transferred per molecule.
-
Product Analysis: After electrolysis, the solution in the working compartment can be analyzed by spectroscopic methods or worked up to isolate the product.
Mechanistic Insights and Potential Applications
Proposed Reduction Mechanism
The primary reduction event is the formation of the radical anion. A subsequent reduction to a dianion may occur at more negative potentials. The reversibility of the first reduction wave in the CV will provide direct insight into the chemical stability of this radical anion on the experimental timescale.
Diagram 2: Proposed Electrochemical Reduction Mechanism Formation of the radical anion and dianion of this compound.
Potential Applications
-
Redox Mediator in Synthesis: Drawing a direct parallel to 1,4-dicyanobenzene, the electrochemically generated radical anion of this compound could serve as a potent single-electron reductant.[3] Its less positive reduction potential means it would be a stronger reducing agent, capable of mediating reactions that are inaccessible with 1,4-dicyanobenzene.
-
Energy Storage: Nitrile-based compounds are being explored as components of advanced battery electrolytes due to their high ionic conductivity and wide electrochemical stability windows.[10][11] The specific redox properties of this compound could make it a candidate for redox-flow batteries or as an additive to improve electrolyte performance.
-
Functional Materials: The two nitrile groups provide handles for further chemical modification. Electrochemical control could be used to trigger polymerization or deposition of thin films on electrode surfaces, creating functional materials with tailored electronic properties.
Conclusion
The electrochemical profile of this compound is defined by the interplay between its aromatic core and the electronically insulating cyanomethyl substituents. Its primary redox chemistry involves the formation of a radical anion at potentials predicted to be more negative than its fully conjugated analog, 1,4-dicyanobenzene. A thorough investigation using the validated protocols outlined in this guide—cyclic voltammetry, bulk electrolysis, and spectroelectrochemistry—is necessary to fully map its redox landscape, determine the stability of its intermediates, and unlock its potential in catalysis, materials science, and energy storage.
References
- 1. This compound | 622-75-3 [chemicalbook.com]
- 2. 1,4-フェニレンジアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Substrate-Mediator Duality of 1,4-Dicyanobenzene in Electrochemical C(sp2 )-C(sp3 ) Bond Formation with Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ceramics.org [ceramics.org]
Discovery and historical synthesis of 1,4-Phenylenediacetonitrile
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 1,4-Phenylenediacetonitrile
Introduction
This compound, also known by synonyms such as p-Xylylene dicyanide and 1,4-Bis(cyanomethyl)benzene, is a bifunctional organic compound that has established itself as a cornerstone intermediate in diverse fields of chemical synthesis.[1][2][3][4] Its rigid phenylene core flanked by two reactive cyanomethyl groups provides a unique structural motif, making it an invaluable building block for pharmaceuticals, agrochemicals, dyestuffs, and advanced polymeric materials.[3][5][6][7] This guide offers a detailed exploration of the historical synthesis of this pivotal molecule, grounded in established chemical principles. We will dissect the prevalent synthetic methodologies, explain the causality behind experimental choices, and provide actionable protocols for the modern researcher, ensuring a narrative that is both scientifically rigorous and practically insightful.
Physicochemical Properties and Structural Data
This compound is a white to light yellow crystalline powder at room temperature, a property indicative of its stable, symmetric structure.[1][7] Its insolubility in water and better solubility in organic solvents are characteristic of aromatic dinitriles.[1][6][7] The presence of two cyano groups imparts significant polarity and reactivity, making it a versatile precursor for a wide range of chemical transformations.[7]
| Property | Value | Reference(s) |
| CAS Number | 622-75-3 | [1][8][9] |
| Molecular Formula | C₁₀H₈N₂ | [1][7] |
| Molecular Weight | 156.18 g/mol | [8][9] |
| Appearance | White to light yellow crystalline powder | [1][7] |
| Melting Point | 94-99 °C | [6][8] |
| Boiling Point | 334.0 ± 22.0 °C at 760 mmHg | |
| Water Solubility | Insoluble | [1][3][6] |
| EINECS | 210-751-8 | [1][8] |
| InChI Key | FUQCKESKNZBNOG-UHFFFAOYSA-N | [1][8][9] |
Historical Context and Prevailing Synthetic Doctrine
While a singular moment of "discovery" for this compound is not prominently documented, its emergence is intrinsically linked to the mid-20th-century expansion of polymer chemistry and the systematic exploration of p-xylene derivatives.[10][11] The vigorous research into poly(p-xylylene)s, commercialized as Parylene, highlighted the industrial importance of difunctional monomers derived from p-xylene.[10][11]
The most logical and historically dominant route to this compound is the nucleophilic substitution of p-xylylene dihalides. This approach is a classic illustration of Williamson ether synthesis principles extended to nitrile formation, a cornerstone of organic chemistry. The choice of this pathway is underpinned by sound mechanistic reasoning:
-
Substrate Reactivity: The starting materials, 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene, are benzylic halides. The carbon-halogen bond is significantly activated towards nucleophilic attack due to the resonance stabilization of the resulting benzylic carbocation-like transition state in an SN1 pathway or the accessibility of the benzylic carbon in an SN2 pathway.
-
Nucleophile Efficacy: The cyanide ion (CN⁻), typically delivered from sodium or potassium cyanide, is an excellent nucleophile, capable of efficiently displacing the halide leaving groups.
This confluence of a highly reactive substrate and a potent nucleophile makes the double substitution reaction both high-yielding and reliable, cementing its status as the standard method for both laboratory and industrial-scale production.
Core Synthesis: The Cyanide Substitution Pathway
The synthesis of this compound is most effectively achieved via the reaction of a 1,4-bis(halomethyl)benzene with an alkali metal cyanide. The following protocol represents a robust and validated methodology derived from established procedures.[12]
Experimental Protocol: Synthesis from p-Xylylene Chloride
This protocol details the synthesis using 1,4-bis(chloromethyl)benzene (p-xylylene chloride) as the starting material.
Materials:
-
p-Xylylene chloride (1.15 mole)
-
Sodium cyanide (2.65 moles)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermowell or thermometer
-
Electrically heated addition funnel
-
Condenser
-
Standard glassware for workup and filtration
Step-by-Step Methodology:
-
Reaction Setup: A solution of sodium cyanide (130 g, 2.65 moles) in water (200 mL) is charged into the four-necked flask equipped with a stirrer, thermowell, addition funnel, and condenser.[12]
-
Substrate Preparation: A solution of p-xylylene chloride (200 g, 1.15 mole) is prepared in dimethylformamide (200 mL). This solution is placed in the heated addition funnel and maintained at approximately 60°C to prevent precipitation of the solid starting material.[12]
-
Addition and Reaction: The p-xylylene chloride solution is added dropwise to the stirred sodium cyanide solution. The rate of addition is controlled to maintain the reaction temperature between 60-65°C.[12] The reaction is exothermic, and initial heating may not be required once initiated. The total addition time is typically around 2 hours.[12]
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional hour, with external heating applied as necessary to maintain the temperature.[12]
-
Product Precipitation and Isolation: The reaction mixture is cooled and then poured into a larger volume of water (e.g., 2 liters). This causes the organic product to precipitate out of the aqueous solution.[12]
-
Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with additional water to remove residual salts and DMF.[12]
-
Purification (Optional): For higher purity, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by extraction. If extraction is performed, the initial aqueous mixture is extracted multiple times with a solvent like dichloromethane (DCM). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the purified product.
Quantitative Data Summary:
| Reactant | Molar Eq. | Quantity | Role |
| p-Xylylene Chloride | 1.0 | 200 g (1.15 mol) | Substrate |
| Sodium Cyanide | 2.3 | 130 g (2.65 mol) | Nucleophile |
| Water | - | 200 mL | Solvent |
| Dimethylformamide | - | 200 mL | Solvent |
| Product | ~152 g | This compound | |
| Yield | ~85% |
Data adapted from a representative patent procedure.[12]
Self-Validating System & Causality
-
Temperature Control: Maintaining the temperature at 60-65°C is crucial. Lower temperatures would result in a sluggish reaction rate, while excessively high temperatures could promote side reactions or the degradation of reactants.
-
Solvent Choice: The use of a water/DMF solvent system is a key choice. Water is necessary to dissolve the sodium cyanide, while DMF is required to dissolve the organic substrate (p-xylylene chloride), creating a biphasic system where the reaction can proceed efficiently at the interface, potentially aided by phase-transfer catalysis principles.
-
Workup: Pouring the reaction mixture into a large volume of water is a critical step for purification. This compound is insoluble in water, causing it to precipitate, while the unreacted sodium cyanide and the DMF solvent are readily washed away.[1][6] This provides a simple and effective initial purification.
-
Verification: The success of the synthesis is validated by characterizing the final product. A melting point determination (literature value: 94-99 °C) is a rapid and reliable method to assess purity.[8] Further confirmation can be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[13]
Visualizations
Reaction Pathway Diagram
Caption: Core synthetic route to this compound via SN2 reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation of the product.
Conclusion
The synthesis of this compound is a testament to the enduring power of fundamental organic reactions. The nucleophilic substitution of p-xylylene dihalides with cyanide remains the most practical and efficient method, a route established through decades of chemical practice. Its reliability, high yield, and the accessibility of its precursors have secured the position of this compound as a readily available and highly versatile intermediate. For researchers and drug development professionals, a firm grasp of this foundational synthesis is essential for leveraging this molecule's potential in creating novel pharmaceuticals, advanced materials, and other high-value chemical entities.
References
- 1. guidechem.com [guidechem.com]
- 2. 1,4-Benzenediacetonitrile [webbook.nist.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 622-75-3 [chemicalbook.com]
- 7. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]
- 8. 1,4-苯二乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound 99 622-75-3 [sigmaaldrich.com]
- 10. History of Parylenes | Specialty Coating Systems [scscoatings.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. This compound(622-75-3) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Divinylarene Scaffolds via Knoevenagel Condensation with 1,4-Phenylenediacetonitrile
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2][3] As a modification of the aldol condensation, it provides a highly efficient route to α,β-unsaturated compounds by reacting an active methylene compound with an aldehyde or ketone, typically under basic catalysis.[4] The products of this reaction are not merely molecules; they are versatile intermediates for a vast array of high-value targets, including pharmaceuticals, functional polymers, and fine chemicals.[2][5][6]
This guide focuses on a particularly strategic application: the use of 1,4-Phenylenediacetonitrile as the active methylene component. Its symmetrical structure, featuring two activated methylene groups flanking a rigid phenylene core, presents a unique opportunity for controlled, bifunctional elaboration.[7][8] This allows for the one-step synthesis of symmetrical divinylarene derivatives—a class of π-conjugated systems of significant interest in materials science and as precursors for complex molecular architectures in drug development.[9]
This document provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction mechanism, field-tested protocols, and critical insights into experimental design for harnessing the full potential of this compound in Knoevenagel condensation reactions.
The Reaction Mechanism: A Stepwise Perspective
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The condensation proceeds through a sequence of base-catalyzed steps. A weak base is crucial; strong bases can induce the undesirable self-condensation of the aldehyde or ketone reactant.[4]
Causality of the Mechanism:
-
Deprotonation: A weak base (B:) abstracts an acidic α-hydrogen from this compound. The electron-withdrawing nature of the adjacent nitrile group (Z) significantly increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion.[10][11]
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (or ketone). This forms a tetrahedral alkoxide intermediate.[11]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (HB⁺), yielding a β-hydroxy nitrile.
-
Dehydration: The final step is the elimination of a water molecule. This is often spontaneous or gently encouraged by heat, leading to the formation of a new carbon-carbon double bond and yielding the thermodynamically stable, conjugated α,β-unsaturated product.[4][11]
Caption: Knoevenagel Condensation Mechanism
Experimental Design and Parameter Optimization
The success of the synthesis hinges on the rational selection of reagents and conditions. The symmetrical nature of this compound requires careful stoichiometric control to achieve the desired mono- or di-substituted product.
-
Stoichiometry: This is the most critical parameter.
-
For Di-substitution: A molar excess of the aldehyde is required to drive the reaction to completion on both active methylene sites. A ratio of 1:2.2 (Dinitrile:Aldehyde) is a robust starting point.
-
For Mono-substitution: A reverse excess, using more dinitrile than aldehyde (e.g., 2:1), can favor the mono-adduct, though separation from unreacted starting material and the di-adduct may be challenging.
-
-
Choice of Carbonyl Partner: Aromatic aldehydes are excellent substrates due to their high reactivity and the extended conjugation they impart to the final product. Ketones are significantly less reactive and may require harsher conditions or more potent catalytic systems.[6][12]
-
Catalyst Selection:
-
Homogeneous Catalysts: Weak organic bases like piperidine or pyridine are classic, effective choices.[4] Ammonium acetate is a greener alternative that works well, particularly in solvent-free or high-temperature conditions.[13]
-
Heterogeneous Catalysts: These offer significant advantages in terms of product purification and catalyst recyclability. Options include basic alumina, metal-organic frameworks (MOFs), and functionalized nanoparticles.[14][15][16][17] They are particularly well-suited for solvent-free protocols.
-
-
Solvent System:
-
Protic Solvents: Ethanol, or a methanol/water mixture, is effective for many base-catalyzed condensations, often facilitating product precipitation upon formation.[14]
-
Solvent-Free Conditions: In line with Green Chemistry principles, reacting the neat solids by grinding or gentle heating is highly efficient.[16][18][19] This method often reduces reaction times and simplifies workup.[13][18]
-
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of the limiting reagent and the appearance of the product spot(s). A non-polar eluent system (e.g., Hexane:Ethyl Acetate 4:1) is typically effective.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of symmetrical divinylarene derivatives.
Protocol 1: Classic Homogeneous Catalysis in Solution
This protocol details the synthesis of 2,2'-(1,4-phenylene)bis(3-(4-methoxyphenyl)acrylonitrile) using a classic piperidine catalyst in ethanol.
Materials:
-
This compound (1.00 g, 6.40 mmol)
-
4-Methoxybenzaldehyde (1.92 g, 14.1 mmol, 2.2 equiv)
-
Piperidine (0.2 mL, ~2 mmol, 0.3 equiv)
-
Ethanol (30 mL)
Step-by-Step Methodology:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and 4-methoxybenzaldehyde.
-
Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture to achieve a suspension.
-
Catalyst Introduction: Add piperidine to the stirring suspension using a micropipette.
-
Reaction: Heat the mixture to reflux (approx. 80°C) using a heating mantle. The solid reactants will gradually dissolve as the product begins to form, often as a precipitate.
-
Monitoring: Monitor the reaction progress via TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and then cold n-hexane (2 x 15 mL) to remove unreacted aldehyde and residual catalyst.
-
Drying: Dry the bright yellow solid product in a vacuum oven at 50°C to a constant weight.
Expected Outcome:
-
Yield: >85%
-
Appearance: Bright yellow crystalline solid.
Protocol 2: Green Chemistry - Solvent-Free Synthesis
This protocol demonstrates an environmentally benign, solvent-free approach using ammonium acetate as a catalyst.
Materials:
-
This compound (1.00 g, 6.40 mmol)
-
Benzaldehyde (1.50 g, 14.1 mmol, 2.2 equiv)
-
Ammonium Acetate (0.10 g, 1.30 mmol, 0.2 equiv)
Step-by-Step Methodology:
-
Mixing: In a mortar, combine this compound, benzaldehyde, and ammonium acetate.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The mixture will likely become a paste and may solidify as the reaction proceeds. Grinding for 15-30 minutes is often sufficient.[18] Alternatively, the mixture can be gently heated in a flask to 80-100°C for 1 hour.[16]
-
Monitoring: Check for completion by dissolving a small aliquot in ethyl acetate and running a TLC.
-
Workup: Add 20 mL of water to the reaction vessel and stir to break up the solid mass.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash thoroughly with water (3 x 20 mL) to remove the ammonium acetate catalyst, followed by a wash with cold ethanol (1 x 15 mL) to remove any residual benzaldehyde.
-
Drying: Dry the pale yellow solid product in a vacuum oven at 50°C to a constant weight.
Expected Outcome:
-
Yield: >90%
-
Appearance: Pale yellow to white solid.
Caption: General Experimental Workflow
Product Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized divinylarene derivatives.
| Technique | Characteristic Signature | Purpose |
| ¹H NMR | Singlet for the vinylic proton (C=C-H) typically between δ 7.5-8.5 ppm. Signals for the aromatic protons.[20] | Confirms structure and isomeric purity (E-isomer is heavily favored). |
| ¹³C NMR | Signal for the nitrile carbon (C≡N) around δ 115-120 ppm. Signals for the sp² carbons of the alkene and aromatic rings.[20] | Confirms the presence of key functional groups and the carbon skeleton. |
| FT-IR | Strong, sharp absorption for the C≡N stretch around 2220 cm⁻¹. Absorption for the C=C alkene stretch around 1600 cm⁻¹. | Verifies the presence of the nitrile and newly formed alkene functionalities. |
| Mass Spec (ESI/APCI) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the di-substituted product.[20] | Confirms the molecular formula and successful di-condensation. |
| Melting Point | A sharp melting point range is indicative of high purity. | Assesses purity of the final crystalline product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficient temperature. 3. Low reactivity of carbonyl compound (e.g., a hindered ketone). | 1. Use fresh catalyst. Consider a different catalyst (e.g., DBU). 2. Increase reaction temperature or switch to microwave irradiation. 3. Increase reaction time significantly or use a more reactive aldehyde. |
| Incomplete Reaction / Mixture of Products | 1. Insufficient reaction time. 2. Incorrect stoichiometry (insufficient aldehyde for di-substitution). 3. Poor mixing in solvent-free reaction. | 1. Extend the reaction time, monitoring by TLC. 2. Re-run the reaction with a higher excess of the aldehyde (e.g., 2.5 equivalents). 3. Ensure thorough and continuous grinding. |
| Formation of Dark/Tarry Side Products | 1. Reaction temperature is too high. 2. Catalyst is too strong, causing polymerization or side reactions. | 1. Reduce the reaction temperature. 2. Switch to a milder catalyst (e.g., from piperidine to ammonium acetate) or reduce the catalyst loading. |
| Product is an Oil / Difficult to Isolate | 1. Product has low melting point or is impure. 2. Insufficient cooling during precipitation. | 1. Purify the crude product via column chromatography (Silica gel, Hexane:EtOAc). 2. Ensure mixture is cooled thoroughly in an ice bath before filtration. Try adding a non-solvent like hexane to induce precipitation. |
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 622-75-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. rsc.org [rsc.org]
Application Notes & Protocols: Synthesis of Cyano-Substituted Conjugated Polymers Utilizing 1,4-Phenylenediacetonitrile
Introduction: The Strategic Role of Cyano-Substituted Vinylene Moieties in Conjugated Polymers
Conjugated polymers (CPs) represent a cornerstone of modern organic electronics, forming the active layer in devices such as organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and field-effect transistors (OFETs).[1] These macromolecules feature a backbone of alternating single and multiple bonds, which facilitates the delocalization of π-electrons, underpinning their unique electronic and optical properties.[2] The performance of these materials is not monolithic; it is intricately tuned by the chemical structure of the monomer units.[3] Key strategies involve modifying the polymer backbone with electron-donating and electron-accepting groups to control the HOMO/LUMO energy levels and, consequently, the material's bandgap and charge transport characteristics.[3]
1,4-Phenylenediacetonitrile (PDAN) is an exemplary monomeric building block for creating high-performance conjugated polymers. Its defining feature is the two acetonitrile groups attached to a central phenylene ring. The methylene protons adjacent to the nitrile (cyano) groups are highly acidic, making them amenable to deprotonation and subsequent reaction. This reactivity is harnessed in step-growth polymerization reactions, most notably the Knoevenagel polycondensation, to form cyano-substituted poly(p-phenylenevinylene) (CN-PPV) and related donor-acceptor copolymers. The introduction of the electron-withdrawing cyano group directly onto the vinylene linkage profoundly influences the polymer's properties, enhancing electron affinity and tuning its optoelectronic characteristics.[4]
This guide provides a detailed exploration of the synthesis of conjugated polymers using this compound, focusing on the Knoevenagel polycondensation. It offers not just a protocol but also the underlying chemical principles, characterization methodologies, and practical insights for researchers in materials science and drug development.
Monomer Profile: this compound (PDAN)
A thorough understanding of the monomer is critical for successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₆H₄(CH₂CN)₂ | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 95-99 °C | |
| Key Feature | Two activated methylene (-CH₂-) groups | |
| Primary Reactivity | Nucleophilic addition via carbanion formation |
Safety & Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, in a well-ventilated fume hood.
Synthetic Methodology: Knoevenagel Polycondensation
The Knoevenagel condensation is an atom-economical and robust method for forming carbon-carbon double bonds.[5][6] In the context of polymerization, it involves the reaction of a monomer with activated methylene groups (like PDAN) and a dialdehyde or diketone comonomer in the presence of a base. The reaction proceeds via a nucleophilic addition followed by a dehydration (elimination) step to form a vinylene linkage.
General Reaction Mechanism
The polymerization is a step-growth process where the polymer chain is built by the sequential formation of vinylene bridges between the comonomers. The key steps are:
-
Deprotonation: A base abstracts a proton from the acidic methylene group of PDAN, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking a carbonyl carbon of the dialdehyde comonomer.
-
Intermediate Formation: A β-hydroxy nitrile intermediate is formed.
-
Elimination: The intermediate undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable C=C double bond, regenerating the conjugated system.
Caption: Figure 1: Knoevenagel Polycondensation Mechanism
Detailed Experimental Protocol: Synthesis of a CN-PPV Derivative
This protocol describes the synthesis of a copolymer from this compound and Terephthaldehyde.
Materials:
-
This compound (PDAN), recrystallized from ethanol
-
Terephthaldehyde, sublimed
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard Schlenk line and glassware (oven-dried)
-
Magnetic stirrer and hotplate
Procedure:
-
Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen). All glassware must be rigorously dried to prevent side reactions with the strong base.
-
Monomer Dissolution: In the flask, dissolve this compound (1.56 g, 10 mmol) and Terephthaldehyde (1.34 g, 10 mmol) in 40 mL of anhydrous THF. Stir the mixture until all solids are fully dissolved.
-
Causality: Using equimolar amounts of the two monomers is crucial for achieving high molecular weight in step-growth polymerization. Anhydrous solvent is essential as the t-BuOK base is highly reactive towards water.
-
-
Initiation of Polymerization: Slowly add the potassium tert-butoxide solution (22 mL of 1.0 M solution, 22 mmol, 2.2 equivalents) to the monomer solution dropwise via syringe over 20 minutes at room temperature.
-
Causality: A slight excess of base ensures complete deprotonation of the methylene groups. A slow, controlled addition prevents an uncontrolled exothermic reaction and helps manage the viscosity increase as the polymer forms.
-
-
Polymerization Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 24 hours under a positive pressure of inert gas. The solution will become increasingly viscous and may change color, indicating polymer formation and growth of the conjugated system.
-
Reaction Quenching & Polymer Precipitation: After 24 hours, cool the mixture to room temperature. Pour the viscous polymer solution slowly into a beaker containing 400 mL of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Causality: Methanol is a non-solvent for the polymer but is miscible with THF. This causes the polymer chains to aggregate and precipitate, separating them from unreacted monomers, oligomers, and the base catalyst.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid extensively with methanol (3 x 50 mL) and then with deionized water (2 x 50 mL) to remove residual salts and impurities.
-
To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate it into methanol. Repeat this process two more times.
-
-
Drying: Dry the final polymer product in a vacuum oven at 50 °C for 48 hours to remove all residual solvents. The final product is typically a brightly colored (e.g., yellow, orange, or red) fibrous solid.
Caption: Figure 2: Experimental Workflow for Polymer Synthesis
Characterization of Synthesized Polymers
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.[7]
| Technique | Purpose | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | For successful polymerization, Mn > 10 kDa with a PDI between 1.5 and 3.0 is typical for polycondensations. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the polymer repeat unit. | Disappearance of methylene protons from PDAN (~4.0 ppm) and aldehyde protons (~10 ppm). Appearance of new vinylene protons (~7.0-8.0 ppm). |
| FTIR Spectroscopy | Identifies key functional groups. | Presence of the nitrile (C≡N) stretch (~2220 cm⁻¹). Absence of the aldehyde C=O stretch (~1700 cm⁻¹). |
| UV-Vis Spectroscopy | Measures the electronic absorption properties and determines the optical bandgap (Eg). | Broad absorption band in the visible region (e.g., 400-550 nm), indicating an extended π-conjugated system. |
| Photoluminescence (PL) Spectroscopy | Investigates the emissive properties of the polymer. | Emission peak at a longer wavelength than the absorption maximum (Stokes shift). |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. | High decomposition temperature (Td), often >300 °C, indicating good thermal stability suitable for device processing. |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions like the glass transition temperature (Tg). | A high Tg suggests a rigid polymer backbone.[8] |
Alternative Synthetic Routes: The Wittig Reaction
While Knoevenagel polycondensation is a direct and efficient method, the Wittig reaction offers an alternative pathway for synthesizing similar polymer backbones, though it is often more synthetically demanding.[9][10]
In this approach, a bis-ylide (a Wittig reagent with two reactive centers) is reacted with a dialdehyde. This compound itself is not directly used in the polymerization step. Instead, a related monomer, such as 1,4-bis(bromomethyl)benzene, would be converted into a bis(phosphonium salt) and subsequently deprotonated to form the bis-ylide. This would then be polymerized with a dialdehyde.
Caption: Figure 3: General Wittig Polycondensation Route
This method is highly effective but requires strictly anhydrous and anaerobic conditions due to the use of highly reactive organometallic bases (e.g., n-butyllithium) for ylide formation.[10]
Conclusion and Outlook
This compound is a versatile and powerful monomer for the synthesis of advanced conjugated polymers. The Knoevenagel polycondensation provides a straightforward, scalable, and atom-economical route to cyano-substituted vinylene polymers with highly tunable electronic properties. The protocols and characterization methods outlined in this guide serve as a robust foundation for researchers aiming to develop novel materials for a wide array of applications, from flexible electronics to biomedical sensing and drug delivery systems.[2][3]
References
- 1. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 2. A short review article on conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated polymers – a versatile platform for various photophysical, electrochemical and biomedical applications: a comprehensive review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Optoelectronic Characterizations of Conjugated Polymers Based on Diketopyrrolopyrrole and 2,2′-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile Via Knoevenagel Condensation - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Synthesis and Application of Nitrile-Functionalized Zirconium-Based Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials whose tunable structures and high surface areas have positioned them at the forefront of materials science.[1] The ability to judiciously select and modify organic linkers allows for precise control over the physicochemical properties of the resulting framework.[2] This guide focuses on the incorporation of the nitrile (-CN) functional group into robust zirconium-based MOF scaffolds. While linkers composed solely of nitrile groups, such as 1,4-phenylenediacetonitrile, are generally unsuitable for direct de novo synthesis due to weak coordination, the incorporation of nitrile moieties onto robust carboxylate-based linkers is a powerful strategy. This approach yields highly stable frameworks with versatile functional handles for subsequent modification.[3][4] We present a comprehensive, field-proven protocol for the solvothermal synthesis of a nitrile-functionalized UiO-66 analogue, a benchmark Zr-MOF renowned for its exceptional stability.[5][6] This document provides detailed methodologies for synthesis, purification, activation, and characterization, alongside an exploration of the mechanistic rationale and potential applications in drug development and catalysis.
Part 1: Mechanistic Insights & Design Rationale
The Zirconium-UiO-66 Platform: A Foundation of Stability
The choice of a metal-cluster and linker topology is the critical first step in MOF design. Zirconium-based MOFs, and the UiO-66 family in particular, are distinguished by their remarkable chemical and thermal stability.[5][7] This resilience stems from the robust [Zr₆O₄(OH)₄]¹²⁺ secondary building units (SBUs) where 12-connected Zr clusters are linked by strong Zr-O bonds to the carboxylate linkers.[6] This inherent stability makes the UiO-66 architecture an ideal platform for introducing functional groups that might not withstand the synthesis conditions of less robust frameworks or for use in demanding applications.
The Strategic Role of the Nitrile-Carboxylate Linker
The successful construction of a stable MOF relies on strong, predictable coordination between the metal SBU and the organic linker.
-
Carboxylate Groups (-COOH): These are the primary anchors for framework construction in many MOF families, including UiO-66. The dicarboxylate moiety of the linker chelates or bridges the zirconium clusters, forming the strong, directional bonds that define the porous, crystalline network.[8]
-
Nitrile Groups (-C≡N): In contrast, nitrile groups are weaker coordinating ligands for the hard Lewis acidic Zr(IV) centers under typical solvothermal conditions. Attempting to build a framework using a linker like this compound alone often fails to produce a stable, porous material. However, when incorporated as a functional group on a dicarboxylate linker (e.g., 2-cyano-1,4-benzenedicarboxylic acid), the nitrile group does not participate in the primary framework construction. Instead, it projects into the pores of the MOF, acting as a latent functional site.[3][9] This allows for a "best of both worlds" approach: the stability of a carboxylate-based MOF with the versatile reactivity of a nitrile group.
The use of a modulator, such as acetic acid or benzoic acid, is crucial in Zr-MOF synthesis. It competes with the linker for coordination to the metal cluster, slowing down the crystallization process. This moderation leads to higher quality, more crystalline materials with fewer defects.[7][10]
Part 2: Experimental Protocol: Synthesis of UiO-66-CN
This section provides a detailed step-by-step protocol for the solvothermal synthesis of UiO-66-CN using 2-cyano-1,4-benzenedicarboxylic acid (CN-BDC) as the organic linker.
Materials & Equipment
-
Reagents:
-
Zirconium(IV) chloride (ZrCl₄, 99.5% or higher)
-
2-cyano-1,4-benzenedicarboxylic acid (H₂CN-BDC, 98% or higher)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Acetic Acid (Glacial, ≥99.7%)
-
Ethanol (Absolute, anhydrous)
-
-
Equipment:
-
Analytical balance
-
100 mL Teflon-lined stainless-steel autoclave
-
Convection oven capable of maintaining 120 °C
-
High-speed centrifuge and appropriate centrifuge tubes
-
Schlenk line or vacuum manifold
-
Sonicator bath
-
Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation:
-
In a 100 mL glass beaker, dissolve 233 mg (1.0 mmol) of Zirconium(IV) chloride (ZrCl₄) and 191 mg (1.0 mmol) of 2-cyano-1,4-benzenedicarboxylic acid (H₂CN-BDC) in 60 mL of N,N-Dimethylformamide (DMF).
-
Add 2.3 mL (~40 mmol) of glacial acetic acid to the solution. Acetic acid acts as a modulator, improving the crystallinity and yield of the final product.[7]
-
Sonicate the mixture for approximately 20 minutes until a clear, homogeneous solution is obtained.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution into a 100 mL Teflon-lined autoclave.
-
Seal the autoclave tightly and place it in a preheated convection oven at 120 °C for 24 hours .[5] The static heating allows for the slow growth of well-defined crystals.
-
-
Product Isolation and Purification:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally. Caution: Do not quench or force-cool the autoclave.
-
A white microcrystalline powder should be visible at the bottom of the Teflon liner. Decant the supernatant.
-
Transfer the solid product to a centrifuge tube. Add 40 mL of fresh DMF, vortex to resuspend the solid, and centrifuge at 8000 rpm for 10 minutes. Discard the supernatant.
-
Repeat this DMF washing step three times to ensure the complete removal of unreacted linker and modulator.
-
After the final DMF wash, perform three additional washing cycles using absolute ethanol (40 mL per cycle) to exchange the high-boiling DMF with a more volatile solvent.
-
-
Activation (Pore Evacuation):
-
After the final ethanol wash, decant the supernatant and transfer the wet solid to a clean sample vial.
-
Place the sample under high vacuum (<100 mTorr) at room temperature for 12 hours.
-
Following the initial drying, heat the sample to 150 °C under high vacuum for an additional 12 hours. This critical step removes the coordinated and guest solvent molecules from the pores, rendering the MOF permanently porous.[11]
-
The resulting activated white powder is UiO-66-CN. Store under an inert atmosphere.
-
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for UiO-66-CN.
Part 3: Protocol Validation & Characterization
To confirm the successful synthesis of crystalline, porous UiO-66-CN, a suite of characterization techniques is required. This validation is essential for ensuring material quality and reproducibility.[11]
| Technique | Purpose | Expected Outcome for UiO-66-CN |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase identity. | A diffraction pattern with characteristic peaks matching the simulated UiO-66 topology, typically with major peaks around 2θ = 7.4°, 8.5°, and 12.1°.[12] |
| N₂ Adsorption-Desorption (77 K) | Determines porosity and specific surface area (BET method). | A Type I isotherm, characteristic of microporous materials. The BET surface area is expected to be in the range of 800-1200 m²/g. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and confirms activation. | High thermal stability up to ~450 °C in air or N₂. A weight loss step below 150 °C for activated samples indicates residual solvent, while decomposition of the framework occurs at the higher temperature.[5] |
| Fourier-Transform IR (FTIR) | Verifies the presence of functional groups. | A sharp, characteristic peak for the nitrile C≡N stretch around 2230 cm⁻¹. Asymmetric and symmetric COO⁻ stretches around 1580 cm⁻¹ and 1390 cm⁻¹ confirm carboxylate coordination. |
| Scanning Electron Microscopy (SEM) | Visualizes particle morphology and size. | Typically reveals octahedral or spherical microcrystals with a uniform size distribution, often in the range of 100-500 nm. |
Part 4: Applications Enabled by the Nitrile Moiety
The true value of synthesizing UiO-66-CN lies in the chemical versatility of the pore-exposed nitrile groups, which serve as a gateway for a variety of applications, particularly in drug development.
Post-Synthetic Modification (PSM)
The nitrile group is a powerful precursor for a wide range of chemical transformations that can be performed on the intact MOF scaffold. This covalent PSM allows for the precise tuning of the pore environment.[4][9]
-
Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂), which can alter the surface charge, improve biocompatibility, or serve as an anchor point for conjugating drug molecules.
-
Cycloaddition to Tetrazoles: Reaction with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring, a bioisostere for carboxylic acids, which can enhance interactions with biological targets.[9]
-
Hydrolysis to Amides/Carboxylic Acids: Controlled hydrolysis can convert the nitrile to an amide or carboxylic acid, further diversifying the functionality within the pores.
Caption: Potential post-synthetic modification pathways of the nitrile group.
Drug Delivery Applications
MOFs are exceptional candidates for drug delivery due to their high loading capacities and tunable release profiles.[13][14] The nitrile functionality enhances this potential:
-
Enhanced Drug Loading: The polarity of the nitrile group can improve the loading of specific drug molecules through dipole-dipole or hydrogen bonding interactions.
-
Stimuli-Responsive Release: The framework can be modified via PSM to incorporate stimuli-responsive gates that release a drug cargo in response to specific biological triggers like pH or redox potential.[15]
-
Targeted Delivery: The surface of the MOF particles can be functionalized, for example by converting the nitrile to an amine, which can then be conjugated with targeting ligands (e.g., folic acid) to direct the drug carrier to specific cells or tissues, such as tumors.[3][16]
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. “Shake ‘n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Postsynthetic Modification of Metal-Organic Frameworks through Nitrile Oxide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. drpress.org [drpress.org]
- 16. researchgate.net [researchgate.net]
The Cornerstone of Modern Fluorophores: A Guide to Synthesizing Advanced Dyes from 1,4-Phenylenediacetonitrile
Introduction: The Unsung Hero of High-Performance Dyes
In the vast landscape of organic synthesis, certain molecules stand out for their exceptional versatility and foundational role in creating materials with remarkable properties. 1,4-Phenylenediacetonitrile, a seemingly simple aromatic dinitrile, is one such cornerstone.[1] Its unique structural combination of a rigid phenylene linker and two reactive acetonitrilic methylene groups makes it an invaluable precursor in the synthesis of a diverse array of fluorescent dyes.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound to construct sophisticated fluorescent probes, including push-pull chromophores and luminogens exhibiting aggregation-induced emission (AIE). We will delve into the core chemical principles, provide detailed, field-proven protocols, and present the photophysical characteristics of the resulting dyes, underscoring the causality behind experimental choices to ensure both scientific integrity and reproducibility.
Core Chemistry: The Power of Activated Methylene Groups
The synthetic utility of this compound lies in the pronounced acidity of the hydrogen atoms on the methylene groups (the -CH₂-CN units). The adjacent electron-withdrawing nitrile group (-C≡N) stabilizes the resulting carbanion through resonance, making these protons susceptible to deprotonation by even weak bases.[2] This property is the linchpin of the Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction that constitutes the primary synthetic route to fluorescent dyes from this precursor.[2][3]
The Knoevenagel condensation involves the reaction of an active methylene compound, such as this compound, with a carbonyl compound, typically an aldehyde or a ketone.[3] The reaction is generally catalyzed by a base, which facilitates the formation of the nucleophilic carbanion. This is followed by a nucleophilic attack on the electrophilic carbonyl carbon and subsequent dehydration to yield a stable α,β-unsaturated dinitrile, often referred to as a dicyanovinyl group.[2] This newly formed double bond extends the π-conjugated system of the molecule, a critical feature for inducing fluorescence.
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism of the Knoevenagel condensation.
The symmetrical nature of this compound allows for a double Knoevenagel condensation, reacting at both active methylene sites. This enables the synthesis of highly conjugated, symmetrical "push-pull" or D-A-D (Donor-Acceptor-Donor) type dyes. In these architectures, the dicyanovinyl groups act as potent electron acceptors, which, when coupled with electron-donating aldehydes, give rise to molecules with significant intramolecular charge transfer (ICT) character.[4] This ICT is often the origin of their vibrant fluorescence and sensitivity to the local environment (solvatochromism).
Application in Advanced Fluorescent Probe Synthesis
Push-Pull Chromophores for Sensing and Imaging
Push-pull dyes are characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated bridge.[5] This electronic asymmetry leads to a permanent dipole moment and unique photophysical properties, such as large Stokes shifts and high sensitivity to solvent polarity.[4] this compound is an ideal building block for the acceptor component of these dyes.
A typical synthetic workflow for a push-pull dye using this compound is depicted below:
Figure 2: Synthetic workflow for push-pull dyes.
Aggregation-Induced Emission (AIE) Luminogens
Aggregation-induced emission is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state.[6] This is often attributed to the restriction of intramolecular motion (RIM) in the solid state, which blocks non-radiative decay pathways.[7] The dicyanovinyl groups derived from this compound are frequently incorporated into AIEgens, acting as electron acceptors and contributing to the twisted molecular geometries that favor AIE.[7]
Experimental Protocols
The following protocols are representative examples of the synthesis of fluorescent dyes from this compound. These are intended as a starting point, and optimization may be required for specific substrates.
Protocol 1: Synthesis of a Symmetrical D-A-D Push-Pull Dye
This protocol describes the synthesis of a symmetrical push-pull dye via a double Knoevenagel condensation with an electron-rich aromatic aldehyde.
Materials:
-
This compound (1.0 mmol, 156.18 mg)
-
4-(Dimethylamino)benzaldehyde (2.2 mmol, 328.4 mg)
-
Piperidine (catalytic amount, ~0.1 mL)
-
Absolute Ethanol (20 mL)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (156.18 mg, 1.0 mmol) and 4-(dimethylamino)benzaldehyde (328.4 mg, 2.2 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture. The use of a weak base like piperidine is crucial to promote the condensation without causing self-condensation of the aldehyde.[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. The formation of a brightly colored precipitate often indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform mixture) to yield the pure dye as a crystalline solid.[8]
-
Characterization: Confirm the structure and purity of the synthesized dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate the photophysical properties by recording UV-Vis absorption and fluorescence emission spectra in various solvents.[4]
Protocol 2: Synthesis of an Asymmetrical D-π-A Dye
For the synthesis of an asymmetrical dye, a mono-functionalized intermediate is first prepared, followed by a second, different Knoevenagel condensation. This requires careful control of stoichiometry.
Step 1: Monocondensation
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 156.18 mg) and a less reactive or sterically hindered aromatic aldehyde (1.0 mmol) in a suitable solvent like toluene (20 mL).
-
Catalyst and Reaction: Add a catalytic amount of a milder base (e.g., ammonium acetate) and heat the mixture. Carefully monitor the reaction by TLC to maximize the yield of the mono-adduct and minimize the formation of the di-adduct.
-
Purification: Once the starting aldehyde is consumed, cool the reaction, and purify the mono-functionalized intermediate using column chromatography.
Step 2: Second Condensation
-
Reaction Setup: Dissolve the purified mono-adduct (1.0 mmol) and a different aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst and Reaction: Add a catalytic amount of piperidine and reflux the mixture until the reaction is complete as monitored by TLC.
-
Purification and Characterization: Purify the final asymmetrical dye by column chromatography or recrystallization and characterize it as described in Protocol 1.
Photophysical Properties of Representative Dyes
| Dye Structure (General) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| D-Ph-CH=C(CN)₂ | 350-450 | 450-600 | 0.1 - 0.7 | Dichloromethane | [4] |
| D-π-A with dicyanovinyl acceptor | Varies with donor and π-bridge | Varies with donor and π-bridge | Generally moderate to high | Toluene | [9][10] |
| AIEgen with dicyanovinyl group | ~340-380 (in THF) | ~450-550 (in aggregate) | > 0.2 (in aggregate) | THF/Water mixture | [7] |
Table 1: Representative photophysical properties of fluorescent dyes derived from this compound. The exact values are highly dependent on the specific molecular structure and the solvent used.
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of advanced fluorescent dyes. Its ability to readily undergo Knoevenagel condensations allows for the straightforward construction of complex chromophores with tunable photophysical properties. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel push-pull dyes, AIEgens, and other fluorescent materials for a wide range of applications, from bioimaging and sensing to materials science and optoelectronics. The continued exploration of new reaction partners and conditions for this compound will undoubtedly lead to the development of next-generation fluorophores with even more remarkable properties and functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. AIE and reversible mechanofluorochromism characteristics of new imidazole-based donor–π–acceptor dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of AIEgens with wide color tunability for cellular imaging and therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. momap.net.cn [momap.net.cn]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Base-Catalyzed Polymerization of 1,4-Phenylenediacetonitrile
Abstract
This guide provides a comprehensive, step-by-step protocol for the polymerization of 1,4-phenylenediacetonitrile via a base-catalyzed anionic self-condensation reaction. This method yields a conjugated polymer with a backbone structure analogous to poly(p-phenylene vinylene), featuring cyano groups that influence its electronic and physical properties. This document details the underlying reaction mechanism, reagent preparation, the complete polymerization procedure, and subsequent polymer characterization. It is intended for researchers in materials science, polymer chemistry, and organic electronics seeking to synthesize novel functional polymers.
Introduction and Scientific Background
This compound is a bifunctional monomer possessing two acidic methylene (-CH₂-) groups activated by both the adjacent phenyl ring and the electron-withdrawing nitrile (-C≡N) group.[1][2] This unique electronic structure makes it an ideal candidate for base-catalyzed self-condensation polymerization.[3] The resulting polymer is expected to have a conjugated backbone, a characteristic feature of materials used in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic applications.[4][5][6]
The polymerization proceeds via an anionic mechanism, a class of chain-growth polymerization initiated by a strong base or nucleophile.[7][8] The absence of a formal termination step in many anionic systems allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, a hallmark of "living" polymerization.[9][10] This protocol utilizes sodium ethoxide as a strong base to initiate the polymerization at room temperature.[11]
Mechanism of Polymerization
The polymerization of this compound is a self-condensation reaction initiated by deprotonation. The causality of the reaction is as follows:
-
Initiation: A strong base, sodium ethoxide (NaOEt), abstracts an acidic proton from one of the methylene groups of the this compound monomer. This generates a resonance-stabilized carbanion.
-
Propagation: The newly formed carbanion acts as a potent nucleophile. It attacks the electrophilic carbon atom of a nitrile group on another monomer molecule. This intermolecular addition reaction forms a new carbon-carbon bond and generates an imine anion.
-
Chain Growth: The reaction proceeds through a series of condensation and rearrangement steps, leading to the formation of a conjugated polymer backbone. The exact structure can vary, but a primary product is a poly(p-phenylene vinylene)-like structure with pendant cyano groups.
The nitrile group is crucial as it both activates the adjacent methylene protons for initiation and serves as the electrophilic site for propagation.[12][13][14]
Experimental Protocol
This protocol is designed for synthesis under an inert atmosphere to prevent premature termination of the anionic reaction by atmospheric moisture or oxygen.[9][10]
Materials and Equipment
| Reagents & Materials | Grade/Purity | Supplier Example | Notes |
| This compound (PDAN) | 99% | Sigma-Aldrich | Store in a desiccator.[1] |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Standard Supplier | Use freshly opened or distilled. |
| Sodium Metal (Na) | Reagent Grade | Standard Supplier | Handle with extreme care. |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Standard Supplier | Stabilizer-free preferred. |
| Methanol (MeOH) | ACS Grade | Standard Supplier | For precipitation/washing. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Standard Gas Supplier | For maintaining inert atmosphere. |
| Equipment | |||
| Schlenk Flasks and Line | For inert atmosphere reactions. | ||
| Magnetic Stirrer and Stir Bars | |||
| Glass Syringes and Needles | For anaerobic liquid transfers. | ||
| Buchner Funnel and Filter Flask | For product isolation. | ||
| Vacuum Oven | For drying the final product. |
Step-by-Step Procedure
Part A: Preparation of Initiator (Sodium Ethoxide Solution)
-
Rationale: A fresh solution of the sodium ethoxide initiator is prepared in situ to ensure it is anhydrous and highly active.
-
Set up a 100 mL Schlenk flask containing a magnetic stir bar under an argon atmosphere.
-
Carefully add 30 mL of anhydrous ethanol to the flask via syringe.
-
Cut a small, clean piece of sodium metal (approx. 230 mg, 10 mmol) and carefully add it in small portions to the stirring ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and inert atmosphere.
-
Allow all the sodium to react completely to form a clear solution of sodium ethoxide.
Part B: Polymerization
-
Rationale: The reaction is performed at room temperature under an inert atmosphere to allow for controlled chain growth and prevent side reactions with air or water.[11]
-
In a separate 250 mL Schlenk flask, dissolve 1.56 g (10 mmol) of this compound in a solvent mixture of 45 mL of anhydrous chloroform and 15 mL of anhydrous ethanol. Stir until fully dissolved.
-
Using a cannula or syringe, slowly add the freshly prepared sodium ethoxide solution to the monomer solution over 10-15 minutes with vigorous stirring.
-
A color change and increase in viscosity should be observed as the polymerization proceeds.
-
Seal the flask and allow the reaction to stir at room temperature for 14 hours.[11]
Part C: Polymer Isolation and Purification
-
Rationale: The polymer is insoluble in methanol, allowing it to be precipitated while unreacted monomer and initiator byproducts remain in solution. Repeated washing is crucial for removing impurities.[][16]
-
After 14 hours, quench the reaction by slowly pouring the viscous polymer solution into a beaker containing 500 mL of methanol with rapid stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the solid polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer cake thoroughly with 100 mL of fresh methanol two to three times to remove any residual monomer or salts.
-
Transfer the purified polymer to a watch glass and dry in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved. The final product is typically a colored powder.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and characterization of poly(this compound).
Summary of Reaction Parameters
| Parameter | Value |
| Monomer | This compound (PDAN) |
| Monomer Amount | 1.56 g (10 mmol) |
| Initiator | Sodium Ethoxide (NaOEt) |
| Initiator Amount | 10 mmol |
| Solvent System | Chloroform / Ethanol (3:1 v/v) |
| Total Solvent Volume | 60 mL (monomer) + 30 mL (initiator) |
| Reaction Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 14 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Characterization of the Polymer
To confirm the successful synthesis and determine the properties of the polymer, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the structural changes. Expect a significant decrease or disappearance of the sharp C≡N stretching peak (around 2250 cm⁻¹) and the appearance of new peaks corresponding to C=N or C=C bonds in the 1500-1650 cm⁻¹ region.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer repeat unit. The solvent for NMR analysis must be carefully chosen (e.g., DMSO-d₆, deuterated trifluoroacetic acid) as solubility may be limited.[17]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.5) would indicate a well-controlled polymerization.[18]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature of the polymer.[19][20] Differential Scanning Calorimetry (DSC) can identify thermal transitions such as the glass transition temperature (Tg), which is a key property for processing and application of polymeric materials.[19][21][22]
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.[1][23]
-
Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle only under inert oil or in an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Chloroform is a suspected carcinogen and is toxic. Ethanol is flammable. Handle all solvents in a fume hood.
-
General: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.
References
- 1. This compound 99 622-75-3 [sigmaaldrich.com]
- 2. This compound | 622-75-3 [chemicalbook.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile Definition, Functional Group & Structure | Study.com [study.com]
- 14. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. web.itu.edu.tr [web.itu.edu.tr]
- 19. azom.com [azom.com]
- 20. nexus-analytics.com.my [nexus-analytics.com.my]
- 21. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 22. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 23. This compound - Safety Data Sheet [chemicalbook.com]
High-Yield Synthesis of 1,4-Phenylenediacetonitrile Derivatives: An Application Note and Protocol Guide
Introduction: The Strategic Importance of 1,4-Phenylenediacetonitrile Scaffolds
This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The presence of two cyanoethyl groups on a central benzene ring offers a versatile platform for constructing complex molecules. These compounds serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including antidepressants and antimalarials, as well as agrochemicals and dyestuffs.[2][3] The nitrile functionalities can be readily transformed into other valuable chemical groups such as amines, carboxylic acids, and tetrazoles, making them highly sought-after building blocks in drug discovery and development.[4] This guide provides a comprehensive overview of robust and high-yield experimental setups for the synthesis of this compound derivatives, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Synthetic Strategies: Pathways to this compound Derivatives
Several synthetic routes have been established for the preparation of this compound and its analogues. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The most prevalent and effective strategies include the nucleophilic substitution of benzylic halides and the conversion of aromatic aldehydes.
Nucleophilic Substitution of Benzylic Halides: A Classic and Efficient Route
The reaction of 1,4-bis(halomethyl)benzene derivatives with a cyanide source is a direct and widely used method for synthesizing this compound. This SN2 reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the cyanide salt and promote the nucleophilic attack.
Causality of Experimental Choices:
-
Cyanide Source: Sodium or potassium cyanide are common choices. The selection can influence reaction kinetics and solubility. For instance, a published protocol for the synthesis of this compound from p-xylylene chloride utilized sodium cyanide in an aqueous dimethylformamide solution, achieving an 85% yield.[5] Another method employing 1,4-bis(bromomethyl)benzene and potassium cyanide in an ethanol/water mixture resulted in a 91% yield.[1]
-
Solvent System: A mixture of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with water is often employed. The organic solvent helps to dissolve the benzylic halide, while water aids in dissolving the cyanide salt.
-
Phase-Transfer Catalysis: To enhance the reaction rate and yield, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be utilized. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[3][6]
-
Temperature Control: The reaction is typically exothermic. Maintaining a specific temperature range, for example, 60-65°C as reported in one study, is crucial to prevent side reactions and ensure a high yield.[5]
Experimental Workflow: Nucleophilic Substitution
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 4. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 1,4-Phenylenediacetonitrile as a Versatile Precursor for the Synthesis of Calamitic Liquid Crystals
Introduction
In the design of thermotropic liquid crystals, the molecular architecture is paramount in dictating the material's mesomorphic properties. Calamitic, or rod-like, liquid crystals typically consist of a rigid core, flexible terminal chains, and often polar groups that enhance the anisotropy of the molecule.[1][2] The 1,4-disubstituted benzene ring is a foundational building block for the rigid core of many mesogenic compounds due to its linear geometry.[3] 1,4-Phenylenediacetonitrile, with its central phenyl ring and two reactive cyanomethyl groups, represents a highly versatile and symmetrical precursor for the synthesis of advanced liquid crystalline materials.[4][5][6] The terminal cyano group is a common feature in liquid crystal design, contributing a strong dipole moment that facilitates the formation of stable nematic and smectic phases.[7][8]
This application note explores the utility of this compound as a starting material for the synthesis of various calamitic liquid crystals. We will detail synthetic strategies, provide exemplary protocols, and discuss the characterization of the resulting mesogenic compounds. The methodologies presented are designed to be robust and adaptable for researchers in materials science and drug development.
Synthetic Strategies for Mesogen Elaboration
The two active methylene groups in this compound are key to its synthetic potential, allowing for the extension of the molecular core through carbon-carbon and carbon-nitrogen bond-forming reactions. We will focus on three primary strategies: Knoevenagel condensation, synthesis of stilbene derivatives, and formation of Schiff base analogues.
Knoevenagel Condensation for the Synthesis of Cyano-Substituted Stilbene Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product.[9] The methylene protons of this compound are sufficiently acidic to undergo this reaction with aromatic aldehydes in the presence of a basic catalyst. This reaction effectively elongates the rigid core of the molecule, a common strategy in the design of high-clearing-point liquid crystals.
Causality of Experimental Choices:
-
Base Catalyst: A weak base like piperidine or ammonium acetate is often sufficient to deprotonate the active methylene group without promoting side reactions.[10]
-
Solvent: Toluene or ethanol are common solvents, and the use of a Dean-Stark trap can be employed to remove water and drive the reaction to completion. Recent green chemistry approaches also explore water-mediated or solvent-free conditions.[10][11]
-
Reactant Stoichiometry: Using a slight excess of the aldehyde can ensure complete conversion of the diacetonitrile.
Experimental Protocol: Synthesis of a bis(cyanostilbene) Mesogen via Knoevenagel Condensation
Objective: To synthesize a symmetrical liquid crystal precursor by reacting this compound with two equivalents of 4-alkoxybenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-(hexyloxy)benzaldehyde (2.2 eq)
-
Piperidine (0.1 eq)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.56 g, 10 mmol) and 4-(hexyloxy)benzaldehyde (4.54 g, 22 mmol).
-
Add anhydrous toluene (100 mL) to dissolve the reactants.
-
Add piperidine (0.1 mL, 1 mmol) as a catalyst.
-
Heat the mixture to reflux and continue heating for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude product and wash with cold ethanol to remove unreacted aldehyde.
-
Recrystallize the solid product from a suitable solvent system (e.g., toluene/ethanol) to yield the pure bis(cyanostilbene) derivative.
-
Dry the product under vacuum. Characterize by NMR, FT-IR, and mass spectrometry.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Synthesis of Stilbene-Based Liquid Crystals via Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[12] To utilize this compound in a Wittig-type synthesis, it must first be converted into a bis(phosphonium salt). This is typically achieved by first halogenating the methyl groups (e.g., via radical bromination) and then reacting with triphenylphosphine. The resulting bis(phosphonium salt) can then be reacted with two equivalents of an aromatic aldehyde to form a stilbene-based mesogen.
Causality of Experimental Choices:
-
Halogenation: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for benzylic bromination.
-
Phosphonium Salt Formation: Triphenylphosphine is a common reagent for forming stable phosphonium salts.
-
Wittig Reaction Base: A strong base like sodium methoxide or potassium tert-butoxide is required to deprotonate the phosphonium salt to form the ylide. The choice of base can influence the E/Z selectivity of the resulting alkene.
Experimental Protocol: Synthesis of a Stilbene Mesogen (Hypothetical Route)
Part A: Synthesis of 1,4-bis(bromomethyl)benzene
-
In a flask protected from light, dissolve 1,4-dimethylbenzene (p-xylene) in carbon tetrachloride.
-
Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN.
-
Reflux the mixture until TLC shows completion.
-
Cool, filter the succinimide, and evaporate the solvent. Recrystallize to obtain 1,4-bis(bromomethyl)benzene.
Part B: Synthesis of the bis(phosphonium salt)
-
Dissolve 1,4-bis(bromomethyl)benzene in anhydrous toluene.
-
Add triphenylphosphine (2.2 eq) and reflux for 24 hours.
-
Cool the mixture, and the white phosphonium salt will precipitate.
-
Filter, wash with toluene, and dry under vacuum.
Part C: Wittig Reaction
-
Suspend the bis(phosphonium salt) (1.0 eq) and 4-cyanobenzaldehyde (2.2 eq) in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with an organic solvent like dichloromethane.
-
Wash the organic layer, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to yield the desired stilbene-based liquid crystal.
Diagram: Wittig Reaction Synthetic Pathway
Caption: Synthetic route to stilbene mesogens.
Synthesis of Schiff Base Liquid Crystals
Schiff base liquid crystals, containing an imine (-CH=N-) linkage, are known for their straightforward synthesis and stable mesophases.[13][14][15] A plausible synthetic route starting from this compound involves the reduction of the nitrile groups to primary amines, followed by condensation with aromatic aldehydes.
Causality of Experimental Choices:
-
Nitrile Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation are effective for converting nitriles to amines.
-
Condensation: The condensation of the resulting diamine with an aldehyde is typically acid-catalyzed and proceeds readily in a solvent like ethanol upon heating.
Experimental Protocol: Synthesis of a Schiff Base Mesogen
Part A: Reduction of this compound to 1,4-bis(aminoethyl)benzene
-
In a dry flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH4) (2.5 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction and carefully quench by sequential addition of water and aqueous NaOH.
-
Filter the aluminum salts and extract the filtrate with an organic solvent.
-
Dry the organic extracts and remove the solvent under reduced pressure to yield the crude diamine.
Part B: Condensation to form the Schiff Base
-
Dissolve the crude 1,4-bis(aminoethyl)benzene (1.0 eq) in ethanol.
-
Add 4-(hexyloxy)benzaldehyde (2.1 eq) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture. The Schiff base product should precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure liquid crystal.[14]
Diagram: Schiff Base Synthesis Workflow
Caption: Synthesis of Schiff base liquid crystals.
Characterization and Data
The synthesized compounds should be characterized to confirm their structure and liquid crystalline properties.
-
Structural Characterization: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are essential for confirming the molecular structure of the synthesized compounds.
-
Mesomorphic Properties: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures and associated enthalpy changes.[16] Polarized Optical Microscopy (POM) allows for the visual identification of liquid crystal phases by observing their characteristic textures.[16]
Table 1: Expected Phase Transitions for Synthesized Liquid Crystals
| Synthetic Route | Example Terminal Group | Expected Mesophase(s) | Typical Transition Temp. Range (°C) |
| Knoevenagel | -O-C₆H₁₃ | Nematic, Smectic A | 120 - 250 |
| Wittig | -CN | Nematic | 150 - 280 |
| Schiff Base | -O-C₆H₁₃ | Nematic, Smectic C | 100 - 200 |
Note: These are representative values based on analogous structures in the literature. Actual transition temperatures will depend on the precise molecular structure, including the length of terminal alkyl chains.
Conclusion
This compound is an economically viable and synthetically flexible starting material for the creation of diverse calamitic liquid crystals. The presence of two reactive cyanomethyl groups on a rigid phenyl core allows for straightforward molecular elongation through established organic reactions such as the Knoevenagel condensation, Wittig reaction, and the formation of Schiff bases. The protocols and strategies outlined in this note provide a solid foundation for researchers to design and synthesize novel mesogenic materials for applications ranging from display technologies to advanced sensor development.
References
- 1. colorado.edu [colorado.edu]
- 2. scialert.net [scialert.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound 99 622-75-3 [sigmaaldrich.com]
- 5. 1,4-Bis(cyanomethyl)benzene(622-75-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups [ijmmm.ustb.edu.cn]
- 16. mdpi.com [mdpi.com]
Base-catalyzed reactions of 1,4-Phenylenediacetonitrile with aldehydes
Application Note & Protocol Guide
Topic: Base-Catalyzed Reactions of 1,4-Phenylenediacetonitrile with Aldehydes: Synthesis of Advanced π-Conjugated Systems
For: Researchers, Synthetic Chemists, and Materials Science Professionals
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the base-catalyzed condensation of this compound with various aldehydes. This reaction, a cornerstone Knoevenagel condensation, serves as a powerful and efficient method for constructing highly conjugated, symmetrical stilbene-like molecules. The resulting products, primarily 1,4-bis(2-cyanostyryl)benzene derivatives, are of significant interest due to their unique photophysical properties, finding applications as optical brighteners, fluorescent probes, and active components in organic electronics such as OLEDs.[1][2][3] We will delve into the underlying reaction mechanism, critical experimental parameters, and step-by-step protocols, offering field-proven insights to ensure reproducible and high-yield syntheses.
Scientific Foundation & Mechanistic Insight
The reaction between an active methylene compound and a carbonyl group, catalyzed by a base, is known as the Knoevenagel condensation.[4][5] In our system, this compound possesses two activated methylene (-CH₂) groups. The protons on these carbons are acidic due to the strong electron-withdrawing effect of the adjacent nitrile (-CN) groups and the delocalization of the resulting negative charge into the benzene ring. This acidity is the linchpin of the reaction, allowing for facile deprotonation by a base.
The mechanism proceeds through a well-defined sequence:
-
Carbanion Formation: A base abstracts an acidic α-hydrogen from this compound, creating a resonance-stabilized carbanion. The choice of base is critical; weak organic bases like piperidine or triethylamine are often sufficient and minimize side reactions.[6]
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.
-
Protonation: The intermediate is protonated by the solvent (e.g., ethanol) or the conjugate acid of the base, yielding a β-hydroxynitrile adduct.
-
Dehydration: This adduct readily undergoes elimination of a water molecule. This dehydration step is typically spontaneous or requires gentle heating and is driven by the formation of a highly stable, extended π-conjugated system.[7][8] The reaction occurs sequentially at both ends of the this compound molecule.
Visualizing the Mechanism
The following diagram illustrates the stepwise pathway for the condensation at one of the active methylene sites.
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Core Experimental Protocol: Synthesis of 1,4-Bis(2-cyanostyryl)benzene
This protocol details the synthesis of the parent compound using benzaldehyde. It is a robust procedure that can be adapted for various substituted aldehydes.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 156.18 | 1.56 g | 10.0 | Starting dinitrile |
| Benzaldehyde | 106.12 | 2.23 mL (2.33 g) | 22.0 | Use 2.2 equivalents |
| Piperidine | 85.15 | 0.5 mL | ~5.0 | Basic catalyst |
| Ethanol (95%) | - | 50 mL | - | Reaction solvent |
| Deionized Water | - | As needed | - | For washing |
Experimental Workflow
References
Application Note: A Comprehensive Guide to the Characterization of 1,4-Phenylenediacetonitrile-Based Polymers
Abstract
Polymers derived from 1,4-Phenylenediacetonitrile (PDAN) are emerging as a significant class of materials, notable for their unique combination of a rigid aromatic backbone and polar nitrile functional groups.[1][2] This structure imparts desirable properties such as high thermal stability and chemical resistance, making them promising candidates for advanced applications, including high-performance composites and sophisticated drug delivery systems.[1][3] The effective development and application of these polymers are critically dependent on a thorough understanding of their molecular structure, weight, and bulk properties. This guide provides a detailed framework and step-by-step protocols for the essential characterization techniques required to analyze PDAN-based polymers, ensuring researchers and developers can achieve reproducible and reliable results.
Introduction: The Rationale for Characterizing PDAN Polymers
This compound is a crystalline solid featuring a central benzene ring substituted with two acetonitrilic groups (-CH₂CN) at the para positions.[2][4] Polymerization of this monomer leads to materials with a distinctive architecture. The presence of the phenylene group in the polymer backbone provides rigidity and contributes to high thermal stability, while the pendant nitrile groups introduce strong dipole-dipole interactions, influencing solubility, chain packing, and the glass transition temperature (Tg).[5]
For researchers in materials science and drug development, precise characterization is not merely a quality control step; it is fundamental to establishing structure-property relationships.[6][7] For instance, the molecular weight distribution directly impacts mechanical strength and processability, while the glass transition temperature defines the material's service temperature.[7] This document details the primary analytical techniques—FTIR, NMR, GPC, TGA, and DSC—offering both the theoretical basis for their application to PDAN polymers and actionable, field-tested protocols.
Structural Elucidation: Spectroscopic Techniques
Confirming the chemical identity and detailed molecular structure of the synthesized polymer is the foundational step in any characterization workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is an indispensable tool for rapidly confirming the successful incorporation of the PDAN monomer into the polymer chain.[8][9] It works by measuring the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. For PDAN-based polymers, the two most important vibrational modes are the stretching of the nitrile group (C≡N) and the various modes associated with the aromatic ring. The C≡N stretch is particularly useful as it appears in a relatively uncongested region of the spectrum and serves as a distinct fingerprint for the monomer unit.[10][11]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their diagnostic checks.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in isopropanol and allow it to dry completely. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.[10]
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the center of the ATR crystal. If the sample is a powder, ensure it forms a uniform layer.
-
Sample Analysis: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.
Data Interpretation:
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the 2240-2250 cm⁻¹ region, confirming the presence of the nitrile group.[10][12][13]
-
Aromatic Ring: Look for C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations typically around 1600 cm⁻¹ and 1500 cm⁻¹ .
-
Methylene (-CH₂-) Groups: C-H stretching of the methylene groups will appear just below 3000 cm⁻¹ (aliphatic C-H stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides unparalleled detail about the molecular structure of a polymer in solution.[14][15] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), one can determine the chemical environment of each atom. For PDAN polymers, ¹H NMR is used to confirm the ratio of aromatic to aliphatic protons, while ¹³C NMR can identify each unique carbon atom in the repeat unit. This technique is crucial for verifying the polymer's constitution and identifying any structural defects or end-groups.[16]
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the PDAN polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or HFIP-d₂ for less soluble polymers) in an NMR tube. Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Instrument Setup: Load the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans (typically 16 to 64 for good signal-to-noise), and relaxation delay.
-
Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at ~2.50 ppm).
-
Integration: Integrate the area under each distinct peak. The integral values are proportional to the number of protons giving rise to that signal.
Data Interpretation:
-
Aromatic Protons: The protons on the phenylene ring are expected to appear as a multiplet or singlet in the ~7.2-7.5 ppm region.[17]
-
Methylene Protons (-CH₂-): The protons of the methylene groups adjacent to the nitrile and the aromatic ring will likely appear as a singlet further upfield, typically in the ~3.7-4.2 ppm range.
-
Structural Verification: The ratio of the integrals for the aromatic protons to the methylene protons should correspond to the theoretical ratio from the monomer unit (e.g., 4:4 or 1:1). Deviations may suggest impurities or side reactions.
Molecular Weight Distribution: Gel Permeation Chromatography (GPC)
Principle & Rationale: GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used technique for measuring the molecular weight distribution of polymers.[6][18] The technique separates polymer chains based on their hydrodynamic volume in solution.[19] A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path, eluting later.[20][21] The output provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[7]
Protocol: GPC Analysis
-
System Preparation:
-
Eluent: Choose a suitable mobile phase in which the polymer is fully soluble and that is compatible with the GPC columns. For aromatic polymers like PDAN-based systems, Tetrahydrofuran (THF) or Hexafluoroisopropanol (HFIP) with a salt additive (e.g., 0.01 M LiBr) to suppress aggregation are common choices.[21]
-
Calibration: Create a calibration curve by running a series of narrow-PDI polymer standards (e.g., polystyrene or PMMA) of known molecular weights.[18][22]
-
-
Sample Preparation: Prepare a dilute solution of the PDAN polymer in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the column.
-
Injection and Separation: Inject a precise volume of the filtered sample solution into the GPC system. The pump maintains a constant flow rate of the mobile phase through the columns.
-
Detection: As the separated polymer chains elute from the column, they are detected by one or more detectors. A refractive index (RI) detector is most common.
-
Data Analysis: The software uses the retention times of the sample peaks and the calibration curve to calculate Mn, Mw, and PDI.
Thermal Properties: TGA and DSC
Thermal analysis is critical for determining the operational limits and processing conditions of polymeric materials.[7][23]
Thermogravimetric Analysis (TGA)
Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][24] This technique is used to determine the thermal stability of a polymer. For PDAN polymers, the rigid aromatic backbone is expected to confer high thermal stability. TGA identifies the onset temperature of decomposition (Td), which is a critical parameter for defining the material's maximum service temperature.[25]
Protocol: TGA Analysis
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (typically nitrogen) to prevent oxidative degradation during the analysis.
-
Heating Program: Heat the sample at a constant rate, commonly 10 °C/min, over a wide temperature range (e.g., 30 °C to 800 °C).[25]
-
Data Acquisition: The instrument records the sample's mass continuously as the temperature increases.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The percentage of material remaining at the end of the run is the char yield.
Differential Scanning Calorimetry (DSC)
Principle & Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[23][26] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For amorphous or semi-crystalline polymers, the most important transition is the glass transition temperature (Tg), which appears as a step-like change in the heat flow curve.[7] The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The polar nitrile groups and rigid backbone of PDAN polymers are expected to result in a relatively high Tg.[5]
Protocol: DSC Analysis
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum). Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program (Heat-Cool-Heat):
-
First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heat: Heat the sample again at the same rate. The Tg is determined from the data of this second heating scan for consistency.
-
-
Data Analysis: Plot the heat flow versus temperature. The Tg is identified as the midpoint of the step transition in the baseline of the second heating curve.
Summary of Characterization Data
Properly documenting the results from these techniques provides a comprehensive profile of the polymer. The data should be compiled into a clear, comparative format.
| Technique | Information Provided | Key Parameters for PDAN Polymers |
| FTIR Spectroscopy | Functional group identification | C≡N stretch (~2245 cm⁻¹), Aromatic C=C stretch (~1600, 1500 cm⁻¹) |
| NMR Spectroscopy | Detailed molecular structure, proton ratios | Chemical shifts of aromatic and methylene protons, integral ratios |
| GPC/SEC | Molecular weight and distribution | Number-Average MW (Mn), Weight-Average MW (Mw), PDI (Mw/Mn) |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile | Decomposition Temperature (Td) at 5% weight loss, Char Yield (%) |
| Differential Scanning Calorimetry (DSC) | Thermal transitions | Glass Transition Temperature (Tg) |
Conclusion
The systematic characterization of this compound-based polymers using the suite of techniques described herein is essential for advancing their development from the laboratory to functional applications. By combining spectroscopic, chromatographic, and thermal analysis methods, researchers can build a complete picture of their material, linking synthetic parameters to final properties. The protocols and interpretive guidance provided in this note serve as a robust starting point for scientists and engineers working to unlock the full potential of this promising class of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 622-75-3 [chemicalbook.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmiweb.com [pharmiweb.com]
- 7. fiveable.me [fiveable.me]
- 8. resolvemass.ca [resolvemass.ca]
- 9. measurlabs.com [measurlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends [redalyc.org]
- 14. api.pageplace.de [api.pageplace.de]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. This compound(622-75-3) 1H NMR [m.chemicalbook.com]
- 18. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 19. agilent.com [agilent.com]
- 20. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 21. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. fiveable.me [fiveable.me]
- 23. nexus-analytics.com.my [nexus-analytics.com.my]
- 24. tainstruments.com [tainstruments.com]
- 25. benchchem.com [benchchem.com]
- 26. youtube.com [youtube.com]
Application Note & Protocols: Unveiling the Photophysical Properties of Polymers Derived from 1,4-Phenylenediacetonitrile
A Senior Application Scientist's Foreword
To the researchers, chemists, and drug development pioneers exploring the frontiers of functional materials, this guide serves as a comprehensive resource. Polymers derived from 1,4-phenylenediacetonitrile represent a fascinating class of materials whose utility is intrinsically linked to their interaction with light. Their unique structure, featuring a π-conjugated backbone decorated with cyano groups, gives rise to compelling photophysical behaviors, most notably a propensity for Aggregation-Induced Emission (AIE). This phenomenon, where materials become highly emissive in an aggregated or solid state, is the inverse of the behavior of traditional dyes and opens up new paradigms for sensing, imaging, and diagnostics.[1][2] This document moves beyond a mere recitation of facts; it provides the causal framework—the "why"—behind the experimental design and offers robust, self-validating protocols to empower your research and development efforts.
Part A: Elucidating the Photophysical Landscape
The Core Chromophore: Synthesis and Structure
Polymers derived from this compound are typically synthesized via condensation polymerization, such as the Knoevenagel condensation, reacting the active methylene groups of the acetonitrile monomer with an aromatic dialdehyde.[3] The resulting structure is a conjugated polymer backbone of alternating phenylene and cyanovinylidene units.
This conjugated system of alternating single and double bonds forms the chromophore, the part of the molecule responsible for absorbing and emitting light. The delocalized π-electrons can be excited to higher energy states by absorbing photons, typically in the UV or visible range.[4][5] The electron-withdrawing nature of the two cyano groups on the vinylene unit significantly influences the polymer's electronic energy levels (HOMO/LUMO) and, consequently, its optical and electronic properties.
Fundamental Photophysics: From Absorption to Emission
The interaction of these polymers with light is governed by a sequence of photophysical processes, each revealing critical information about the material's structure and environment.
-
UV-Visible Absorption: The absorption spectrum reveals the energy required to promote a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The absorption maximum (λ_abs) is a key indicator of the effective conjugation length of the polymer backbone. In the solid state or thin films, a bathochromic (red) shift in the absorption maximum is often observed compared to dilute solutions. This shift indicates the presence of stronger inter-chain electronic interactions in the aggregated state.[6]
-
Photoluminescence (Emission): Following excitation, the molecule relaxes to the ground state, often by emitting a photon. This process is known as fluorescence. The emission spectrum is typically red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insight into the geometric relaxation of the molecule in the excited state.
-
Photoluminescence Quantum Yield (PLQY or Φ): This critical parameter quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed.[7] A high quantum yield is essential for applications requiring bright fluorescence, such as bioimaging and organic light-emitting diodes (OLEDs).[8][9]
-
Fluorescence Lifetime (τ): The lifetime is the average time the fluorophore spends in the excited state before returning to the ground state.[10] It is an intrinsic property of a molecule under specific environmental conditions and is independent of concentration, making it a robust parameter for sensing applications and for differentiating fluorophores with overlapping spectra.[11][12]
The Phenomenon of Aggregation-Induced Emission (AIE)
Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity decreases upon aggregation due to the formation of non-emissive excimers.[2] Polymers derived from this compound, however, can exhibit the opposite behavior: Aggregation-Induced Emission (AIE).[1]
Causality of AIE: In dilute solutions, the phenyl and vinyl groups within the polymer backbone can undergo low-energy intramolecular rotations. These rotations provide a non-radiative pathway for the excited state to decay back to the ground state, resulting in weak or no fluorescence. In an aggregated state (e.g., in a poor solvent, as nanoparticles, or in a solid film), these intramolecular rotations are physically restricted.[1] This "locking" of the structure blocks the non-radiative decay channels, forcing the excited state to decay radiatively by emitting a photon. The result is a dramatic enhancement of fluorescence intensity.[13]
Part B: Standard Operating Protocols for Characterization
These protocols provide a validated workflow for the comprehensive photophysical analysis of polymers derived from this compound.
Protocol 1: Steady-State Absorption and Emission Spectroscopy
Principle: This protocol establishes the fundamental absorption and emission characteristics of the polymer in both dilute solution and solid thin-film states.
Materials & Equipment:
-
Polymer sample
-
Spectroscopic grade solvent (e.g., THF, Chloroform)
-
Quartz cuvettes (1 cm path length)
-
Glass slides or quartz substrates for films
-
Volumetric flasks and micropipettes
-
Dual-beam UV-Vis spectrophotometer
-
Fluorometer/Spectrofluorometer
-
Spin coater (for thin films)
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the polymer in the chosen solvent at a concentration of ~1 mg/mL. Ensure complete dissolution, using sonication if necessary.
-
From the stock solution, prepare a dilute solution for analysis (e.g., ~10⁻⁵ M) such that the maximum absorbance is between 0.1 and 0.5 for absorption and <0.1 for emission to avoid inner filter effects.[7]
-
-
UV-Vis Absorption Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the pure solvent to use as a blank/reference.
-
Place the blank in the reference beam path and a second cuvette with the polymer solution in the sample beam path.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).
-
Note the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Using the dilute solution (Abs < 0.1), place the cuvette in the sample holder.
-
Set the excitation wavelength (λ_ex) to the λ_abs determined from the UV-Vis measurement.
-
Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to a point where the emission signal returns to baseline (e.g., if λ_ex = 380 nm, scan from 390-800 nm).
-
Note the wavelength of maximum emission (λ_em).
-
Causality Check: Exciting at the absorption maximum ensures the most efficient generation of the excited state, leading to the strongest possible emission signal for analysis.
-
-
Thin Film Preparation & Measurement:
-
Prepare a more concentrated polymer solution (e.g., 5-10 mg/mL).
-
Clean the substrate (glass or quartz) thoroughly.
-
Deposit the solution onto the substrate and spin-coat at a suitable speed (e.g., 1000-3000 rpm) to create a uniform thin film.
-
Anneal the film if required by the specific material protocol.
-
Measure the absorption and emission of the film using a solid-state sample holder in the spectrophotometer and fluorometer.
-
Data Analysis & Interpretation:
-
Compare λ_abs and λ_em between the solution and film. A red-shift in the film is indicative of aggregation and intermolecular interactions.[6]
-
Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the emission and absorption maxima.
Protocol 2: Relative Photoluminescence Quantum Yield (PLQY) Determination
Principle: The PLQY of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.[14] This is the most common method for solution-state quantum yield measurements.[14]
Materials & Equipment:
-
Same as Protocol 1.
-
Fluorescence standard with a known quantum yield in the same solvent and with absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Step-by-Step Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of five concentrations for both the standard and the unknown polymer sample.
-
Crucial Step: The concentrations must be optically dilute, with absorbance values at the excitation wavelength ranging from 0.01 to 0.1. This linear range is critical for the validity of the Beer-Lambert law in this context.[7]
-
-
Measurements:
-
Choose an excitation wavelength that is absorbed by both the sample and the standard.
-
For each of the ten prepared solutions, measure the absorbance at the chosen excitation wavelength.
-
Immediately after, measure the full fluorescence emission spectrum for each solution using the exact same instrument settings (excitation wavelength, slit widths, integration time).
-
Measure the emission spectrum of the pure solvent (blank) using the same settings.
-
-
Data Analysis & Calculation:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
For each solution, calculate the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. Both plots should yield a straight line passing through the origin.
-
The slope of these lines is denoted as Grad_st (for the standard) and Grad_x (for the sample).
-
The relative quantum yield (Φ_x) is calculated using the following equation:[14]
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φ_st is the known quantum yield of the standard.
-
Grad are the gradients from the plots.
-
n_x and n_st are the refractive indices of the sample and standard solvents, respectively (if the solvent is the same, this term is 1).
-
Self-Validation: The linearity of the intensity vs. absorbance plot is a self-validating check. A deviation from linearity at higher concentrations indicates that inner filter effects or aggregation are occurring, invalidating the results for those points.
Protocol 3: Time-Resolved Fluorescence Spectroscopy (Lifetime)
Principle: Time-Correlated Single Photon Counting (TCSPC) is used to measure the decay of fluorescence intensity over time following pulsed excitation. This decay profile is analyzed to determine the fluorescence lifetime(s).[10][15]
Materials & Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED).
-
Sample chamber.
-
Monochromator.
-
Fast single-photon detector (e.g., PMT or SPAD).
-
TCSPC electronics.
-
-
Polymer solution or film sample.
Step-by-Step Procedure:
-
Instrument Setup:
-
Select a pulsed laser source with a wavelength that the sample absorbs efficiently.
-
Set the emission monochromator to the sample's λ_em.
-
Adjust the laser repetition rate and instrument time window to capture the full fluorescence decay (typically 5-10 times the expected lifetime).
-
-
Data Acquisition:
-
First, acquire an Instrument Response Function (IRF) by measuring the scatter from a non-fluorescent solution (e.g., a colloidal silica suspension) at the laser wavelength. The IRF represents the time profile of the excitation pulse as measured by the system.
-
Replace the scattering solution with the fluorescent polymer sample.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (e.g., >10,000 counts) for good statistical accuracy.
-
-
Data Analysis:
-
The acquired decay data is fitted to a multi-exponential decay model using specialized software. The software performs a deconvolution of the sample decay with the measured IRF.
-
The decay is typically fitted to a function of the form: I(t) = Σ A_i * exp(-t/τ_i)
-
Where τ_i are the decay lifetimes and A_i are the pre-exponential factors.
-
For many polymer systems, a single exponential decay is insufficient. A bi- or tri-exponential fit may be required, indicating different populations of the fluorophore or complex decay kinetics.[16] The quality of the fit is assessed by the chi-squared (χ²) value and visual inspection of the weighted residuals.
-
Interpretation:
-
A single lifetime often indicates a homogenous population of fluorophores.
-
Multiple lifetimes can suggest the presence of different polymer conformations, aggregation, or specific quenching processes like excimer formation.[15]
Quantitative Data Summary
The following table presents representative photophysical data for hypothetical polymers derived from this compound, illustrating how results should be summarized.
| Polymer ID | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | PLQY (Φ) | Lifetime (τ) (ns) | Key Feature |
| P-CNV-1 | THF | 385 | 470 | 4880 | 0.08 | 1.2 | Low emission in solution |
| P-CNV-1 | Film | 405 | 510 | 5080 | 0.65 | 4.8 (avg) | AIE-active, red-shifted |
| P-CNV-2 | THF | 392 | 495 | 5210 | 0.12 | 1.5 | Low emission in solution |
| P-CNV-2 | THF/Water (90% H₂O) | 410 | 530 | 5650 | 0.78 | 5.1 (avg) | AIE in nanoparticles |
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Frontiers | Advances in the study of AIE polymers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. Random Copolymers of Styrene with Pendant Fluorophore Moieties: Synthesis and Applications as Fluorescence Sensors for Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence-readout as a powerful macromolecular characterisation tool - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04052F [pubs.rsc.org]
- 12. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aggregation-induced emission (AIE) from poly(1,4-dihydropyridine)s synthesized by Hantzsch polymerization and their specific detection of Fe2+ ions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Cross-Linked Polytriazine Networks Using 1,4-Phenylenediacetonitrile
Introduction
In the pursuit of advanced polymeric materials with superior thermal stability, mechanical strength, and chemical resistance, the strategic selection of cross-linking agents is paramount. 1,4-Phenylenediacetonitrile, a bifunctional aromatic dinitrile, presents itself as a compelling monomer for the synthesis of highly robust, cross-linked polymer networks. The presence of two nitrile groups on a rigid phenyl backbone allows for the formation of a dense, three-dimensional network structure through polycyclotrimerization. This process leads to the creation of polytriazine resins, a class of thermosetting polymers renowned for their exceptional performance characteristics.
This technical guide provides a comprehensive overview of the synthesis of cross-linked polymers utilizing this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols for thermal curing, and discuss the characterization of the resulting polymer networks. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique properties of polytriazine networks in their applications.
Scientific Principles: The Chemistry of Polytriazine Formation
The cross-linking of polymers using this compound is primarily achieved through the acid-catalyzed polycyclotrimerization of its nitrile functional groups. This reaction involves the formation of highly stable, six-membered triazine rings, which act as the cross-linking points, creating a rigid and covalently bonded three-dimensional network.
The generally accepted mechanism for this transformation involves the protonation of a nitrile group by a strong acid catalyst, such as trifluoromethanesulfonic acid, which activates the carbon-nitrogen triple bond towards nucleophilic attack by another nitrile group. This process continues, incorporating a third nitrile group to form the stable, aromatic triazine ring.[1][2][3] The bifunctional nature of this compound allows this process to propagate in three dimensions, leading to the formation of a hyperbranched or fully cross-linked polymer network.[1][4][5]
The choice of catalyst is critical to the success of the polymerization. Strong acids are effective in promoting the reaction under relatively mild conditions.[1][3] The reaction can be performed in a high-boiling point solvent or, in some cases, in the melt state of a prepolymer functionalized with nitrile groups.
Experimental Protocols
Protocol 1: Synthesis of a Cross-Linked Polytriazine Network from this compound Monomer
This protocol details the direct polymerization of this compound to form a cross-linked polytriazine network.
Materials:
-
This compound (CAS 622-75-3)
-
Trifluoromethanesulfonic acid (TfOH) (CAS 1493-13-6)
-
1,2-Dichlorobenzene (ODCB) (CAS 95-50-1), anhydrous
-
Methanol (CAS 67-56-1)
-
Dichloromethane (DCM) (CAS 75-09-2)
-
Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer Preparation: Ensure this compound is of high purity and thoroughly dried under vacuum to remove any moisture, which can interfere with the acid catalyst.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add this compound (e.g., 1.00 g) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene (e.g., 10 mL) to the flask to dissolve the monomer. Stir until a homogeneous solution is obtained.
-
Catalyst Addition: Carefully add trifluoromethanesulfonic acid (e.g., 1-5 mol% relative to the dinitrile) to the stirred solution at room temperature. The addition should be done dropwise.
-
Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere.[4] The viscosity of the solution will gradually increase as the polymer network forms.
-
Quenching and Precipitation: After the desired reaction time, quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer extensively with methanol and then with dichloromethane to remove any unreacted monomer, catalyst, and solvent residues.
-
Drying: Dry the purified cross-linked polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Visualization of the Polycyclotrimerization Workflow:
Caption: Workflow for the synthesis of a cross-linked polytriazine network.
Protocol 2: Thermal Curing of a Prepolymer with Pendant Nitrile Groups using this compound as a Cross-linker
This protocol outlines the use of this compound as a cross-linking agent for a pre-existing polymer that has been functionalized with nitrile-reactive groups (e.g., other nitrile groups).
Materials:
-
Nitrile-functionalized prepolymer
-
This compound
-
Curing catalyst (e.g., a Lewis acid like zinc chloride or an aromatic diamine)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, NMP), if solution mixing is used
-
Mold for curing
-
Vacuum oven
Procedure:
-
Prepolymer and Cross-linker Preparation: Ensure both the prepolymer and this compound are dry.
-
Mixing:
-
Melt Mixing: If the prepolymer has a suitable melting point, heat it to a molten state. Add the desired amount of this compound and the catalyst. Stir until a homogeneous mixture is achieved.
-
Solution Mixing: Dissolve the prepolymer, this compound, and catalyst in a minimal amount of a high-boiling point solvent. Stir until a homogeneous solution is formed.
-
-
Degassing: Pour the mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the mixture's melting point (if applicable) but below the curing temperature to remove any entrapped air or solvent.
-
Curing:
-
Initial Cure: Gradually increase the temperature to the initial curing temperature (e.g., 180-250 °C) and hold for several hours (e.g., 2-4 hours). This initiates the cross-linking reaction.
-
Post-Cure: For enhanced cross-linking and improved thermal stability, increase the temperature to a higher post-curing temperature (e.g., 250-350 °C) and hold for an extended period (e.g., 4-8 hours).[6]
-
-
Cooling: Allow the cured polymer to cool down to room temperature slowly within the oven to prevent thermal stress and cracking.
-
Demolding: Once cooled, carefully remove the cross-linked polymer from the mold.
Visualization of the Thermal Curing Process:
Caption: Workflow for the thermal curing of a prepolymer using this compound.
Characterization of Cross-Linked Polymers
Thorough characterization is essential to validate the successful synthesis of the cross-linked polytriazine network and to understand its properties.
Data Presentation:
| Characterization Technique | Parameter Measured | Expected Outcome for Cross-linked Polytriazine |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of nitrile peak (~2230 cm⁻¹), Appearance of triazine ring peaks (~1550 and ~1360 cm⁻¹) | Confirms the conversion of nitrile groups to triazine rings. |
| Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of carbons in the triazine ring (~170 ppm) | Provides detailed structural information about the cross-linked network. |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td), Char yield | High thermal stability with decomposition temperatures often exceeding 400 °C and high char yield.[7] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A high Tg is indicative of a rigid, cross-linked network.[1][8] |
| Solubility Testing | Solubility in common organic solvents | The cross-linked polymer should be insoluble in common solvents, indicating the formation of a network structure. |
| Mechanical Testing (e.g., DMA, Tensile Testing) | Storage modulus, Tensile strength, Elongation at break | High storage modulus and tensile strength, with limited elongation, characteristic of a rigid thermoset. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of a cross-linked polymer will be immediately apparent through its insolubility in solvents that dissolve the starting monomer or prepolymer. Further validation through the characterization techniques outlined above will provide definitive evidence of the formation of the polytriazine network. For instance, the disappearance of the characteristic nitrile stretching vibration in the FTIR spectrum is a strong indicator of successful cross-linking.
Conclusion
This compound is a versatile and effective monomer for the synthesis of highly cross-linked polytriazine networks. The protocols provided herein offer a solid foundation for researchers to explore the potential of these robust materials in a variety of applications, from high-performance composites to advanced materials for the pharmaceutical and electronics industries. The resulting polymers are expected to exhibit exceptional thermal stability and mechanical properties, making them suitable for use in demanding environments.
References
Application Notes & Protocols: Post-Polymerization Modification of Polymers Containing 1,4-Phenylenediacetonitrile Units
Introduction: Unlocking New Functionalities from a Versatile Polymer Scaffold
Polymers incorporating 1,4-phenylenediacetonitrile (PDAN) units are a fascinating class of materials, characterized by a rigid aromatic backbone and the presence of highly reactive nitrile (-C≡N) groups. While the pristine polymer possesses inherent thermal and chemical stability, its true potential is unlocked through post-polymerization modification (PPM). PPM is a powerful strategy for tailoring material properties by chemically transforming functional groups on an existing polymer chain.[1][2][3][4] This approach allows for the creation of a diverse library of functional polymers from a single parent scaffold, circumventing the need to synthesize each new polymer from its respective monomer.
The pendant nitrile groups of the PDAN units serve as versatile chemical handles for a variety of transformations.[5][6] These modifications can dramatically alter the polymer's physicochemical properties, including solubility, hydrophilicity, thermal behavior, and biological activity. This guide provides an in-depth exploration of key PPM strategies for PDAN-containing polymers, focusing on the underlying chemistry, detailed experimental protocols, and methods for validating the resulting transformations. The protocols are designed for researchers, scientists, and drug development professionals seeking to develop novel materials with precisely engineered functionalities.
Core Modification Strategies
The nitrile group can undergo several reliable transformations. This guide will focus on three primary, high-yield modification pathways:
-
Hydrolysis: Conversion of nitrile groups to carboxylic acid groups.
-
Reduction: Transformation of nitrile groups into primary amine groups.
-
1,3-Dipolar Cycloaddition: Formation of heterocyclic rings, such as 1,2,4-oxadiazoles.
Each of these modifications introduces a distinct and valuable functional group, opening up new avenues for application.
Section 1: Hydrolysis to Pendant Carboxylic Acid Groups
Rationale & Application: The conversion of nitrile groups to carboxylic acids is a fundamental PPM technique. It dramatically increases the polarity and hydrophilicity of the polymer. The resulting poly-carboxylic acid can exhibit pH-responsive solubility, act as a metal-chelating agent, or serve as a scaffold for further conjugation reactions (e.g., amidation with bioactive molecules).
The hydrolysis of nitriles can be catalyzed by either acid or base, proceeding through an amide intermediate.[7][8][9][10] The choice between acidic and alkaline conditions often depends on the stability of the polymer backbone and the desired final product form (free acid vs. carboxylate salt).
Workflow for Nitrile Hydrolysis
Caption: General workflow for the hydrolysis of PDAN-containing polymers.
Protocol 1A: Acid-Catalyzed Hydrolysis
This protocol is suitable for polymer backbones stable to strong acid conditions. It directly yields the carboxylic acid form of the polymer.[9][11]
Materials:
-
PDAN-containing polymer
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Methanol (for precipitation)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Dissolve the PDAN-containing polymer (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL DMSO) in a round-bottom flask. Stir until a homogeneous solution is obtained.
-
Causality Note: A fully dissolved polymer is crucial for uniform reagent access and complete conversion. The aromatic nature of the PDAN backbone necessitates strong polar aprotic solvents.
-
-
Reagent Addition: Slowly add a mixture of concentrated acid and water. A typical ratio is 1:1 (v/v) aqueous acid. For 1.0 g of polymer, a solution of 10 mL concentrated HCl and 10 mL deionized water is a good starting point.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C with vigorous stirring. The reaction time can vary from 12 to 48 hours.
-
Self-Validation: Monitor the reaction progress by taking small aliquots, precipitating the polymer, and analyzing via FTIR spectroscopy. Look for the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (~1700 cm⁻¹).
-
-
Purification: After cooling to room temperature, slowly pour the reaction mixture into a large excess of a non-solvent, such as cold deionized water or methanol (e.g., 400 mL), while stirring vigorously. The functionalized polymer will precipitate.
-
Isolation: Collect the precipitated polymer by vacuum filtration. Wash thoroughly with deionized water to remove residual acid and solvent, followed by a final wash with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 1B: Base-Catalyzed Hydrolysis
This method is often faster than acid hydrolysis but yields the carboxylate salt.[9][11] An additional acidification step is required to obtain the free carboxylic acid.
Materials:
-
PDAN-containing polymer
-
DMSO or NMP
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Dilute Hydrochloric Acid (~2 M)
-
Methanol
Procedure:
-
Dissolution: Dissolve the PDAN-containing polymer (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL DMSO) as described in Protocol 1A.
-
Reagent Addition: Add a 10-20% (w/v) aqueous solution of NaOH. A significant molar excess of base is required. For 1.0 g of polymer, 15 mL of 20% NaOH solution is a reasonable starting point.
-
Reaction: Heat the mixture under reflux at 90-110 °C for 6 to 24 hours. Ammonia gas may be evolved.[9] The reaction can be monitored via FTIR as in the acid-catalyzed method.
-
Protonation & Precipitation: After cooling, pour the viscous solution into a beaker. While stirring, slowly add dilute HCl until the solution is acidic (pH ~2). The polymer will precipitate as the carboxylate salt is converted to the neutral carboxylic acid.[11]
-
Isolation & Washing: Collect the polymer by vacuum filtration. Wash extensively with deionized water to remove all salts (test the filtrate with pH paper) and then wash with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C.
| Characterization Data for Nitrile Hydrolysis | |
| Technique | Expected Observation |
| FTIR Spectroscopy | Disappearance: Sharp nitrile (-C≡N) peak at ~2230 cm⁻¹. Appearance: Broad hydroxyl (O-H) stretch from 3200-2500 cm⁻¹ and a strong carbonyl (C=O) stretch at ~1700 cm⁻¹. |
| ¹H NMR (in DMSO-d₆) | Disappearance: Methylene protons (-CH₂-CN) signal shifts. Appearance: A very broad signal for the acidic proton (-COOH) typically downfield (>10 ppm). |
| Titration | The acid equivalent weight of the polymer can be determined by titrating a known mass of the polymer with a standardized base solution. |
Section 2: Reduction to Pendant Primary Amine Groups
Rationale & Application: Reducing nitrile groups to primary amines introduces basic, nucleophilic sites into the polymer structure.[12] This modification is highly valuable for biomedical applications, such as gene delivery (where the cationic amines can complex with DNA), drug conjugation, or for creating materials with altered surface properties.[13] The resulting polyamines can also be used as cross-linking agents or as initiators for further polymerization reactions.
Common reducing agents include lithium aluminum hydride (LiAlH₄), a powerful but non-selective reagent requiring anhydrous conditions, and catalytic hydrogenation, which offers a milder alternative.[12][14][15][16]
Reaction Scheme: Nitrile to Amine
Caption: General reduction of a polymer-bound nitrile to a primary amine.
Protocol 2A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
WARNING: LiAlH₄ reacts violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
PDAN-containing polymer (thoroughly dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄) powder or solution in THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt for quenching
-
Anhydrous diethyl ether or THF for washing
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Dissolution/Suspension: Suspend the dried PDAN polymer (e.g., 1.0 g) in anhydrous THF (e.g., 50 mL). The polymer may not fully dissolve, creating a slurry.
-
Causality Note: THF is the preferred solvent for LiAlH₄ reductions. Anhydrous conditions are non-negotiable to prevent violent quenching and consumption of the reagent.
-
-
Reagent Addition: In a separate flask under nitrogen, prepare a solution or slurry of LiAlH₄ (a 4-fold molar excess relative to the nitrile groups) in anhydrous THF. Cool the polymer suspension to 0 °C using an ice bath and slowly add the LiAlH₄ suspension via cannula or dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-24 hours.
-
Quenching (Critical Step): Cool the reaction flask to 0 °C. Quench the excess LiAlH₄ very carefully by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt. This method (Fieser workup modification) is generally safer and produces a granular precipitate that is easier to filter than the gelatinous aluminum hydroxides from water/acid quenching.
-
Isolation: Stir the resulting mixture for 1 hour at room temperature. Filter the granular salts through a pad of Celite®. Wash the collected solids thoroughly with fresh THF.
-
Purification: Combine the filtrate and washings. Reduce the volume under reduced pressure. Precipitate the modified polymer by adding the concentrated solution to a non-solvent like hexane or cold diethyl ether.
-
Drying: Collect the amine-functionalized polymer by filtration and dry under vacuum.
Protocol 2B: Catalytic Hydrogenation
This method is often preferred for its milder conditions and easier work-up, though it may require specialized high-pressure equipment. Raney Nickel is a common catalyst for this transformation.[13][14]
Materials:
-
PDAN-containing polymer
-
Solvent (e.g., THF, Ethanol, often with ammonia to suppress side reactions)
-
Hydrogenation catalyst (e.g., Raney® Nickel, Palladium on Carbon (Pd/C))
-
Hydrogen gas source
-
High-pressure reactor (Parr hydrogenator or similar)
Procedure:
-
Reactor Setup: Add the PDAN polymer (e.g., 1.0 g), solvent (e.g., 50 mL of ethanolic ammonia), and the catalyst (e.g., ~0.2 g Raney Ni, washed) to the pressure reactor vessel.
-
Causality Note: The addition of ammonia helps to minimize the formation of secondary and tertiary amine by-products by reacting with intermediate imines.[14]
-
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-500 psi, depending on the catalyst and substrate) and heat to the desired temperature (e.g., 50-100 °C).
-
Reaction: Stir the reaction mixture vigorously to ensure good contact between the catalyst, polymer, and hydrogen. Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction can take 6-24 hours.
-
Work-up: After the reaction, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate and precipitate the polymer in a suitable non-solvent (e.g., water or hexane). Filter, wash, and dry the final product.
| Characterization Data for Nitrile Reduction | |
| Technique | Expected Observation |
| FTIR Spectroscopy | Disappearance: Sharp nitrile (-C≡N) peak at ~2230 cm⁻¹. Appearance: N-H stretching bands (a doublet for -NH₂) around 3300-3400 cm⁻¹ and an N-H scissoring band around 1600 cm⁻¹. |
| ¹H NMR (in DMSO-d₆ or D₂O with acid) | Disappearance: Signal for methylene protons adjacent to the nitrile (-CH₂-CN). Appearance: A new signal for the methylene protons adjacent to the amine (-CH₂-NH₂) and a broad signal for the -NH₂ protons. |
Section 3: 1,3-Dipolar Cycloaddition to Form 1,2,4-Oxadiazoles
Rationale & Application: This advanced modification transforms the linear nitrile group into a five-membered aromatic heterocycle, the 1,2,4-oxadiazole ring.[5] This can be used to introduce new coordination sites for metal ions, alter the electronic properties of the polymer, or serve as a rigid linker in more complex architectures. The reaction typically involves the cycloaddition of a nitrile oxide with the polymer's nitrile group.
Mechanism: 1,3-Dipolar Cycloaddition
Caption: Formation of a pendant 1,2,4-oxadiazole via cycloaddition.
Protocol 3: Synthesis of Pendant 1,2,4-Oxadiazoles
This protocol involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with the nitrile groups on the polymer.
Materials:
-
PDAN-containing polymer
-
A suitable aromatic or aliphatic aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite solution)
-
A base such as triethylamine (Et₃N)
-
Solvent (e.g., Chloroform, THF)
Procedure:
-
Dissolution: Dissolve the PDAN polymer (1.0 g) in the chosen solvent (e.g., 30 mL THF) in a round-bottom flask.
-
Aldoxime Addition: Add the aldoxime (e.g., benzaldoxime, 1.5 molar equivalents per nitrile group) to the polymer solution.
-
Hydroximoyl Chloride Formation: Cool the solution to 0 °C. Add NCS portion-wise over 30 minutes. Stir at 0 °C for 1-2 hours. This converts the aldoxime to the corresponding hydroximoyl chloride, the precursor to the nitrile oxide.
-
In Situ Nitrile Oxide Generation and Cycloaddition: Slowly add triethylamine (1.5 equivalents) dropwise to the cooled solution. The base will eliminate HCl from the hydroximoyl chloride to generate the reactive nitrile oxide in situ.
-
Causality Note: In situ generation is critical as nitrile oxides are highly reactive and can dimerize if not consumed by the dipolarophile (the polymer's nitrile groups).
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Work-up: Filter the mixture to remove the triethylammonium chloride salt.
-
Purification: Concentrate the filtrate and precipitate the modified polymer into a non-solvent such as methanol or hexane.
-
Isolation & Drying: Collect the polymer by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum.
| Characterization Data for Cycloaddition | |
| Technique | Expected Observation |
| FTIR Spectroscopy | Disappearance: Nitrile (-C≡N) peak at ~2230 cm⁻¹. Appearance: New peaks corresponding to the oxadiazole ring, typically in the 1580-1620 cm⁻¹ (C=N) and 1000-1300 cm⁻¹ (C-O-C) regions. |
| ¹³C NMR | Disappearance: Nitrile carbon signal (~118 ppm). Appearance: New signals for the two distinct sp² carbons of the oxadiazole ring, typically in the 160-180 ppm range. |
Troubleshooting & Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Incomplete Conversion | Insufficient reagent, short reaction time, poor polymer solubility, steric hindrance. | Increase molar excess of reagent, extend reaction time, use a better solvent or higher temperature, confirm polymer solubility before starting. |
| Polymer Degradation | Harsh reaction conditions (e.g., very strong acid/base, high temperature). | Use milder conditions (e.g., base hydrolysis instead of acid), lower the temperature, or choose a more selective reagent (e.g., catalytic hydrogenation over LiAlH₄). |
| Cross-linking/Insolubility | Intermolecular side reactions, especially during reduction or when forming reactive intermediates. | Run the reaction at higher dilution. For reductions, ensure ammonia is used to cap reactive imine intermediates. |
| Difficulty in Purification | Emulsion formation during precipitation, tenacious binding of reagents/salts. | Use a different solvent/non-solvent pair. For base hydrolysis, ensure complete neutralization and wash thoroughly to remove all salts. Reprecipitation may be necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Selection for Knoevaenagel Condensation of 1,4-Phenylenediacetonitrile
Welcome to the Technical Support Center for optimizing the Knoevenagel condensation of 1,4-phenylenediacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My Knoevenagel condensation with this compound is resulting in a low yield or failing to produce the desired product. What are the likely causes and how can I resolve this?
Answer: Low or non-existent yields in this specific Knoevenagel condensation can be attributed to several factors, primarily related to catalyst inefficiency, suboptimal reaction conditions, or issues with the reactants themselves. A systematic approach to troubleshooting is crucial for identifying and rectifying the problem.
Causality and Solutions:
-
Catalyst Inactivity or Inappropriateness: The Knoevenagel condensation is a base-catalyzed reaction.[1] The catalyst's primary role is to deprotonate the active methylene compound (this compound) to form a carbanion, which then acts as a nucleophile.[2][3]
-
Problem: The chosen base may be too weak to efficiently deprotonate the dinitrile. While weak bases like piperidine or pyridine are commonly used to prevent self-condensation of aldehydes, this compound requires a base strong enough to abstract a proton from a methylene group flanked by two cyano groups.[4][5]
-
Solution:
-
Verify Catalyst Activity: Ensure your catalyst is fresh and not degraded.
-
Optimize Catalyst Choice: Consider a stronger base than typically used for monocyano compounds. While very strong bases can cause unwanted side reactions, moderately strong amines or even inorganic bases might be more effective.[4][6] Ammonium salts like ammonium acetate can also be effective.[6][7]
-
Consider Stoichiometry: While catalytic amounts are typical, optimizing the catalyst loading is important. Too little may result in an incomplete reaction, while too much can promote side reactions.[6]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence the reaction's progress and outcome.[8]
-
Problem: The reaction may not be reaching the necessary activation energy at room temperature, or the chosen solvent may not be suitable for this specific transformation.
-
Solution:
-
Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[6] Monitor the reaction closely to avoid the formation of side products at higher temperatures.
-
Solvent Selection: The polarity of the solvent plays a significant role.[9] Aprotic polar solvents like DMF or acetonitrile have been shown to give high conversions in short reaction times.[8][9] Protic solvents like ethanol can also be effective.[8] In some cases, solvent-free conditions have been shown to improve yields and align with green chemistry principles.[7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.[8] Incomplete conversion is a common reason for low yields.
-
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[6]
-
Problem: The accumulation of water can slow down or even reverse the reaction.
-
Solution: Consider methods for water removal, such as azeotropic distillation with a Dean-Stark trap if using a suitable solvent like toluene.[8]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired product. What are these side products and how can I minimize their formation?
Answer: The primary side reactions in a Knoevenagel condensation involving dinitriles are self-condensation of the aldehyde (if applicable) and Michael addition of the active methylene compound to the product.[6]
Causality and Solutions:
-
Self-Condensation of Aldehyde: This is more likely to occur with stronger bases.[4][6]
-
Solution: Use a weak base catalyst like piperidine or ammonium acetate to minimize this side reaction.[6]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the deprotonated this compound.
-
Problem: This is often favored by longer reaction times and higher temperatures.[6]
-
Solution:
-
Control Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent the subsequent Michael addition.
-
Optimize Temperature: Avoid excessive heating, which can promote this side reaction.
-
Stoichiometry Control: Using a slight excess of the aldehyde or ketone can sometimes help to consume the active methylene compound and reduce the likelihood of it adding to the product.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for optimizing Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[5] The process can be broken down into these key steps:
-
Deprotonation: A base removes a proton from the active methylene compound (this compound) to form a resonance-stabilized carbanion (enolate).[2][3]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[2]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy intermediate.[2][3]
-
Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[2]
Mechanism Diagram:
Caption: General mechanism of the Knoevenagel condensation.
Q2: Which catalysts are most effective for the condensation with this compound?
A2: The choice of catalyst is critical. While weak organic bases like piperidine and pyridine are common, for dinitriles, a range of catalysts can be effective.[4][5]
-
Organic Bases: Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used.[6][10][11]
-
Inorganic Bases: Mild inorganic bases such as ammonium acetate or ammonium bicarbonate can be effective and are considered greener alternatives.[4][7]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica gel or hydrotalcites, offer advantages like easy separation and recyclability.[7][12][13]
-
Lewis Acids: In some cases, Lewis acids can catalyze the reaction.[4]
-
Catalyst-Free in Water: Recent studies have shown that the reaction can proceed in water without a traditional catalyst, with water itself potentially acting as a Brønsted base catalyst.[14][15]
Catalyst Performance Comparison:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Organic Bases | Piperidine, Pyridine, DABCO | Good yields, well-established[6][10][11] | Can be toxic, may require careful removal |
| Inorganic Bases | NH4OAc, (NH4)2CO3 | Greener, often inexpensive[4][7] | May have lower activity than organic bases |
| Heterogeneous | Silica Gel, Hydrotalcites | Easy to recycle, environmentally friendly[7][12][13] | May require higher temperatures or longer reaction times |
| Catalyst-Free | Water | Extremely green, simple workup[14][15] | May not be suitable for all substrates, reaction times can be long |
Q3: How does the choice of solvent affect the reaction?
A3: The solvent has a profound impact on reaction rates and yields.[8]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often excellent choices as they can solvate the ionic intermediates, leading to high conversions in short times.[8][9]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are also effective and are often used due to their low cost and relatively low toxicity.[8] However, they can sometimes slow down the reaction compared to polar aprotic solvents.[9]
-
Nonpolar Solvents (e.g., Toluene): These may lead to longer reaction times but can be advantageous when azeotropic removal of water is desired.[8][9]
-
Water: As a green solvent, water has been shown to be surprisingly effective, sometimes even promoting the reaction without an added catalyst.[14][15]
-
Solvent-Free Conditions: This is another green chemistry approach that can lead to improved yields and simplified workup procedures.[7]
Q4: Can this reaction be performed under "green" conditions?
A4: Absolutely. There is a strong trend towards developing more environmentally benign Knoevenagel condensation protocols. Key strategies include:
-
Using Water as a Solvent: This eliminates the need for volatile organic compounds (VOCs).[14][15]
-
Solvent-Free Reactions: Grinding the reactants together, sometimes with a solid catalyst, is a highly efficient and green method.[16]
-
Use of Greener Catalysts: Replacing hazardous bases like pyridine with ammonium salts or recyclable heterogeneous catalysts improves the environmental profile of the synthesis.[4][7]
-
Microwave or Ultrasound Irradiation: These techniques can accelerate the reaction, often leading to higher yields in shorter times with reduced energy consumption.[7][17]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound
This protocol provides a starting point for the reaction. Optimization of the catalyst, solvent, and temperature will likely be necessary.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.0 mmol)
-
Catalyst (e.g., Piperidine, 0.1 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol).
-
Add the chosen solvent (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
If heating is required, attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[18]
Protocol 2: Catalyst Screening Workflow
A parallel synthesis approach can be highly effective for rapidly identifying the optimal catalyst.
Setup:
-
Use a multi-well reaction block or several small vials.
-
For each reaction, use the same amounts of this compound, aldehyde/ketone, and solvent.
-
In each well/vial, add a different catalyst (e.g., piperidine, DABCO, ammonium acetate, silica gel) at the same molar equivalence (e.g., 10 mol%).
-
Include a control reaction with no catalyst.
Procedure:
-
Set up the parallel reactions as described above.
-
Stir all reactions at a constant temperature (start with room temperature).
-
After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of product formation.
-
Based on the initial results, you can further optimize the most promising catalysts by varying their loading and the reaction temperature.
Data Analysis and Visualization:
Caption: Logical workflow for catalyst screening experiments.
References
- 1. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. bhu.ac.in [bhu.ac.in]
- 18. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of byproducts in 1,4-Phenylenediacetonitrile reactions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1,4-Phenylenediacetonitrile (PDAN). The synthesis of this crucial intermediate, while straightforward in principle, is often complicated by the formation of various byproducts that can impact yield, purity, and the success of downstream applications.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to facilitate the identification and removal of these common impurities, ensuring the high purity (≥97-99%) required for sensitive applications.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in the synthesis of this compound?
A1: Byproducts typically arise from three main sources: incomplete reaction, side reactions of the starting materials or product, and hydrolysis. The most prevalent impurities include:
-
Unreacted Starting Materials: Primarily the di-halogenated precursor, such as 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene.[3][4]
-
Mono-substituted Intermediate: The reaction may halt after only one of the two leaving groups has been substituted by cyanide, resulting in 4-(chloromethyl)phenylacetonitrile or its bromo-analog. This is a very common byproduct.
-
Hydrolysis Products: The nitrile functional groups are susceptible to hydrolysis, especially if the reaction is run under non-anhydrous conditions or during workup with aqueous acids or bases at elevated temperatures.[5] This can form byproducts like 1,4-phenylenediacetamide and subsequently 1,4-phenylenediacetic acid .[6][7]
-
Polymeric/Colored Impurities: The presence of strong bases and reactive intermediates can sometimes lead to the formation of higher molecular weight oligomers or colored, tar-like substances.
Q2: My final product is a yellow or brown powder, but the literature describes it as white. What causes this discoloration?
A2: The ideal this compound is a white to light-yellow crystalline powder.[4] A significant yellow, brown, or tan color typically indicates the presence of trace impurities, often polymeric byproducts or degradation products formed during the reaction. These can arise from excessive heating or prolonged reaction times, which promote side reactions. These colored impurities can often be effectively removed through recrystallization with a decolorizing agent like activated carbon.
Q3: What is the quickest and most effective way to assess the purity of my crude PDAN product in the lab?
A3: A combination of two simple techniques provides a rapid and reliable purity assessment:
-
Melting Point Analysis: Pure this compound has a sharp melting point in the range of 95-99 °C.[2][8] Impurities will cause a depression and broadening of the melting point range. A wide range (e.g., 90-96 °C) is a clear indicator of a contaminated product.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your sample. By spotting your crude product alongside the starting material on a silica gel plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can quickly determine if starting material remains and identify the presence of other byproduct spots with different Rf values.
Q4: Is it safe to wash the crude product with water after the reaction?
A4: Yes, washing the crude precipitate with water is a standard and recommended step in the workup procedure.[3] Since this compound is insoluble in water[2][4], a thorough wash effectively removes water-soluble inorganic salts, such as excess sodium or potassium cyanide and the corresponding sodium or potassium halide salt formed during the reaction. This initial wash is crucial before attempting purification by recrystallization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification of this compound, explaining the underlying chemistry and providing targeted solutions.
Workflow for Byproduct Identification and Removal
The following diagram outlines the general workflow for diagnosing and resolving purity issues with your crude product.
Caption: General workflow for troubleshooting PDAN purity.
Problem: Low Yield and/or Impure Product with Multiple TLC Spots
This is the most common issue, often pointing to incomplete reactions or the presence of stable intermediates.
-
Potential Cause 1: Unreacted Starting Material (e.g., 1,4-bis(chloromethyl)benzene)
-
Plausibility: High. This occurs due to insufficient reaction time, low temperature, or poor reagent stoichiometry.
-
Identification: The starting dihalide is significantly less polar than the dinitrile product. On a TLC plate (eluting with a solvent system like 3:1 Hexane:Ethyl Acetate), it will appear as a spot with a much higher Rf value than the product spot.
-
Removal:
-
Recrystallization: This is highly effective. The non-polar starting material is typically much more soluble in non-polar or moderately polar organic solvents than the more crystalline, symmetric dinitrile product. During cooling, the product will crystallize out, leaving the starting material in the mother liquor.[9][10]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography provides excellent separation. The less polar starting material will elute first.
-
-
-
Potential Cause 2: Incomplete Substitution (Mono-substituted Intermediate)
-
Plausibility: Very High. This is often the primary byproduct. It has one nitrile group and one remaining halide.
-
Identification: This intermediate is more polar than the starting dihalide but less polar than the final dinitrile product. On TLC, its spot will appear between the starting material and the product. Its structure can be confirmed by GC-MS or ¹H NMR of the crude mixture.
-
Removal:
-
Recrystallization: This can be challenging as the intermediate's solubility may be similar to the product's. However, careful selection of a recrystallization solvent can often succeed. Multiple recrystallizations may be necessary.
-
Column Chromatography: This is the most reliable method for removing the mono-substituted intermediate. The polarity difference is usually sufficient for a clean separation on a silica gel column.
-
-
-
Potential Cause 3: Hydrolysis Byproducts (Amides, Carboxylic Acids)
-
Plausibility: Moderate. This is more likely if the reaction workup involves harsh acidic or basic conditions with heating, or if the reaction itself was not properly dried.
-
Identification: Amides and carboxylic acids are significantly more polar than the dinitrile product. On TLC, they will appear as spots with very low Rf values, possibly streaking from the baseline. IR spectroscopy is a powerful tool here: the presence of a strong C=O stretch (1650-1710 cm⁻¹) and possibly N-H stretches (>3000 cm⁻¹) is a definitive sign of these byproducts.
-
Removal:
-
Aqueous Extraction: If the primary hydrolysis byproduct is the dicarboxylic acid, it can be removed by dissolving the crude product in an organic solvent (like dichloromethane) and washing with a mild aqueous base (e.g., 5% NaHCO₃ solution). The dicarboxylic acid will deprotonate to its carboxylate salt and move into the aqueous layer.
-
Recrystallization: These highly polar byproducts are often much less soluble in the common organic solvents used to recrystallize PDAN and may be removed by filtering the hot solution before crystallization.[9]
-
-
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid check for starting materials and byproducts.
-
Prepare the TLC Plate: Obtain a silica gel coated TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).
-
Prepare Samples: Dissolve a small amount (~1 mg) of your crude product in a suitable solvent (e.g., 0.5 mL of acetone or ethyl acetate). Prepare a similar solution of your starting material (e.g., 1,4-bis(bromomethyl)benzene) to use as a reference.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of each solution onto the origin line, keeping the spots small and distinct. Allow the solvent to evaporate completely.
-
Develop the Plate: Place the plate in a developing chamber containing a pre-equilibrated atmosphere of the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. The product, containing an aromatic ring, should be UV active.
-
Interpret: A pure product will show a single spot. The presence of a higher Rf spot indicates unreacted starting material, while intermediate or lower Rf spots suggest byproducts.
Protocol 2: Purification by Recrystallization
Recrystallization is the primary method for purifying solid organic compounds, leveraging differences in solubility at different temperatures.[10][11]
-
Solvent Selection: The key is to find a solvent that dissolves the PDAN product well when hot but poorly when cold.[11] Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Recommended Solvents to Screen: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures such as Ethanol/Water.[12]
-
| Solvent System | Rationale |
| Ethanol | Often a good starting point for moderately polar compounds. |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Acetonitrile | The nitrile functionality may improve solubility in this solvent. |
| Ethanol/Water | A powerful mixed-solvent system. PDAN is dissolved in hot ethanol, and water (an anti-solvent) is added dropwise until the solution becomes cloudy. Re-heating will clarify it, and slow cooling will promote crystallization.[11] |
-
Dissolution: Place the crude PDAN in an Erlenmeyer flask with a stir bar. Add a minimum amount of the chosen hot solvent until the solid just dissolves completely. If the solution is colored, add a small amount of activated carbon (a spatula tip) and boil for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[10]
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.
-
Validation: Check the melting point of the recrystallized product. It should be sharp and within the literature range.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, reverse-phase HPLC is a suitable method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 or Phenyl-type stationary phase. Phenyl phases can offer unique selectivity for aromatic compounds due to π-π interactions.[14]
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B) is common. For example, a gradient from 30% B to 95% B over 15-20 minutes. An acidic modifier like 0.1% formic acid is often used to ensure sharp peaks.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., 220 nm or 254 nm).
-
Sample Prep: Accurately weigh ~5 mg of the PDAN sample and dissolve it in 10 mL of the mobile phase (e.g., 50:50 Water:Acetonitrile) to create a stock solution. Dilute as needed for injection.
-
Analysis: The peak area percentage can be used to determine the purity of the sample. Byproducts will appear as separate peaks with different retention times.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 622-75-3 [chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Solubility of 1,4-Phenylenediacetonitrile
Welcome to the technical support hub for 1,4-Phenylenediacetonitrile (also known as p-Xylylene dicyanide). This resource is designed for researchers, chemists, and formulation scientists to effectively manage and overcome solubility challenges encountered during its use in synthetic chemistry and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful incorporation of this versatile building block into your reaction media.
Introduction to this compound and its Solubility Profile
This compound is a white to light yellow crystalline powder with the chemical formula C₁₀H₈N₂.[1][2][3] It serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.[1] A key challenge in its application is its limited solubility in many common solvents. It is notably insoluble in water.[1][3][4] While it shows better solubility in some organic solvents like ethanol and acetone, achieving the desired concentration for a reaction can still be problematic.[5]
Understanding the physicochemical properties of this compound is the first step in addressing solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | [2][3] |
| Molecular Weight | 156.18 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 94-99 °C | [2][3][6] |
| Water Solubility | Insoluble | [1][3][4] |
| Boiling Point | ~334 °C | [2][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in many solvents?
A1: The poor solubility of this compound stems from its molecular structure. The planar benzene ring and the two polar nitrile groups contribute to strong intermolecular forces in the solid state, specifically dipole-dipole interactions and van der Waals forces. These strong interactions in the crystal lattice require a significant amount of energy to be overcome by the solvent molecules. Solvents that cannot effectively interact with both the nonpolar phenyl region and the polar nitrile groups will be poor solvents for this compound. The principle of "like dissolves like" is key here; a solvent must be able to form favorable interactions with the solute to dissolve it.[8]
Q2: I'm observing that my this compound is not dissolving completely, even in an organic solvent. What could be the issue?
A2: Several factors could be at play:
-
Saturation: You might be exceeding the solubility limit of the compound in that specific solvent at the current temperature.
-
Purity of the Compound: Impurities can sometimes lower the solubility of a compound.
-
Dissolution Kinetics: The rate of dissolution may be slow. Even if the compound is soluble at that concentration, it might require more time, agitation, or gentle heating to fully dissolve.
-
Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution process.[9][10]
Q3: My dissolved this compound precipitates out of the solution during the reaction. What is causing this?
A3: This is a common indication that the reaction conditions are altering the solubility of your compound. Potential causes include:
-
Temperature Change: If your reaction is running at a lower temperature than when you dissolved the compound, the solubility will likely decrease, causing it to precipitate.
-
Change in Solvent Composition: The addition of other reagents or the formation of products can change the overall polarity and composition of the reaction medium, making it a less favorable solvent for this compound.
-
Reaction with the Solvent: In some cases, the compound might slowly react with the solvent, forming a less soluble product.
Q4: Can I use heat to improve the solubility of this compound?
A4: Yes, for most solids, solubility increases with temperature.[8] Gently heating the solvent while dissolving this compound can significantly increase both the amount that dissolves and the rate of dissolution. However, be cautious and ensure that the temperature is well below the boiling point of the solvent and that the compound is stable at that temperature. Always check the safety data sheet for thermal stability information.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This guide provides systematic approaches to tackle common solubility problems with this compound.
Issue 1: Incomplete Dissolution in the Chosen Solvent
Workflow for Troubleshooting Incomplete Dissolution
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]
- 3. This compound | 622-75-3 [chemicalbook.com]
- 4. This compound | 622-75-3 [amp.chemicalbook.com]
- 5. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 622-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Optimizing reaction temperature and time for 1,4-Phenylenediacetonitrile polymerization
Technical Support Center: Optimizing 1,4-Phenylenediacetonitrile Polymerization
Welcome to the technical support guide for the polymerization of this compound. This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth, field-proven insights into optimizing reaction temperature and time to control the properties of the resulting polymer, often a precursor to conductive polymers like poly(p-phenylene vinylene) (PPV).[1][2] This guide moves beyond simple step-by-step instructions to explain the causal relationships between your experimental choices and outcomes, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound typically undergo?
This compound is a versatile monomer. While it can be used in various condensation reactions[3], it is frequently utilized in thermal polymerization processes where the nitrile groups react to form conjugated polymer structures. A key application is its use as a precursor for poly(p-phenylene vinylene) (PPV), a highly studied conductive polymer, through thermal elimination routes.[1][4] The polymerization often proceeds via the activation of the nitrile groups at elevated temperatures.[5][6]
Q2: Why are reaction temperature and time considered critical parameters in this polymerization?
Temperature and time are fundamental variables that dictate the kinetics and thermodynamics of the polymerization process.
-
Temperature: Acts as the primary driver for the reaction. It must be high enough to overcome the activation energy for initiation and propagation. However, excessively high temperatures can accelerate side reactions, chain termination, or even polymer degradation, leading to lower molecular weights and broader polydispersity.[7][8] For thermally driven reactions, finding the optimal temperature is a balance between achieving a practical reaction rate and maintaining control over the polymer structure.
-
Reaction Time: Directly influences the extent of monomer conversion and the final molecular weight of the polymer. Insufficient time leads to low yields and low molecular weight.[9][10] Conversely, excessively long reaction times can lead to undesirable side reactions, cross-linking, or degradation, especially at elevated temperatures, which can negatively impact the material's properties and processability.[9]
Q3: What are the key analytical techniques I should use to evaluate the success of my optimization?
To comprehensively assess the outcome of your optimization experiments, a multi-faceted analytical approach is required. Key techniques include:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). This is crucial for understanding how reaction conditions affect polymer chain length and distribution.[11]
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions, most importantly the glass transition temperature (Tg). The Tg provides insight into the polymer's amorphous chain mobility and is a critical parameter for material application.[12][13]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring weight loss as a function of temperature. This helps determine the onset of degradation.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by tracking the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of new peaks corresponding to the polymer backbone (e.g., C=N or C=C bonds).[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q4: My polymer yield is very low or I'm not getting any polymer at all. What went wrong?
-
Possible Cause 1: Insufficient Thermal Energy. The reaction temperature may be too low to initiate polymerization effectively. The melting point of this compound is 95-99°C, and polymerization will require temperatures significantly above this to proceed at a reasonable rate.
-
Solution: Systematically increase the reaction temperature in increments (e.g., 20°C steps) while keeping the reaction time constant. Monitor for polymer formation at each step.
-
-
Possible Cause 2: Reaction Time is Too Short. Polymerization is not an instantaneous process. Even at an adequate temperature, sufficient time is needed for chain propagation.
-
Possible Cause 3: Presence of Inhibitors. Impurities in the monomer or solvent can inhibit the polymerization reaction.
-
Solution: Ensure the this compound monomer is of high purity (99% or higher is recommended). Use high-purity, dry solvents if performing a solution polymerization.
-
Q5: The polymer I synthesized has a very low molecular weight. How can I increase it?
-
Possible Cause 1: Reaction Temperature is Too High. While higher temperatures increase the reaction rate, they can also increase the rate of chain termination or transfer reactions, which halt the growth of polymer chains prematurely.[10]
-
Solution: After finding a temperature that gives a good yield, try decreasing it slightly (e.g., by 10-15°C) to see if it favors propagation over termination, thereby increasing molecular weight.
-
-
Possible Cause 2: Insufficient Reaction Time. The polymer chains may not have had enough time to grow to their full potential length.
-
Solution: At your optimized temperature, perform a time-course study, taking samples at different time points (e.g., 2, 4, 8, 16 hours) to find the point at which molecular weight plateaus.[15]
-
Q6: My polymer has a high Polydispersity Index (PDI), typically greater than 2.5. What does this indicate and how can I fix it?
-
Possible Cause: Uncontrolled Reaction Conditions. A high PDI suggests a lack of control over the polymerization, with multiple reaction mechanisms or chain termination events occurring simultaneously. This is often caused by temperatures that are too high or non-uniform heating within the reaction vessel.
-
Solution 1: Refine Temperature Control. Lower the reaction temperature to a regime where polymerization proceeds more controllably. Ensure consistent and uniform heating and stirring to avoid "hot spots" in the reactor.
-
Solution 2: Consider a Precursor Route. For materials like PPV, synthesis is often achieved via a soluble precursor polymer that is later converted to the final conjugated polymer by thermal treatment.[2][4] This two-step process can offer better control over molecular weight and PDI.
-
Q7: The resulting polymer is completely insoluble in common organic solvents. What should I do?
-
Possible Cause: Cross-linking. At high temperatures and/or long reaction times, extensive cross-linking can occur between polymer chains, leading to an intractable, insoluble network. This is a common challenge in the thermal polymerization of nitrile-containing monomers.[12]
-
Solution 1: Reduce Reaction Severity. Systematically lower both the reaction temperature and time to find conditions that favor the formation of linear or branched, but not heavily cross-linked, polymer chains.
-
Solution 2: Adjust the Chemistry. If insolubility remains an issue, consider copolymerization with a solubilizing comonomer or modifying the monomer to include flexible side chains that can disrupt packing and improve solubility.[16]
-
Experimental Protocol: Systematic Optimization Workflow
This protocol outlines a systematic approach to co-optimizing reaction temperature and time using a matrix-based experimental design.
1. Materials & Setup
-
This compound (≥99% purity)
-
High-boiling point, anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP), diphenyl ether), if not performing bulk polymerization.
-
Reaction vessel (e.g., three-neck flask or sealed reaction vial) equipped with a magnetic stirrer, condenser, and thermocouple.
-
Inert atmosphere setup (Schlenk line with high-purity nitrogen or argon).
2. Experimental Design: Reaction Matrix Create a matrix of experiments to test a range of temperatures and times. The goal is to identify trends and locate an optimal process window.
| Experiment ID | Temperature (°C) | Time (hours) |
| A1 | 180 | 4 |
| A2 | 180 | 8 |
| A3 | 180 | 16 |
| A4 | 180 | 24 |
| B1 | 200 | 4 |
| B2 | 200 | 8 |
| B3 | 200 | 16 |
| B4 | 200 | 24 |
| C1 | 220 | 4 |
| C2 | 220 | 8 |
| C3 | 220 | 16 |
| C4 | 220 | 24 |
3. Step-by-Step Procedure
-
Preparation: Place a defined amount of this compound (e.g., 1.00 g) and a stir bar into the reaction vessel.
-
Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove oxygen, which can interfere with the reaction at high temperatures.
-
Heating: Immerse the vessel in a preheated oil bath or heating mantle set to the target temperature from the matrix. Begin stirring once the monomer melts or dissolves.
-
Reaction: Maintain the target temperature and stir for the prescribed duration as per the experimental matrix. Start timing once the reaction mixture reaches the setpoint temperature.
-
Quenching & Isolation: After the designated time, promptly remove the vessel from the heat source and cool it rapidly in an ice bath to quench the reaction.
-
Purification: Dissolve the crude polymer in a suitable solvent (if possible) and precipitate it by adding the solution dropwise into a stirred non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by vacuum filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Characterization: Analyze the purified, dried polymer from each experiment using GPC, DSC, TGA, and FTIR to populate the results table.
4. Data Summary and Interpretation
Compile your results into a comprehensive table to visualize the impact of your variables.
| Experiment ID | Temperature (°C) | Time (hours) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| A1 | 180 | 4 | Data | Data | Data | Data |
| A2 | 180 | 8 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
| C4 | 220 | 24 | Data | Data | Data | Data |
Analysis: Look for trends. For instance, you might observe that molecular weight increases with time up to a certain point before decreasing, indicating potential degradation. Similarly, there will likely be an optimal temperature that maximizes both yield and molecular weight while maintaining a low PDI.
Visualizations
Caption: Workflow for systematic optimization of polymerization conditions.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,4-Phenylenediacetonitrile
Answering the user's request to create a technical support center for the purification of crude 1,4-Phenylenediacetonitrile.
Welcome to the technical support center for the purification of this compound (PDAN). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. Crude PDAN obtained from synthesis often contains unreacted starting materials, by-products, and other contaminants that must be removed to ensure the integrity of downstream applications.[1] This document provides in-depth, experience-driven guidance on common purification challenges, presented in a practical question-and-answer format with detailed troubleshooting protocols.
Physical Properties of this compound
A foundational understanding of the physical properties of your target compound is critical for designing an effective purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 622-75-3 | [2][3] |
| Molecular Formula | C₁₀H₈N₂ | [2][3] |
| Molecular Weight | 156.18 g/mol | [4][5] |
| Appearance | White to light yellow/brown crystalline powder | [3] |
| Melting Point | 94-99 °C (lit.) | [2][4][6] |
| Solubility | Insoluble in water | [3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is directly linked to its synthetic route. A common synthesis involves the reaction of 1,4-bis(halomethyl)benzene (e.g., chloro- or bromo- derivatives) with a cyanide salt (e.g., NaCN or KCN).[3] Therefore, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 1,4-bis(halomethyl)benzene.
-
Mono-substituted Intermediate: The mono-nitrile, mono-halide intermediate (e.g., 1-(chloromethyl)-4-(cyanomethyl)benzene).
-
Hydrolysis Products: Small amounts of corresponding carboxylic acids or amides if the reaction was performed in the presence of water at elevated temperatures.
-
Polymeric By-products: Self-condensation products, which are often colored and less soluble.
-
Residual Solvents: Solvents used during the reaction and work-up.
-
Inorganic Salts: Residual cyanide salts or halide salts (e.g., NaCl, KBr).
Q2: What is the best purification strategy to start with for crude PDAN?
Answer: For a solid organic compound like this compound, recrystallization is the most efficient and cost-effective initial purification method.[7][8] It is particularly effective at removing small amounts of impurities from a large amount of product. If the crude material is heavily contaminated or contains impurities with very similar solubility profiles, a two-step approach is recommended:
-
Flash Column Chromatography: To separate the PDAN from major impurities and colored by-products.
-
Recrystallization: To achieve high purity and obtain a crystalline final product from the pooled column fractions.[9]
Q3: My purified this compound is still yellow. What causes this and how can I fix it?
Answer: A persistent yellow or brown color after initial purification often indicates the presence of trace, highly conjugated, or polymeric impurities.[10] Sometimes, trace metals from reagents can also cause coloration.
Solution: If recrystallization alone does not yield a white product, incorporate a decolorization step. After dissolving your crude PDAN in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated charcoal .[8] Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[11] Be aware that activated charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges.[7][12] This guide addresses the most common issues.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I've dissolved my PDAN in a hot solvent, but upon cooling, it separates as an oily layer instead of forming solid crystals. What's wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated to a high degree.[11] Impurities can also suppress the melting point of the mixture, contributing to this issue.[11]
Troubleshooting Steps:
-
Reheat the Solution: Add a small amount of additional solvent to the mixture and reheat until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling is a primary cause of oiling out.[11]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure PDAN, add a single tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" hot solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.[13]
Issue 2: No crystals form, even after the solution has cooled to room temperature.
Question: My solution is clear and has been cooling for a long time, but no product has crystallized. What should I do?
Answer: This typically means either too much solvent was used, or the solution requires intervention to initiate nucleation.
Troubleshooting Steps:
-
Induce Crystallization: Try the scratching and seeding techniques described above.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the PDAN.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent. Continue until you see a slight cloudiness, then add a few drops of fresh solvent to redissolve, and attempt to cool again. Be careful not to evaporate too much solvent.
-
Re-evaluate Solvent Choice: The solvent may be too effective, keeping the compound soluble even at low temperatures. A different solvent or solvent pair may be necessary.[14]
Workflow for a Successful Recrystallization
The following diagram outlines the logical steps for performing and troubleshooting a recrystallization experiment.
Caption: A workflow diagram for the recrystallization of this compound.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is essential for separating complex mixtures but requires careful optimization.[15]
Issue 1: Poor separation between my product and an impurity.
Question: On my TLC plate, the spots for my product and an impurity are very close together (ΔRf < 0.1). How can I improve the separation on the column?
Answer: Poor resolution is a common problem that can be solved by adjusting the polarity of the mobile phase (eluent).[16]
Troubleshooting Steps:
-
Decrease Eluent Polarity: A less polar solvent system will cause all compounds to move more slowly down the column, increasing the interaction time with the silica gel and often improving separation between compounds of similar polarity.[17] Test various solvent mixtures with TLC to find a system that gives your product an Rf value of approximately 0.25-0.35, as this is often optimal for column separation.
-
Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Hexane or Acetone/Toluene. Different solvents interact with your compounds and the stationary phase in unique ways.
-
Use a Finer Mesh Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better resolution.[15]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low polarity eluent and gradually increase the polarity during the column run. This can help separate compounds that are close in Rf value.[18]
Issue 2: My product is not eluting from the column.
Question: I've run a large volume of eluent through the column, but my product is stuck at the top. What should I do?
Answer: This indicates that the eluent is not polar enough to displace your compound from the stationary phase. PDAN, with its two polar nitrile groups, can interact strongly with acidic silica gel.
Troubleshooting Steps:
-
Increase Eluent Polarity: The most direct solution is to gradually increase the percentage of the polar solvent in your eluent mixture.[16] For PDAN, if a mixture like 50% Ethyl Acetate/Hexane isn't working, try 100% Ethyl Acetate, or move to a more polar system like 2-5% Methanol in Dichloromethane.[17]
-
Check for Compound Degradation: The slightly acidic nature of silica gel can sometimes cause sensitive compounds to decompose or irreversibly bind.[9] If you suspect this, you can try using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel.[18]
-
Dry Loading: Ensure your compound was loaded onto the column in a concentrated band. If the initial sample was dissolved in too much solvent or a solvent that is too strong (polar), it can cause streaking and poor elution behavior. Adsorbing the crude material onto a small amount of silica ("dry loading") and adding this powder to the column top is a highly effective loading technique.[9][15]
Flash Column Chromatography Workflow
This diagram illustrates the decision-making process for setting up and running a flash column.
Caption: A workflow diagram for flash column chromatography purification.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude PDAN in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the solid when hot but show low solubility at room temperature.[8] An ethanol/water or acetone/hexane mixture is often a good starting point.[13]
-
Dissolution: Place 5.0 g of crude PDAN into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., 95% ethanol) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.[7]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, wait for boiling to cease, and add ~100 mg of activated charcoal. Reheat the mixture to a gentle boil for 2-3 minutes.
-
Hot Filtration (if needed): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the solid to a watch glass to air dry completely, or dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives the PDAN an Rf of ~0.3. A good starting point is 30-40% Ethyl Acetate in Hexane.
-
Column Packing: Select a column of appropriate size (e.g., for 1-2 g of crude material, a 40 mm diameter column is suitable). Pack the column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[15][19] Add a thin layer of sand on top of the silica bed to protect the surface.
-
Sample Loading (Dry Load Method): Dissolve ~1.0 g of crude PDAN in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or acetone). Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to the top to achieve a steady flow rate (approx. 2 inches/minute drop in solvent level).
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Spot fractions onto a TLC plate and develop to determine which fractions contain the pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure PDAN into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. This compound 99 622-75-3 [sigmaaldrich.com]
- 5. 1,4-苯二乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 622-75-3 [chemicalbook.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. Purification [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. youtube.com [youtube.com]
Technical Support Center: High-Purity Recrystallization of 1,4-Phenylenediacetonitrile
This guide serves as a dedicated resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 1,4-Phenylenediacetonitrile (PDAN) via recrystallization. As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, achieving high purity is paramount for ensuring predictable reaction outcomes and final product integrity[1][2]. This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common challenges, empowering you to troubleshoot effectively and optimize your purification workflow.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental roadblocks in a question-and-answer format. The underlying principle of recrystallization is to exploit the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures[3][4]. Problems typically arise when this delicate equilibrium is disturbed.
Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice. For this compound, which has a melting point of approximately 95-99 °C, this is a common issue if the solution becomes supersaturated while still very hot[5].
Causality & Solution Pathway:
-
Cause: The boiling point of your chosen solvent may be too high, or the solution is too concentrated, causing the saturation point to be reached at a temperature exceeding PDAN's melting point. Rapid cooling is also a frequent culprit, as it doesn't allow sufficient time for orderly crystal nucleation[6].
-
Immediate Action: Reheat the mixture until the oil completely redissolves.
-
Solution A (Adjust Solvent System): Add a small amount (1-5% by volume) of the same hot solvent to the solution. This slightly decreases the concentration, thereby lowering the saturation temperature. The goal is for the solution to become saturated at a temperature below 95 °C[6][7].
-
Solution B (Slow Cooling): Insulate the flask to ensure a very gradual cooling rate. Allow the flask to cool to room temperature undisturbed on a benchtop (e.g., on a cork ring or paper towels to avoid rapid heat loss to the counter) before moving it to an ice bath[6]. Slow cooling is the single most critical factor for forming large, pure crystals.
Question 2: My final crystal yield is extremely low (<50%). Where did my product go?
Answer:
A low yield is one of the most frequent frustrations in recrystallization. While a 100% yield is theoretically impossible due to the compound's residual solubility in the cold mother liquor, yields can often be dramatically improved[3][8].
Causality & Solution Pathway:
-
Cause 1 (Excess Solvent): This is the most common error. Using more than the minimum required amount of hot solvent to dissolve the crude PDAN will leave a significant portion of your product in the mother liquor even after cooling[7][8].
-
Solution: Before filtration, if you suspect excess solvent, you can gently boil off a portion of it to re-saturate the solution. To check the mother liquor for dissolved product, take a small sample on a glass rod and let the solvent evaporate; a significant solid residue indicates substantial product loss[6]. You can attempt a second recrystallization on the mother liquor to recover more material.
-
-
Cause 2 (Premature Crystallization): If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will crystallize on the filter paper or in the funnel stem.
-
Solution: Use a heated or stemless funnel and keep the receiving flask warm on a steam bath or hot plate during the filtration. Dilute the hot solution with a small amount of extra solvent before filtering and then boil it off afterward[9].
-
-
Cause 3 (Inappropriate Solvent Choice): If PDAN is too soluble in your chosen solvent even at low temperatures, recovery will be poor.
Question 3: After recrystallization, my PDAN crystals are still yellow/brown. How do I remove colored impurities?
Answer:
The persistence of color indicates that the responsible impurities have solubility characteristics similar to PDAN in your chosen solvent.
Causality & Solution Pathway:
-
Cause: Highly colored impurities, often large organic molecules with conjugated systems, are co-dissolved and can become trapped in the crystal lattice during formation.
-
Solution (Activated Charcoal): The most effective method is to use activated charcoal (carbon).
-
Protocol: After dissolving the crude PDAN in the minimum amount of hot solvent, remove the flask from the heat source temporarily and add a very small amount of activated charcoal (1-2% of the solute mass is usually sufficient).
-
Crucial Step: Bring the mixture back to a boil for a few minutes to allow the charcoal to adsorb the impurities.
-
Removal: Perform a hot gravity filtration to remove the fine charcoal particles. The resulting filtrate should be colorless.
-
Caution: Adding charcoal to a boiling or superheated solution can cause violent frothing. Always cool the solution slightly before addition. Using too much charcoal can adsorb your product, reducing the yield.
-
Question 4: My solution has cooled completely, but no crystals have formed. What should I do?
Answer:
This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not been initiated[7].
Causality & Solution Pathway:
-
Cause: The solution lacks a nucleation site—a surface or particle on which the first crystals can begin to form. This is more common with highly purified compounds or when using very clean glassware.
-
Solution A (Induce Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites[7].
-
Seed Crystals: If available, add a single, tiny crystal of pure PDAN to the solution. This provides a perfect template for further crystal growth[6].
-
-
Solution B (Drastic Cooling): If the above methods fail, place the flask in a salt-ice bath for a short period. The rapid temperature drop may force nucleation. However, this can lead to the formation of small, less pure crystals, so it should be used as a last resort[7]. Once a few small crystals form, it is best to allow them to warm back to room temperature to redissolve and then cool slowly again.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent should dissolve PDAN completely when hot but sparingly when cold[3][9]. Since PDAN is a relatively polar molecule, polar organic solvents are a good starting point. It is sparingly soluble in water but more soluble in solvents like ethanol and acetone[10][12]. A mixed-solvent system is often ideal.
Table 1: Solvent Selection Guide for this compound Recrystallization
| Solvent | Boiling Point (°C) | PDAN Solubility (Hot) | PDAN Solubility (Cold) | Comments & Rationale |
| Isopropanol | 82.6 | High | Low | Excellent choice. Good solubility differential and a boiling point well below the melting point of PDAN. |
| Ethanol | 78.4 | High | Moderate | A very common and effective solvent. May require cooling in an ice bath to maximize yield. |
| Ethanol/Water | Variable | High | Very Low | A powerful mixed-solvent system. Dissolve PDAN in minimal hot ethanol, then add hot water dropwise until the solution turns cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool slowly. This method dramatically reduces solubility in the cold. |
| Toluene | 111 | Moderate | Low | Can be effective, especially for removing less polar impurities. Its high boiling point requires careful temperature control to avoid oiling out. |
| Acetone | 56 | Very High | High | Generally a poor choice as a primary solvent because PDAN is too soluble even when cold, leading to low recovery. May be useful as the "soluble solvent" in a mixed pair. |
| Water | 100 | Insoluble | Insoluble | Unsuitable as a primary solvent but excellent as an anti-solvent in a mixed system with a water-miscible organic solvent[1][12]. |
Q2: How do I perform a mixed-solvent recrystallization?
A mixed-solvent system is used when no single solvent has the ideal solubility characteristics.
Caption: Workflow for a mixed-solvent recrystallization.
Q3: What is the best way to assess the purity of my final product?
Multiple analytical methods should be used to confirm purity.
Table 2: Purity Analysis Methods for this compound
| Method | Principle | Information Obtained | Remarks |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point range. Impurities depress and broaden this range. | Purity estimation and identity confirmation. | The literature melting point for high-purity PDAN is 95-99 °C[5]. A sharp range (e.g., 97-98 °C) indicates high purity. |
| ¹H NMR Spectroscopy | Provides information on the chemical environment of hydrogen atoms in the molecule. | Structural confirmation and detection of proton-containing impurities. | The spectrum should show characteristic peaks for the aromatic and methylene protons of PDAN without extraneous signals[13]. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Quantitative assessment of purity and detection of volatile impurities. | An assay of ≥99% by GC is a common purity standard for commercial PDAN[5][14]. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interactions with a stationary phase. | Highly sensitive method for quantifying purity and detecting non-volatile or thermally unstable impurities. | Essential for pharmaceutical applications where trace impurities must be identified and quantified. |
Q4: Can you provide a general step-by-step protocol for recrystallizing PDAN?
Certainly. The following protocol is a robust starting point, which should be adapted based on the specific impurities present and the scale of the experiment.
Caption: Standard experimental workflow for recrystallization.
References
- 1. This compound | 622-75-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. This compound 99 622-75-3 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Page loading... [guidechem.com]
- 13. This compound(622-75-3) 1H NMR spectrum [chemicalbook.com]
- 14. L13464.06 [thermofisher.com]
Technical Support Center: Solvent Effects in 1,4-Phenylenediacetonitrile Reactions
Prepared by: Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Phenylenediacetonitrile. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection on reaction kinetics. We will move beyond simple protocols to explore the underlying principles that govern reactivity, helping you to troubleshoot experiments and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound, also known as p-xylylene dicyanide, is a white to light yellow crystalline powder with the chemical formula C₁₀H₈N₂.[1][2] Its structure consists of a central benzene ring with two cyanomethyl (-CH₂CN) groups attached at the para positions. This compound is sparingly soluble in water but shows better solubility in organic solvents like ethanol and acetone.[2]
Due to the presence of two reactive benzylic positions and two nitrile groups, it serves as a versatile building block in organic synthesis.[1][2] It is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[3] The nitrile groups can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and reaction with organometallic reagents to form ketones.[4][5] The benzylic protons are acidic and can be deprotonated to form carbanions, which can then participate in a variety of carbon-carbon bond-forming reactions.
Q2: Why is solvent choice so critical for the kinetics of reactions involving this compound?
Solvent selection is a primary experimental variable, comparable in importance to temperature or catalyst choice, because solvents are not merely inert media for reactions.[6] They actively influence reaction rates and mechanisms through several key interactions:
-
Solubility: The reactants must be sufficiently soluble for the reaction to occur at a reasonable rate. This compound is a solid with limited solubility in nonpolar solvents.[2][3]
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents. According to transition state theory, a reaction accelerates if the solvent stabilizes the transition state more than the reactants. Conversely, if the reactants are more strongly stabilized, the reaction slows down.[7]
-
Reaction Mechanism: The choice of solvent can fundamentally alter the reaction pathway, for example, by favoring a unimolecular (S_N1) over a bimolecular (S_N2) mechanism. Polar protic solvents, for instance, can solvate and stabilize carbocation intermediates, favoring S_N1 pathways, while polar aprotic solvents are known to accelerate S_N2 reactions.[7]
-
Nucleophilicity/Basicity: Solvents can interact with reagents, altering their reactivity. Protic solvents, for example, can form hydrogen bonds with anionic nucleophiles, creating a solvent "cage" that reduces their nucleophilicity and slows down S_N2 reactions.[7][8]
A common misconception is that a single solvent parameter, like the dielectric constant, can predict reaction rates. In reality, a combination of factors including polarity, proticity, and specific solute-solvent interactions governs the outcome.[6]
Q3: How do different classes of solvents affect common reactions of this compound?
Reactions at the benzylic positions of this compound often involve nucleophilic substitution. The effect of the solvent is best understood using the principles of S_N1 and S_N2 mechanisms.
| Solvent Class | Key Properties | Impact on S_N1 Kinetics | Impact on S_N2 Kinetics | Example Solvents |
| Polar Protic | High dielectric constant, H-bond donors | Accelerates . Effectively solvates both the leaving group (anion) and the carbocation intermediate. | Decelerates . Solvates the nucleophile, lowering its energy and increasing the activation barrier.[7] | Water, Methanol, Ethanol |
| Polar Aprotic | High dielectric constant, no H-bond donors | Slower than protic . Can solvate cations but are less effective at solvating anions (leaving groups). | Strongly Accelerates . Solvates the counter-ion of the nucleophile, leaving a "naked," highly reactive nucleophile.[7] | DMSO, Acetonitrile, Acetone |
| Nonpolar | Low dielectric constant | Very Slow/No Reaction . Cannot effectively stabilize the charged intermediates and transition states. | Very Slow/No Reaction . Reactants often have poor solubility, and charged nucleophiles are not solvated. | Hexane, Toluene, Diethyl ether |
Table 1: Influence of Solvent Class on Nucleophilic Substitution Kinetics.
Troubleshooting Guide
Problem: My reaction is proceeding very slowly or not at all.
This is one of the most common issues and can often be traced back to an inappropriate solvent choice or impure reagents.
Possible Causes & Solutions:
-
Poor Solubility: this compound is a solid with a melting point of 95-99 °C. If it is not fully dissolved, the reaction will be limited by the rate of dissolution, not the intrinsic kinetics.
-
Action: Choose a solvent in which the starting material is more soluble. For many nucleophilic substitutions, polar aprotic solvents like Acetonitrile or DMSO are good starting points.[7] You may also gently heat the reaction mixture to aid dissolution, but be mindful of potential side reactions.[9]
-
-
Incorrect Solvent Polarity for the Mechanism: You may be using a solvent that actively disfavors the reaction's transition state.
-
Action (for S_N2 reactions): If you are using a strong, anionic nucleophile (e.g., N₃⁻, CN⁻) and the reaction is slow in a protic solvent like ethanol, the solvent is likely deactivating your nucleophile via hydrogen bonding.[7] Switch to a polar aprotic solvent like acetonitrile or DMF. The rate can increase by several orders of magnitude.[7]
-
Action (for S_N1 reactions): If your reaction proceeds via a carbocation intermediate, a nonpolar solvent like toluene will not provide the necessary stabilization. Switch to a polar protic solvent like acetic acid or a mixture of water and acetone to facilitate the reaction.[7]
-
-
Solvent or Reagent Purity: Trace amounts of water or other impurities can halt a reaction, especially those involving sensitive reagents like organometallics or strong bases.
Caption: Troubleshooting workflow for slow or stalled reactions.
Problem: My kinetic measurements are inconsistent and not reproducible.
Reproducibility is the cornerstone of valid kinetic data. Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.
Possible Causes & Solutions:
-
Inconsistent Solvent Quality: The "same" solvent from different bottles or suppliers can have varying levels of impurities, particularly water.
-
Action: For a series of kinetic runs, use a single, large batch of purified solvent. If the experiments span several days, store the purified solvent under an inert atmosphere over molecular sieves to maintain dryness.
-
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature. A change of just 1-2 °C can significantly alter the rate constant.
-
Action: Use a thermostatically controlled bath (oil, water, or a cryostat) to maintain a constant temperature (±0.1 °C). Do not rely on the hotplate's dial setting; measure the temperature directly in the reaction vessel or a parallel setup.[10]
-
-
Atmospheric Contamination: Oxygen and moisture from the air can interfere with many reactions.
-
Action: Consistently use standard air-free techniques (e.g., Schlenk line or glovebox) for all experiments. Ensure all glassware is properly dried in an oven before use.[9]
-
-
Monitoring Technique Issues: If using spectrophotometry (e.g., UV-Vis), issues with the instrument or sample preparation can lead to errors.
-
Action: Ensure the cuvettes are scrupulously clean. Run a baseline with the solvent and starting materials before initiating the reaction. Ensure the concentration is within the linear range of the Beer-Lambert law. If the reaction is very fast, consider using a stopped-flow apparatus.[11]
-
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the kinetics of a reaction involving this compound where either a reactant is consumed or a product is formed that has a distinct UV-Vis absorbance profile.
Objective: To determine the rate constant of the reaction between this compound and a nucleophile (Nu⁻) in a chosen solvent.
Materials:
-
This compound (recrystallized)
-
Nucleophile (e.g., Sodium Azide)
-
Chosen solvent (e.g., Acetonitrile, HPLC grade, distilled over CaH₂)
-
Thermostatted UV-Vis Spectrophotometer with a multicell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and gas-tight syringes
Procedure:
-
Wavelength Determination:
-
Prepare dilute solutions of the starting material (this compound) and the expected product in the chosen solvent.
-
Record the full UV-Vis spectrum for each to identify a suitable wavelength for monitoring. This should be a wavelength where the product has a strong absorbance and the starting materials have minimal absorbance, or vice versa.[11]
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M in dry acetonitrile) in a volumetric flask under an inert atmosphere.
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M in dry acetonitrile). This will be used for pseudo-first-order conditions.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined wavelength and equilibrate the cell holder to the desired temperature (e.g., 25.0 °C).
-
In a quartz cuvette, place a specific volume of the solvent and the this compound stock solution (e.g., 2.95 mL solvent + 0.05 mL of 0.1 M stock). The nucleophile should be in at least 10-fold excess.
-
Place the cuvette in the holder and allow it to thermally equilibrate for 5-10 minutes.
-
Initiate the reaction by injecting a small, precise volume of the concentrated nucleophile stock solution with a gas-tight syringe. Quickly mix by inverting the cuvette (sealed with a septum cap).
-
Immediately begin recording the absorbance at fixed time intervals until the reaction is >90% complete.
-
-
Data Analysis:
-
Convert the absorbance data (A_t) to concentration of product or reactant.
-
For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time should yield a straight line.
-
The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment with several different excess concentrations of the nucleophile.
-
A plot of k_obs versus [Nucleophile] will yield a straight line with a slope equal to the second-order rate constant, k₂.
-
Caption: Experimental workflow for kinetic analysis using UV-Vis.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 622-75-3: 1,4-Benzenediacetonitrile | CymitQuimica [cymitquimica.com]
- 3. This compound | 622-75-3 [chemicalbook.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Kinetic Spectrophotometric Method for the 1,4-Diionic Organophosphorus Formation in the Presence of Meldrum′s Acid: Stopped-Flow Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 1,4-Phenylenediacetonitrile and Suppressing Dimerization
Welcome to the Technical Support Center for 1,4-Phenylenediacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, we address common challenges, particularly the undesired formation of dimers and oligomers, and provide detailed troubleshooting strategies and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might encounter during your reactions with this compound.
Problem 1: My reaction is producing a significant amount of an insoluble, high-molecular-weight solid, and the yield of my desired product is low.
This is a classic sign of intermolecular polymerization, a common side reaction with bifunctional reagents like this compound. The primary cause is the base-catalyzed self-condensation of the dinitrile, a process known as the Thorpe-Ziegler reaction, occurring between molecules rather than within a single molecule or with your intended reaction partner.[1][2][3]
Root Cause Analysis and Solutions:
-
High Concentration: At high concentrations, the reactive carbanion formed by deprotonation of one this compound molecule is more likely to encounter and react with another molecule of the dinitrile rather than your intended electrophile or the other end of the same molecule (in the case of cyclization).
-
Solution: The High Dilution Principle. To favor intramolecular reactions or reactions with a specific partner over intermolecular polymerization, the "high dilution principle" is a crucial strategy.[4] This involves maintaining a very low concentration of the this compound throughout the reaction. This is typically achieved by the slow, controlled addition of the dinitrile solution to a large volume of solvent containing the other reagents. A syringe pump is often used for precise control over the addition rate.[4]
-
-
Inappropriate Base: A very strong base can lead to rapid and uncontrolled deprotonation at both ends of the molecule, increasing the likelihood of intermolecular reactions.
-
Solution: Judicious Base Selection. For reactions where you want to control the reactivity, consider using a base that is just strong enough to achieve the desired deprotonation without being overly reactive. For instance, in selective mono-alkylation, alkali metal hydroxides impregnated on alumina have been shown to be effective.[5]
-
-
Elevated Temperature: Higher temperatures can increase the rate of all reactions, including the undesired polymerization.
-
Solution: Temperature Control. Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. The optimal temperature will depend on the specific reaction, but it is often beneficial to start at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm the reaction mixture as needed.
-
Illustrative Workflow for High Dilution:
Caption: High dilution setup for cyclophane synthesis.
Problem 2: I am trying to perform a mono-alkylation, but I am getting a mixture of starting material, mono-alkylated, and di-alkylated products.
Achieving selective mono-alkylation of a symmetrical dinitrile like this compound can be challenging due to the similar reactivity of the two methylene groups.
Root Cause Analysis and Solutions:
-
Stoichiometry of Base and Electrophile: Using more than one equivalent of base will lead to deprotonation at both ends of the molecule, making di-alkylation highly probable. Similarly, an excess of the alkylating agent can also lead to reaction at both sites.
-
Solution: Precise Stoichiometric Control. Use of slightly less than one equivalent of a strong base (e.g., 0.95 eq of NaH or LDA) can favor mono-deprotonation. Subsequently, adding exactly one equivalent of the alkylating agent is crucial. It is also important to ensure the purity and accurate concentration of your reagents, especially organolithium bases.
-
-
Reaction Conditions: As with polymerization, higher temperatures and concentrations can favor multiple reactions.
Table 1: Key Parameters for Controlling Selectivity in Alkylation
| Parameter | To Favor Mono-alkylation | To Favor Di-alkylation/Polymerization | Rationale |
| Base Stoichiometry | ≤ 1 equivalent | > 1 equivalent | Controls the extent of deprotonation. |
| Electrophile Stoichiometry | ~1 equivalent | > 2 equivalents | Limits the availability of the alkylating agent. |
| Concentration | Low (High Dilution) | High | Reduces the probability of intermolecular reactions.[4] |
| Temperature | Low (e.g., -78 °C to 0 °C) | Room Temperature or Elevated | Slows down reaction rates, allowing for better control. |
| Addition Rate | Slow and controlled | Rapid | Maintains a low instantaneous concentration of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind dimer formation in this compound reactions?
The primary mechanism for dimer and polymer formation is the Thorpe-Ziegler reaction .[1][2][3] This is a base-catalyzed self-condensation of nitriles. The process begins with a base abstracting an acidic α-proton from the methylene group adjacent to one of the nitrile functionalities, creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of a nitrile group on another molecule of this compound. This intermolecular reaction leads to the formation of a dimer, which can then react further to form oligomers and polymers.
Caption: The intermolecular Thorpe-Ziegler reaction pathway.
Q2: Can I use a protecting group strategy to achieve selective mono-functionalization?
Yes, in principle, a protecting group strategy is a valid approach to differentiate the two nitrile groups.[6] The ideal protecting group would be one that can be selectively introduced to one of the nitrile groups, is stable to the conditions of the desired reaction on the other nitrile, and can then be selectively removed without affecting the newly introduced functionality.[2][6]
However, the practical application of protecting groups specifically for the nitrile functionality in a molecule like this compound is not widely documented in standard literature. The nitrile group is relatively unreactive and its protection often involves its conversion to another functional group that can be later reverted. This adds extra steps to the synthesis. For many applications, controlling the reaction conditions as described in the troubleshooting section is a more direct and efficient approach.
Q3: Are there alternative C-C bond forming reactions I can use with this compound that are less prone to dimerization?
While base-catalyzed alkylations are common, other C-C bond-forming reactions can be employed. For example, transition metal-catalyzed cross-coupling reactions could be an alternative. While the provided search results do not offer a specific protocol for this compound, copper-catalyzed systems have been shown to be effective for the α-alkylation of aryl acetonitriles with benzyl alcohols.[7] Such methods may offer different selectivity profiles and could be less prone to the base-catalyzed self-condensation.
Q4: I am interested in synthesizing a cyclophane. What are the key considerations when using this compound?
The synthesis of cyclophanes from this compound and a suitable dielectrophile (e.g., 1,4-bis(bromomethyl)benzene) is a classic example of where controlling intermolecular polymerization is paramount.[8] The key considerations are:
-
High Dilution: This is the most critical factor to favor the intramolecular cyclization over intermolecular polymerization.[4][8]
-
Simultaneous Addition: Both the this compound and the dielectrophile should be added simultaneously and slowly from separate addition funnels or syringe pumps to a large volume of solvent containing a base.[8] This ensures that the concentrations of both reactive species remain extremely low.
-
Choice of Base and Solvent: A non-nucleophilic base is preferred to avoid side reactions with the electrophile. Potassium carbonate in a refluxing polar aprotic solvent like acetonitrile is a common choice.[8]
Experimental Protocol: Synthesis of a [2.2]Paracyclophane Derivative
This protocol is a generalized procedure based on established methods for cyclophane synthesis.[8]
Materials:
-
This compound
-
1,4-Bis(bromomethyl)benzene
-
Potassium Carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
Procedure:
-
Set up a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels.
-
To the flask, add a suspension of potassium carbonate (5.0 equivalents) in a large volume of anhydrous acetonitrile (e.g., 1 L).
-
Heat the suspension to reflux with vigorous stirring.
-
In one dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous acetonitrile (e.g., 200 mL).
-
In the second dropping funnel, prepare a solution of 1,4-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous acetonitrile (e.g., 200 mL).
-
Simultaneously add the solutions from both dropping funnels to the refluxing suspension over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for another 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash them with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
References
- 1. scribd.com [scribd.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]
- 6. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in the Hydrogenation of 1,4-Phenylenediacetonitrile
Welcome to the technical support center for catalytic reactions involving 1,4-Phenylenediacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation during the synthesis of 1,4-Bis(aminomethyl)benzene, a critical intermediate for high-performance materials.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the efficiency, selectivity, and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the most common signs of catalyst deactivation in my this compound hydrogenation reaction?
A1: The primary indicators of catalyst deactivation are a noticeable decrease in the reaction rate (requiring longer reaction times for full conversion), a reduction in selectivity towards the desired 1,4-Bis(aminomethyl)benzene, and in severe cases, a complete cessation of the reaction. You may also observe changes in the catalyst's physical appearance, such as color change or aggregation.
Q2: My Raney® Nickel catalyst seems to lose activity very quickly, sometimes within a single run. What is the most likely cause?
A2: Rapid deactivation of Raney® Nickel in nitrile hydrogenations is a well-documented issue, often caused by the formation of oligomeric secondary amines that strongly adsorb to and block the catalyst's active sites.[2] This process is particularly favored in the absence of a basic additive.[2] Another contributing factor can be the strong adsorption of partially dehydrogenated nitrile species on the nickel surface.[2][3]
Q3: My reaction is producing a high percentage of secondary and tertiary amines. Is this a deactivation problem?
A3: While not a deactivation mechanism in itself, poor selectivity is intrinsically linked to the catalyst's function and can be exacerbated by conditions that also lead to deactivation. The formation of secondary and tertiary amines occurs when the primary amine product reacts with the intermediate imine.[4][5] Certain catalysts, reaction conditions, or a loss of active sites responsible for rapid imine hydrogenation can favor these side reactions. Addressing selectivity often involves adding suppressants like ammonia or a base (e.g., NaOH, LiOH), which can also inhibit certain deactivation pathways on nickel and cobalt catalysts.[6]
Q4: What is the fundamental difference between catalyst poisoning and coking/fouling in this specific reaction?
A4:
-
Poisoning refers to the strong, often irreversible chemisorption of impurities onto the catalyst's active sites.[7] In this context, common poisons could be sulfur or chlorinated compounds present in your reagents or solvent, or even carbon monoxide in your hydrogen source, which is known to poison palladium catalysts.[8]
-
Coking or Fouling is the physical deposition of carbonaceous species or heavy by-products onto the catalyst surface, which blocks access to the active sites.[7][8] For this compound hydrogenation, this is typically caused by the polymerization of reaction intermediates or the formation of strongly adsorbed oligomeric amines on the catalyst surface.[2][9]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a structured approach to diagnosing and solving deactivation problems based on experimental observations.
Problem 1: Rapid Loss of Activity (Within a Single Experimental Run)
A sharp decline in conversion rate before the reaction is complete is a critical issue.
-
Possible Cause A: Catalyst Poisoning
-
Causality: Trace impurities in the this compound substrate, solvent, or hydrogen gas are strongly and irreversibly binding to the catalyst's active sites. The effect is often immediate and dramatic because even small amounts of a potent poison can deactivate a large number of sites.
-
Diagnostic Steps:
-
Analyze Reagents: Use high-purity reagents. Analyze your substrate and solvent for common poisons like sulfur or halogenated compounds using techniques like GC-MS or elemental analysis.
-
Purify Hydrogen Stream: Ensure the use of high-purity hydrogen (99.999%). If in doubt, use a gas purifier to remove traces of CO, O₂, and moisture.
-
-
Solution: If poisoning is confirmed, purify the substrate and solvent prior to the reaction. For example, passing the solvent through a column of activated alumina can remove many polar impurities.
-
-
Possible Cause B: Strong Product Inhibition & Fouling
-
Causality: The amine products or imine intermediates are strongly adsorbing to the catalyst surface, preventing further substrate interaction. With nickel catalysts, these can form oligomeric secondary amines that effectively coat the catalyst.[2] This is a form of self-inhibition that progressively worsens as the product concentration increases.
-
Diagnostic Steps:
-
Examine Catalyst Post-Reaction: Analyze the recovered catalyst using surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature Programmed Desorption (TPD). An increase in surface nitrogen and carbon content compared to a fresh catalyst is a strong indicator of amine fouling.[2]
-
-
Solutions:
-
Add a Base: For Raney® Nickel or Cobalt catalysts, the addition of a base like NaOH or LiOH can significantly inhibit the side reactions that lead to these fouling species.[2][6]
-
Increase Hydrogen Pressure: Higher H₂ partial pressure can promote the rapid hydrogenation of surface-adsorbed intermediates before they have a chance to oligomerize or decompose, thus keeping the active sites clear.[3]
-
-
Visual Workflow 1: Troubleshooting Rapid Activity Loss
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Problem 2: Gradual Decline in Activity Over Multiple Cycles
The catalyst performs well initially but loses efficacy with each reuse.
-
Possible Cause A: Sintering
-
Causality: High local or bulk reaction temperatures can cause the small metal nanoparticles of the catalyst to migrate and agglomerate into larger particles.[7] This process, known as sintering or thermal degradation, irreversibly reduces the active surface area of the catalyst.[8][10]
-
Diagnostic Steps:
-
Monitor Temperature Profile: Ensure there are no significant temperature spikes ("hot spots") in the reactor.
-
Characterize Catalyst: Compare the metal particle size of the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) with Scherrer analysis. A significant increase in the average particle size confirms sintering.[10]
-
-
Solution: Operate at the lowest effective temperature. If high temperatures are necessary, choose a catalyst with a support that strongly interacts with the metal particles to anchor them and inhibit migration.
-
-
Possible Cause B: Leaching
-
Causality: The active metal is dissolving from the solid support into the reaction medium.[11][12] This not only deactivates the heterogeneous catalyst but can also introduce soluble metal species that may catalyze the reaction homogeneously, leading to reproducibility issues and product contamination.[12]
-
Diagnostic Steps:
-
Perform a Hot Filtration Test: (See Protocol 1 below). This is a definitive test to distinguish between heterogeneous and leached homogeneous catalysis.
-
Analyze Liquid Phase: After the reaction, filter the catalyst and analyze the liquid filtrate for the presence of the catalytic metal using Inductively Coupled Plasma (ICP-MS or ICP-OES).
-
-
Solution: Use a catalyst support that provides stronger metal anchoring. Adjusting the solvent or pH may also reduce the solubility of the metal species. Covalently tethering the metal complex to the support is an advanced strategy to prevent leaching.[11]
-
Table 1: Summary of Common Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Key Diagnostic Sign | Mitigation Strategy |
| Poisoning | Impurities (S, Cl, CO) in feed streams.[7][8] | Abrupt and severe loss of activity. | Use high-purity reagents; install purifiers for gas streams. |
| Coking / Fouling | Deposition of carbonaceous material or oligomeric by-products.[2][7][9] | Gradual activity loss; increased C/N on catalyst surface (XPS). | Add basic modifiers (NaOH); increase H₂ pressure; optimize temperature.[2][3][6] |
| Sintering | High reaction temperatures causing metal particle agglomeration.[7][10] | Gradual, irreversible activity loss; increased particle size (TEM/XRD). | Operate at lower temperatures; use catalysts with strong metal-support interaction. |
| Leaching | Dissolution of active metal from the support into the reaction medium.[11][12] | Activity loss on reuse; metal detected in filtrate (ICP-MS); positive hot filtration test. | Modify solvent/pH; improve metal anchoring to the support; use a more stable catalyst system.[13] |
Section 3: Protocols & Methodologies
Protocol 1: Diagnostic Test for Catalyst Leaching (Hot Filtration Test)
This protocol is essential for determining if the active catalytic species is leaching from the solid support.
Objective: To differentiate between true heterogeneous catalysis and catalysis by leached homogeneous species.
Methodology:
-
Begin the hydrogenation reaction under standard conditions.
-
Allow the reaction to proceed to approximately 20-30% conversion.
-
Safely stop the reaction (e.g., stop stirring, cool down, and vent the hydrogen pressure).
-
While the solution is still hot, quickly filter the solid catalyst away from the reaction mixture using a pre-heated filter (e.g., a syringe filter with a PTFE membrane). This step is critical as leached species can sometimes redeposit onto the support upon cooling.[11]
-
Transfer the catalyst-free filtrate to a clean, inert reactor.
-
Re-pressurize the filtrate with hydrogen and bring it back to the original reaction temperature.
-
Monitor the reaction for any further conversion of the substrate.
Interpreting the Results:
-
No Further Reaction: If the conversion does not increase after removing the solid catalyst, it indicates that the catalysis is truly heterogeneous. The active sites are on the solid support.
-
Continued Reaction: If the reaction continues to proceed in the filtrate, it is definitive proof that active metal species have leached into the solution and are acting as a homogeneous catalyst.[12]
Protocol 2: Regeneration of a Deactivated Nickel Catalyst
This procedure can restore activity to Ni-based catalysts deactivated by fouling from adsorbed species.
Objective: To remove strongly adsorbed organic foulants from the catalyst surface.
Methodology:
-
After the reaction, carefully separate the deactivated catalyst from the reaction mixture by filtration.
-
Wash the catalyst thoroughly with a non-reactive solvent (e.g., ethanol or methanol) to remove any loosely bound products or starting materials.
-
Place the washed catalyst in a suitable reactor (e.g., a tube furnace).
-
Heat the catalyst to an elevated temperature (e.g., >200 °C) under a steady flow of pure hydrogen.[2][3]
-
Maintain these conditions for several hours (e.g., 2-4 hours). This treatment is designed to hydrogenate and desorb the tightly bound species that are blocking the active sites.
-
Cool the catalyst down to room temperature under an inert atmosphere (e.g., Argon or Nitrogen) before use.
Validation: Test the regenerated catalyst in a subsequent hydrogenation reaction. A significant recovery of the initial reaction rate indicates successful regeneration.
Section 4: Visual Guides
Diagram 2: Common Catalyst Deactivation Pathways in Nitrile Hydrogenation
Caption: Major pathways leading to catalyst deactivation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The deactivation of nickel catalysts in the hydrogenation of acetonitrile (Journal Article) | OSTI.GOV [osti.gov]
- 4. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 1,4-Phenylenediacetonitrile
Welcome to the technical support center for 1,4-Phenylenediacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in stereoselective synthesis. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, prized for its ability to introduce a p-phenylene spacer and two reactive methylene groups.[1][2] The core challenge in its application lies in controlling the stereochemistry at its two prochiral centers. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve high levels of stereoselectivity in your reactions.
General Troubleshooting Workflow for Stereoselectivity Issues
When encountering suboptimal stereoselectivity, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common issues. It emphasizes iterative optimization of the most influential reaction parameters.
Caption: A systematic workflow for troubleshooting and optimizing stereoselective reactions.
Troubleshooting Guide: Asymmetric Michael (1,4-Conjugate) Additions
The Michael addition, or conjugate addition, of the nucleophilic carbanion generated from this compound to α,β-unsaturated compounds is a powerful C-C bond-forming reaction.[3][4] However, achieving high stereocontrol can be challenging.
Q1: My Michael addition of this compound results in low enantiomeric excess (ee). How can I improve it?
A1: Low enantioselectivity is almost always a result of an inefficient transfer of chiral information from the catalyst to the transition state. Your primary focus should be on the catalyst system and reaction conditions that influence its efficacy.
Causality-Driven Solutions:
-
Catalyst Choice is Paramount: The nature of the catalyst is the single most important factor.
-
Organocatalysis: Chiral amines, such as MacMillan's imidazolidinones, activate α,β-unsaturated aldehydes by forming a chiral iminium ion, which lowers the LUMO and presents a sterically defined environment for the nucleophilic attack.[5][6] This is often highly effective for reactions with unsaturated aldehydes.
-
Metal Catalysis: Chiral metal complexes (e.g., using Rhodium or Palladium) with appropriate chiral ligands can coordinate to the Michael acceptor, creating a chiral environment that directs the incoming nucleophile.[7][8] These are often preferred for reactions with α,β-unsaturated ketones, esters, or amides.
-
Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts can be effective in biphasic systems, where they shuttle the deprotonated nitrile from an aqueous basic phase to the organic phase containing the Michael acceptor, enforcing a chiral ion pair.
-
-
Lower the Temperature: Most asymmetric reactions exhibit higher enantioselectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[9] This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers becomes more significant relative to the thermal energy (kT) available to the system. The reaction will preferentially proceed through the lower-energy transition state, enhancing the ee.
-
Optimize the Solvent: The solvent can dramatically influence the catalyst's conformation and the stability of the transition state.[10]
-
Polar Aprotic Solvents (e.g., CH₂Cl₂, CHCl₃, THF) are often good starting points. They can stabilize charged intermediates without interfering through hydrogen bonding.
-
Nonpolar Solvents (e.g., Toluene, Hexane) may enhance enantioselectivity by promoting tighter catalyst-substrate association through non-covalent interactions. A screen of different solvents is highly recommended.
-
-
Evaluate Additives: In metal-catalyzed systems, additives can act as co-catalysts or modify the active catalytic species. For instance, in some Pd-catalyzed 1,4-additions, bipyridine can be crucial for an efficient catalytic cycle.[8]
Data Summary: Impact of Catalyst Type on Michael Additions
| Catalyst Type | Typical Michael Acceptor | Typical ee% Range | Key Considerations |
| Chiral Phosphoric Acid | Imines, ortho-Quinone Methides | 85-98%[11] | Functions via H-bond catalysis. |
| Imidazolidinone (MacMillan) | α,β-Unsaturated Aldehydes | 87-96%[5][6] | Operates through iminium ion activation. |
| Chiral Guanidine | α,β-Unsaturated Enones | 90->99%[12] | Bifunctional catalyst activating both nucleophile and electrophile. |
| Pd / Chiral Ligand | Cyclic Enones | Moderate to High[7] | Ligand choice is critical; requires screening. |
Experimental Protocol: Organocatalytic Michael Addition to an α,β-Unsaturated Aldehyde
This protocol is a representative example based on the principles of iminium catalysis.[5][6]
-
Preparation: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv).
-
Catalyst & Substrate Addition: Add the chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butylimidazolidinone, 0.05 mmol, 10 mol%) followed by the solvent (e.g., CH₂Cl₂, 2.0 mL). Stir for 5 minutes.
-
Nucleophile Addition: Add this compound (0.6 mmol, 1.2 equiv) to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature, then optimize by cooling to 0 °C or -20 °C) and monitor by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Troubleshooting Guide: Stereoselective Aldol Reactions
The Aldol reaction, involving the enolate of this compound and a carbonyl compound, creates a β-hydroxy dinitrile, potentially forming two new stereocenters. Controlling both the relative (syn/anti) and absolute stereochemistry is the primary goal.
Q2: How can I control the syn vs. anti diastereoselectivity in an Aldol reaction?
A2: The diastereoselectivity of an Aldol reaction is fundamentally controlled by the geometry of the enolate intermediate and the structure of the transition state. [13] To control the outcome, you must control these factors.
Causality-Driven Solutions:
-
Control Enolate Geometry (E vs. Z): The geometry of the enolate is critical. As a general rule, Z-enolates tend to give syn-Aldol products, while E-enolates favor anti-Aldol products via a Zimmerman-Traxler chair-like transition state.[13][14]
-
Base Choice: Sterically hindered bases (e.g., Lithium diisopropylamide, LDA) tend to deprotonate the less hindered proton, often leading to the kinetic E-enolate. Less hindered bases (e.g., sodium hydride, NaH) may favor the thermodynamic Z-enolate.
-
Solvent: The solvent influences the aggregation state of the base and the enolate. THF is a common choice for lithium enolates.
-
-
Utilize Lewis Acid Additives: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄) can coordinate to the aldehyde's carbonyl oxygen, making it more electrophilic and helping to organize the transition state.[15] The specific Lewis acid can strongly influence the diastereoselectivity, and screening is often necessary.[9]
-
Employ Chiral Auxiliaries: While not directly attached to the this compound, using a chiral aldehyde or ketone (substrate control) or a chiral auxiliary on the enolate partner can strongly bias the facial selectivity of the reaction. This is known as double stereodifferentiation.[13]
Visualizing Catalyst Control
A chiral catalyst or ligand creates a defined three-dimensional space, forcing the reactants to approach each other from a specific trajectory, thereby favoring one stereochemical outcome.
Caption: A chiral catalyst creates diastereomeric transition states with different energy levels.
Frequently Asked Questions (FAQs)
Q: What is the purity requirement for this compound in these reactions? A: High purity (≥97-99%) is essential for sensitive organic synthesis.[1][16] Impurities can interfere with the catalyst, act as competing nucleophiles, or lead to unpredictable side reactions, ultimately lowering both yield and stereoselectivity.
Q: How does solvent polarity affect stereoselectivity? A: Solvent polarity can influence the reaction in several ways.[10] It affects the solubility of reactants and catalysts, the aggregation state of organometallic species, and the stability of charged intermediates or transition states. A polar solvent might favor a more open transition state, while a nonpolar solvent could encourage a more compact, organized one, often leading to higher selectivity.[10]
Q: Can reaction time influence the final stereochemical outcome? A: Yes, significantly. For some reactions, the initial kinetic product may not be the most thermodynamically stable one. If the reaction is reversible, allowing it to run for too long can lead to erosion of stereoselectivity through racemization or epimerization as the product equilibrates to a more stable, but less stereopure, mixture.[17] It is crucial to monitor the reaction and quench it once the starting material is consumed to isolate the kinetic product.
Q: What analytical techniques are best for determining enantiomeric excess (ee) and diastereomeric ratio (d.r.)? A: The diastereomeric ratio (d.r.) can often be determined directly from the ¹H NMR spectrum of the crude product by integrating the signals unique to each diastereomer.[9] For determining enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[5]
Q: Are there known issues of racemization or epimerization with the products? A: Yes. The proton alpha to the nitrile group in the product is still acidic and can be removed under certain conditions (e.g., prolonged exposure to base or acid), leading to epimerization and a loss of stereochemical integrity.[9][17] This is why careful control of reaction time and workup conditions is critical.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 622-75-3 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. The enantioselective organocatalytic 1,4-addition of electron-rich benzenes to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. Assymetric Induction [www2.chemistry.msu.edu]
- 15. A New Halo Aldol Reaction: Three-Component Reaction via 1,4-Robust Activation of Ethynyl Alkyl Ketones for Stereoselective Formations of Versatile Aldol Adducts [organic-chemistry.org]
- 16. This compound 99 622-75-3 [sigmaaldrich.com]
- 17. Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing solvent impurities in 1,4-Phenylenediacetonitrile synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,4-Phenylenediacetonitrile (PDN), a critical intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The purity of the final PDN product is paramount, as contaminants can lead to undesirable side reactions, reduced yields in subsequent steps, and compromised final product integrity. A frequently overlooked yet critical factor in achieving high purity is the quality of the solvents used throughout the synthesis and purification processes.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on minimizing solvent-derived impurities. The insights provided are based on established chemical principles and field-proven laboratory practices to help you optimize your synthesis, improve yield, and ensure the highest quality of your final product.
Common Synthesis Pathway & Critical Solvent Checkpoints
A prevalent method for synthesizing this compound involves the nucleophilic substitution of a p-xylylene dihalide with a cyanide salt.[3][4] The purity of the solvents used in the reaction, workup, and final purification is critical to the success of this synthesis.
Caption: Workflow for this compound synthesis highlighting critical solvent-dependent stages.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is consistently low, and I've confirmed the quality of my starting materials. What solvent issues could be the cause?
A1: Low yield is a common problem often traced back to solvent impurities that interfere with the reaction mechanism. The primary culprits are typically water and acidic impurities.
-
Causality - Water Contamination: The cyanide anion (CN⁻) is a strong base. The presence of water, an acidic proton source, can protonate the cyanide ion to form hydrogen cyanide (HCN). In an open system, this can lead to a loss of your nucleophile as volatile HCN gas. Furthermore, water can hydrolyze the nitrile groups of your product under the reaction conditions (especially if heating is involved), leading to the formation of amide or carboxylic acid byproducts.[5][6]
-
Causality - Acidic Impurities: Solvents can contain acidic impurities (e.g., acetic acid in acetonitrile from its manufacturing process).[7] These acids will neutralize the cyanide nucleophile, reducing its effective concentration and thereby lowering the reaction rate and overall yield.
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your solvent.[7][8] For this synthesis, a water content of <100 ppm is highly recommended for organic solvents like DMF or ethanol.
-
Solvent Drying: If water content is high, dry the solvent using appropriate methods. For dimethylformamide (DMF), distillation from calcium hydride under reduced pressure is effective. For ethanol, distillation from magnesium ethoxide is a standard procedure.
-
Neutralize/Remove Acidic Impurities: Basic alumina chromatography can be effective for removing acidic impurities. Alternatively, distillation from a suitable non-reactive base can be employed.[9]
Q2: The final this compound product is off-white or yellow, even after initial purification. How can I get a pure white solid?
A2: Discoloration is almost always a sign of impurities. While some may be from the starting materials, solvent degradation or reaction with solvent impurities are common causes.
-
Causality - Solvent Degradation: Amide solvents like DMF can decompose upon heating, especially in the presence of strong bases or acids, to form colored impurities.
-
Causality - Aldehydic/Ketonic Impurities: Solvents like ethanol can contain trace amounts of acetaldehyde from oxidation. These carbonyl compounds can participate in side reactions (e.g., aldol-type condensations) under the basic conditions of the cyanation reaction, leading to colored, polymeric byproducts.
Troubleshooting Steps:
-
Use High-Purity Solvents: Start with the highest purity grade of solvent available (e.g., HPLC or anhydrous grade).
-
Purify the Solvent: If discoloration persists, purify the solvent immediately before use. For instance, refluxing ethanol over sodium borohydride can reduce aldehydic impurities.
-
Optimize Recrystallization: The discoloration is due to impurities that are co-crystallizing with your product. A change in the recrystallization solvent system is required. See the FAQ section and Protocol 2 for guidance on selecting an appropriate solvent system. Adding a small amount of activated charcoal during the hot dissolution step of recrystallization can help adsorb colored impurities.[10]
Q3: My NMR spectrum shows unidentifiable peaks, and GC-MS analysis indicates unexpected molecular weights. Could these be solvent-related?
A3: Yes, absolutely. Solvents are a common source of extraneous peaks in analytical spectra.
-
Causality - Residual Solvents: The most common issue is incomplete removal of the reaction or recrystallization solvent. You will see characteristic peaks for ethanol, DMF, water, etc., in your ¹H NMR spectrum.[11][12]
-
Causality - Solvent Adducts: In some cases, solvent molecules can form stable adducts with your product or intermediates, leading to unexpected masses in MS analysis.
-
Causality - Reactive Impurities: Trace impurities in the solvent may be more reactive than the solvent itself and form side products. For example, reactive species in lower-grade solvents can lead to alkylation or other modifications of the phenyl ring or acetonitrile side chains.
Caption: Causal relationship between water impurity and common synthesis problems.
Troubleshooting Steps:
-
Reference NMR Spectra: Compare your spectra to reference tables of common solvent impurities.[13][14] This can help you quickly identify residual solvents.
-
Improve Drying: Dry your final product under high vacuum for an extended period, possibly with gentle heating (ensure the temperature is well below the product's melting point of ~95-99°C) to remove residual solvents.[2][15]
-
Utilize GC-MS and HPLC: These are powerful tools for separating and identifying impurities.[16][17] Create a blank run with just the solvent to identify inherent impurities.
Frequently Asked Questions (FAQs)
Q: What purity grade of solvent is recommended for the synthesis of this compound? A: For best results, it is highly recommended to use anhydrous or HPLC-grade solvents. These grades have guaranteed low water content and fewer non-volatile residues, which translates to fewer potential side reactions and a cleaner product.
Q: What are the most effective methods for removing water from reaction solvents? A: The best method depends on the solvent.
| Solvent | Recommended Drying Method | Comments |
|---|---|---|
| Dimethylformamide (DMF) | Distillation from CaH₂ under reduced pressure. | Avoid molecular sieves as they can be basic and may not reduce water to a sufficient level. |
| Ethanol | Distillation from magnesium turnings activated with iodine. | This forms magnesium ethoxide which reacts irreversibly with water. |
| Acetonitrile | Sequential distillation from P₄O₁₀ then CaH₂.[7] | P₄O₁₀ removes the bulk of water but can introduce acidic impurities; the subsequent CaH₂ distillation neutralizes these and removes final traces of water. |
Q: How do I choose the best solvent for recrystallization to remove solvent-derived impurities? A: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[18][19] For this compound, which is sparingly soluble in water, a mixed solvent system is often effective.[4]
-
Strategy 1 (Mixed Solvent): Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone). Then, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. This method is excellent for separating impurities with different polarity profiles.
-
Strategy 2 (Single Solvent): Based on literature and experience, solvents like methanol or ethanol can be effective single solvents for the recrystallization of similar nitrile compounds.[20]
Q: What are the best analytical techniques to confirm the purity of my solvents before use? A: A combination of techniques provides the most comprehensive picture.
| Analytical Technique | What It Detects |
|---|---|
| Gas Chromatography (GC-MS) | Volatile organic impurities. Excellent for identifying and quantifying contaminants.[17] |
| Karl Fischer Titration | Precise quantification of water content.[7] |
| UV-Vis Spectroscopy | Can indicate the presence of aromatic or conjugated impurities by measuring absorbance at specific wavelengths. |
| FTIR Spectroscopy | Can detect functional group impurities, such as carbonyls (from aldehydes/ketones) or hydroxyls (from water/alcohols).[8] |
Key Experimental Protocols
Protocol 1: Purification of Dimethylformamide (DMF) by Distillation
Objective: To reduce water and other volatile impurities from commercial DMF.
Materials:
-
Commercial grade DMF
-
Calcium hydride (CaH₂), powder
-
Distillation apparatus with a vacuum adapter
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Add DMF to a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add calcium hydride (approx. 10 g per L of DMF). Caution: Calcium hydride reacts with water to produce hydrogen gas. Ensure the setup is well-ventilated and free from ignition sources.
-
Stir the mixture at room temperature for several hours or overnight to allow for the initial reaction with water to subside.
-
Assemble the distillation apparatus. Ensure all joints are well-sealed for vacuum application.
-
Heat the flask gently with a heating mantle. Distill the DMF under reduced pressure (a boiling point of ~50-60°C is typical under moderate vacuum).
-
Discard the initial 10% of the distillate.
-
Collect the main fraction (the middle 80%) in a receiver flask under an inert atmosphere.
-
Store the purified, anhydrous DMF over molecular sieves (4Å) in a tightly sealed container.
Protocol 2: Recrystallization of this compound (Ethanol/Water System)
Objective: To purify crude PDN, removing colored impurities and side products.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude PDN (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with ~50 mL) to the flask while heating on a hot plate. Swirl to dissolve the solid completely. Add more hot ethanol in small portions only if necessary to achieve full dissolution.
-
Once the solid is fully dissolved, remove the flask from the heat.
-
Slowly add deionized water dropwise to the hot solution while swirling. Continue adding water until a faint, persistent cloudiness appears.
-
Reheat the flask gently until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[18]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water mixture.
-
Dry the crystals under vacuum. Verify purity by measuring the melting point (literature: 95-99°C) and performing spectroscopic analysis.[2][3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 622-75-3 [chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. famu.edu [famu.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. This compound | CAS#:622-75-3 | Chemsrc [chemsrc.com]
- 16. env.go.jp [env.go.jp]
- 17. benchchem.com [benchchem.com]
- 18. amherst.edu [amherst.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Spectroscopic comparison of 1,4-Phenylenediacetonitrile and its reaction products
This guide provides an in-depth spectroscopic comparison of 1,4-Phenylenediacetonitrile (p-PDAN) and its primary reaction products: 1,4-phenylenediacetic acid and 2,2'-(1,4-phenylene)bis(ethylamine). Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and subsequent spectroscopic analysis, offering insights into the chemical transformations at a molecular level. By understanding the distinct spectral signatures of the nitrile, carboxylic acid, and amine functionalities, researchers can effectively monitor reaction progress and confirm product identity.
Introduction to this compound and its Derivatives
This compound is a versatile aromatic building block characterized by a central benzene ring substituted with two cyanomethyl groups at the para positions.[1] Its chemical formula is C₁₀H₈N₂. This compound serves as a valuable precursor in organic synthesis for creating a variety of molecules, including pharmaceuticals and dyes.[1] The nitrile groups are readily transformed into other important functional groups, primarily through hydrolysis to carboxylic acids and reduction to amines.
This guide will explore these two fundamental reactions:
-
Hydrolysis: The conversion of the dinitrile to 1,4-phenylenediacetic acid.
-
Reduction: The transformation of the dinitrile to 2,2'-(1,4-phenylene)bis(ethylamine).
We will delve into the detailed experimental protocols for these reactions and provide a comprehensive comparative analysis of the starting material and products using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Characteristics of this compound (p-PDAN)
A thorough understanding of the spectroscopic properties of the starting material is paramount for monitoring its conversion to the desired products.
Infrared (IR) Spectrum of p-PDAN
The IR spectrum of p-PDAN is distinguished by a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2200 cm⁻¹.[2] Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹, while the C-H bending vibrations of the benzene ring appear in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectra of p-PDAN
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is relatively simple. A singlet is observed for the four aromatic protons, and another singlet corresponds to the four methylene protons (Ar-CH₂-CN).
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons, and the nitrile carbons. The nitrile carbon (C≡N) typically resonates in the range of 110-125 ppm.
UV-Visible (UV-Vis) Spectrum of p-PDAN
The UV-Vis spectrum of p-PDAN in a solvent like acetonitrile is expected to show absorption bands characteristic of the benzene ring. Aromatic compounds typically exhibit multiple absorption bands in the UV region.[3][4]
Reaction Pathways and Experimental Protocols
The conversion of the nitrile functionalities in p-PDAN opens pathways to valuable dicarboxylic acid and diamine derivatives.
Caption: Reaction pathways for the hydrolysis and reduction of this compound.
Protocol 1: Synthesis of 1,4-Phenylenediacetic Acid via Acid-Catalyzed Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[5][6] The reaction proceeds through an amide intermediate. Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water.[5]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add a solution of dilute sulfuric acid (e.g., 3 M). The ratio of acid solution to nitrile should be sufficient to fully dissolve the starting material upon heating.
-
Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, 1,4-phenylenediacetic acid, is often insoluble in the acidic aqueous solution and will precipitate out.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any remaining acid.
-
Recrystallize the product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 1,4-phenylenediacetic acid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of 2,2'-(1,4-phenylene)bis(ethylamine) via Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[1][7] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water.
-
Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel.
-
Slowly add the solution of the dinitrile to the LiAlH₄ suspension with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[8] This will produce a granular precipitate of aluminum salts.
-
Filter off the aluminum salts and wash them thoroughly with the reaction solvent.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,2'-(1,4-phenylene)bis(ethylamine).
-
The product can be further purified by distillation under reduced pressure or by recrystallization of its salt (e.g., hydrochloride salt).
Comparative Spectroscopic Analysis
The transformation of the nitrile groups into carboxylic acid or amine functionalities leads to significant and predictable changes in the spectroscopic data.
Caption: Experimental workflow from starting material to products and subsequent spectroscopic analysis.
FTIR Spectroscopy Comparison
The most dramatic changes in the IR spectra are observed in the regions characteristic of the functional groups.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~2250 (sharp, strong) | C≡N stretch |
| 1,4-Phenylenediacetic Acid | 3300-2500 (broad), ~1700 (strong) | O-H stretch (H-bonded), C=O stretch |
| 2,2'-(1,4-phenylene)bis(ethylamine) | 3400-3250 (two bands, medium), 1650-1580 (medium) | N-H stretch (primary amine), N-H bend |
The disappearance of the strong C≡N stretching band is a clear indicator of the reaction's completion. In the hydrolysis product, the appearance of a very broad O-H stretch and a strong C=O stretch are definitive for the formation of the carboxylic acid.[9][10] For the reduction product, the emergence of two N-H stretching bands (symmetric and asymmetric) confirms the presence of the primary amine groups.[11]
¹H NMR Spectroscopy Comparison
The chemical shifts of the methylene protons are significantly affected by the change in the adjacent functional group.
| Compound | Aromatic Protons (ppm) | Methylene Protons (ppm) | Other Protons (ppm) |
| This compound | ~7.3 (s) | ~3.7 (s) | - |
| 1,4-Phenylenediacetic Acid | ~7.2 (s) | ~3.6 (s) | ~12.0 (s, broad, -COOH) |
| 2,2'-(1,4-phenylene)bis(ethylamine) | ~7.1 (s) | ~2.8 (t), ~2.7 (t) | ~1.5 (s, broad, -NH₂) |
In the carboxylic acid, the methylene proton signal is slightly shifted, and a new, very downfield and broad signal for the acidic proton appears. In the diamine, the methylene protons adjacent to the aromatic ring and those adjacent to the amine group will likely appear as triplets due to spin-spin coupling, and a broad singlet for the amine protons will be present.
¹³C NMR Spectroscopy Comparison
The carbon chemical shifts, especially for the carbons of the functional groups and the adjacent methylene groups, provide clear evidence of the transformation.
| Compound | Aromatic Carbons (ppm) | Methylene Carbons (ppm) | Functional Group Carbons (ppm) |
| This compound | ~129, ~130 | ~23 | ~118 (C≡N) |
| 1,4-Phenylenediacetic Acid | ~129, ~135 | ~40 | ~173 (C=O) |
| 2,2'-(1,4-phenylene)bis(ethylamine) | ~128, ~138 | ~45, ~40 | - |
The nitrile carbon signal around 118 ppm disappears in both products. For the carboxylic acid, a new signal for the carbonyl carbon appears significantly downfield, around 173 ppm. For the diamine, the methylene carbons will show distinct shifts.
UV-Vis Spectroscopy Comparison
The electronic transitions in the UV-Vis spectra are primarily associated with the aromatic ring. The nature of the substituents can influence the position and intensity of these absorptions.
| Compound | λmax (nm) in Acetonitrile | Electronic Transition |
| This compound | ~220, ~265 | π → π |
| 1,4-Phenylenediacetic Acid | ~220, ~265 | π → π |
| 2,2'-(1,4-phenylene)bis(ethylamine) | ~215, ~265 | π → π* |
The primary π → π* transitions of the benzene ring are expected in all three compounds.[12] The electron-donating nature of the amine groups in 2,2'-(1,4-phenylene)bis(ethylamine) may cause a slight shift in the absorption maxima compared to the electron-withdrawing nitrile and carboxylic acid groups. However, without a conjugated system extending beyond the benzene ring, the changes in the UV-Vis spectra are generally less pronounced than those observed in IR and NMR spectroscopy. The UV-Vis spectrum of p-phenylenediamine shows absorption maxima at 199, 237, and 299 nm, which can be a useful reference.[6]
Conclusion
This guide has provided a comprehensive overview of the spectroscopic characteristics of this compound and its hydrolysis and reduction products. By detailing the experimental protocols and presenting a comparative analysis of the FTIR, NMR, and UV-Vis spectra, we have illustrated how these powerful analytical techniques can be used to monitor the chemical transformations and confirm the structures of the resulting compounds. The distinct changes in the spectra, particularly the disappearance of the nitrile signature and the appearance of characteristic carboxylic acid or amine signals, provide unequivocal evidence of successful reactions. This knowledge is fundamental for researchers working with these and similar chemical building blocks in various fields of chemical and pharmaceutical sciences.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1,4-Phenylenediacetic acid(7325-46-4) IR Spectrum [chemicalbook.com]
- 10. 1,4-Phenylenediacetic acid [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
A Comparative Guide to the Thermal Analysis of High-Performance Polymers Synthesized from 1,4-Phenylenediacetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the thermal properties of high-performance polymers derived from nitrile-containing aromatic monomers, with a focus on understanding materials synthesized from precursors like 1,4-Phenylenediacetonitrile. We will explore the foundational principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), present comparative data against other high-performance thermosets, and provide detailed experimental protocols.
Introduction: The Architectural Logic of Nitrile-Based Aromatic Polymers
Polymers derived from monomers such as this compound and its chemical cousins, the phthalonitriles, are engineered for extreme environments. Their exceptional thermal and oxidative stability is not accidental but a direct consequence of their molecular architecture. The structure is characterized by two key features:
-
Aromatic Backbone: The rigid phenylene rings integrated into the polymer backbone impart significant thermal stability, restricting rotational freedom and increasing the energy required to initiate decomposition.
-
Nitrile (C≡N) Groups: These highly polar groups are pivotal. Upon heating, they undergo complex, thermally-induced cyclization reactions, forming highly stable, cross-linked heterocyclic structures (e.g., triazine or phthalocyanine networks). This cross-linking process is fundamental to their high char yield and exceptional performance at elevated temperatures.[1]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for quantifying the performance of these materials. TGA measures weight loss as a function of temperature, defining the decomposition threshold, while DSC measures heat flow, revealing critical phase transitions like the glass transition temperature (Tg), which dictates the material's upper service temperature.[2][3]
Comparative Thermal Performance: A Data-Driven Analysis
To contextualize the performance of polymers derived from aromatic nitriles, we compare their key thermal properties with those of other established high-performance polymers, such as polyimides. Phthalonitrile-based polymers, which share the core aromatic nitrile structure, serve as excellent proxies for this comparison.
| Property | Phthalonitrile Polymer (e.g., p-BDB) | Polyimide (Aromatic) | Standard Epoxy (Bisphenol A) | Test Method |
| Decomposition Temp. (Td) at 10% weight loss, N₂ (°C) | ~550 - 600+[4][5] | ~475 - 580[4] | ~350 - 400[6] | TGA |
| Char Yield at 800°C in N₂ (%) | > 80[5] | ~60[4] | Low to Moderate[6] | TGA |
| Glass Transition Temp. (Tg) (°C) | > 400 (often not observed before decomposition)[7] | ~180 - 300+[6][8] | ~150 - 200[6] | DSC / DMA |
Interpretation of Data:
-
Superior Thermal Stability (Td): The data clearly shows that phthalonitrile-based polymers exhibit significantly higher decomposition temperatures compared to both polyimides and standard epoxies. This is directly attributable to the robust, cross-linked network formed by the nitrile groups during curing and post-curing.[5]
-
Exceptional Char Yield: The remarkably high char yield is a hallmark of these materials. It signifies that upon thermal degradation, the polymer does not simply vaporize but converts into a stable, carbonaceous char. This property is critical for applications requiring fire resistance and structural integrity at extreme temperatures.
-
Ultra-High Glass Transition Temperature (Tg): The glass transition temperature for fully cured phthalonitrile polymers is often so high that it exceeds the decomposition temperature, meaning the material does not soften before it begins to degrade.[7] This translates to an exceptionally high continuous service temperature, far surpassing many other polymer systems.[8]
Experimental Workflows and Methodologies
The reliability of thermal analysis data hinges on meticulous experimental execution. The following sections detail validated protocols for TGA and DSC, explaining the scientific reasoning behind each step.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[9]
Methodology:
-
Sample Preparation: Ensure the cured polymer sample is dry and representative. A small sample size of 5-10 mg is typically used to ensure uniform heating and minimize thermal gradients.[6]
-
Crucible Selection: Place the sample in an inert, high-purity sample pan (e.g., platinum or alumina), which will not react with the sample at high temperatures.[10]
-
Instrument Setup:
-
Load the sample into the thermogravimetric analyzer.
-
Tare the balance to zero.
-
Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min). This is crucial to prevent oxidative degradation, ensuring that the measured weight loss is due to thermal decomposition alone.[6]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant, linear rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., 30 °C to 900 °C).[4] A consistent heating rate is essential for reproducible results, as decomposition temperatures can be kinetically influenced.[9]
-
-
Data Analysis:
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).[11]
Methodology:
-
Sample Preparation: Weigh a small sample of the cured polymer (typically 5-10 mg) and hermetically seal it in an aluminum pan.[6] Sealing prevents any loss of volatiles and ensures good thermal contact.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference. The DSC measures the difference in heat flow between the sample and this inert reference.[6]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a standard rate (e.g., 10 °C/min or 20 °C/min) to a temperature above its expected Tg but well below its decomposition temperature (determined from TGA).[12] This step serves to erase any prior thermal history from processing or storage.[6]
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This imparts a known, consistent thermal history.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. This second scan is critical for analysis, as it provides a clean measurement of the material's intrinsic thermal properties.[6]
-
-
Data Analysis:
-
Measure the differential heat flow between the sample and the reference as a function of temperature.
-
Identify the glass transition (Tg) as a step-change in the heat flow curve during the second heating scan.[6] It represents the transition from a rigid, glassy state to a more rubbery state.
-
The Link Between Molecular Structure and Thermal Properties
The superior thermal characteristics of polymers from this compound and related monomers are a direct result of their molecular structure. The diagram below illustrates this causal relationship.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. waters.com [waters.com]
- 3. blog.kohan.com.tw [blog.kohan.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Mechanical Properties of High-Performance Polymers: Benchmarking Materials Derived from 1,4-Phenylenediacetonitrile Analogs
For researchers and professionals in materials science and drug development, the quest for novel polymers with superior mechanical properties is perpetual. 1,4-Phenylenediacetonitrile (PDN), with its rigid phenyl core and reactive nitrile functionalities, presents an intriguing, albeit lesser-explored, building block for high-performance polymers. This guide provides a comparative analysis of the mechanical properties of materials derived from a structural analog of PDN against established high-performance polymers, namely aramid and polybenzoxazole (PBO) fibers. By presenting available experimental data and detailing the methodologies for their acquisition, this document serves as a valuable resource for evaluating the potential of PDN-based materials in demanding applications.
Introduction: The Potential of this compound in Polymer Synthesis
This compound, also known as p-xylylene dicyanide, possesses a symmetrical and rigid aromatic structure. The two nitrile groups offer versatile reactivity, enabling its potential use as a monomer or crosslinking agent in the synthesis of various polymers, including polyamides, polyimides, and other heterocyclic polymers. The incorporation of the p-phenylene unit is anticipated to impart high thermal stability and mechanical strength to the resulting polymer backbone.
While extensive mechanical data on polymers directly synthesized from this compound remains limited in publicly accessible literature, we can draw valuable insights from structurally similar monomers. This guide will utilize data from a novel poly(amide-imide) synthesized from 1,4-bis(4-trimellitimidophenoxy)-2-t-butylbenzene, a monomer featuring a similar rigid aromatic core, to provide a benchmark for comparison.
Comparative Analysis of Mechanical Properties
The performance of a structural polymer is primarily defined by its mechanical characteristics, including tensile strength, tensile modulus, and elongation at break. Below is a comparative table summarizing these properties for a poly(amide-imide) derived from a PDN analog, alongside the well-established high-performance fibers, Kevlar® 49 (an aramid) and Zylon® (a PBO).
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(amide-imide) (PDN Analog Derived) | 71 - 106[1] | 2.1 - 2.9[1] | 5 - 45[1] |
| Kevlar® 49 (Aramid Fiber) | 3000[2] | 112[2] | 2.4[2] |
| Zylon® HM (PBO Fiber) | 5800[3] | 270 | 2.5 |
Analysis of Comparative Data:
From the data presented, it is evident that established high-performance fibers like Kevlar® and Zylon® exhibit significantly higher tensile strength and modulus compared to the reported poly(amide-imide) derived from a PDN analog. This is largely attributed to the highly oriented, crystalline structure of these fibers, achieved through specialized spinning processes.[4][5] The long, rigid-rod polymer chains of aramids and PBOs align in the fiber direction, leading to exceptional strength-to-weight ratios.[4][6]
In contrast, the poly(amide-imide) data represents a bulk polymer film. While its tensile strength and modulus are respectable for a high-performance plastic, they do not reach the levels of oriented fibers. However, the significantly higher elongation at break (5-45%) of the poly(amide-imide) suggests a greater degree of toughness and ductility compared to the more brittle nature of the high-modulus fibers.[1] This highlights a potential advantage for applications where some flexibility and energy absorption are required.
It is crucial to note that the mechanical properties of polymers are highly dependent on their molecular weight, processing conditions, and final form (e.g., fiber, film, or bulk solid). Further research focusing on the synthesis of high molecular weight polymers from this compound and their processing into oriented fibers would be necessary to fully assess their potential to compete with established materials like aramids and PBOs.
Experimental Protocols for Mechanical Property Determination
To ensure the reliability and comparability of mechanical property data, standardized testing procedures are essential. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for the mechanical characterization of polymers and composites.
Tensile Testing
Tensile properties are among the most important indicators of a material's mechanical performance. They are determined by measuring the force required to elongate a specimen to the point of failure.
Applicable Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Experimental Workflow:
Caption: Workflow for Tensile Property Testing of Polymers.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638. The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period to ensure consistency.
-
Testing: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure elongation. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
Data Analysis: The load and extension data are recorded and used to calculate engineering stress and strain. A stress-strain curve is plotted, from which the tensile strength (the maximum stress), tensile modulus (the slope of the initial linear portion of the curve), and elongation at break can be determined.
Flexural Testing
Flexural properties are important for materials that will be subjected to bending forces. The test measures the force required to bend a beam under a three-point or four-point loading condition.
Applicable Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
Methodology:
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790. The specimens are conditioned similarly to those for tensile testing.
-
Testing: The specimen is placed on two supports, and a load is applied to the center of the specimen (for a three-point test) at a constant rate. The load and deflection are recorded until the specimen fractures or reaches a specified strain.
-
Data Analysis: The flexural stress and strain are calculated from the load and deflection data. The flexural strength (the maximum stress at the outer fiber at failure) and the flexural modulus (the ratio of stress to strain in the elastic region) are determined.
Synthetic Pathways to Polymers from this compound Derivatives
The synthesis of high-performance polymers from this compound and its derivatives typically involves polycondensation reactions. For instance, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which can then be reacted with appropriate co-monomers.
Below is a conceptual representation of a polycondensation reaction to form a polyamide, a potential polymer class derivable from a this compound precursor.
Caption: Conceptual Polycondensation for Polyamide Synthesis.
Conclusion and Future Outlook
While direct and comprehensive mechanical property data for polymers derived from this compound are not yet widely available, analysis of a structurally analogous poly(amide-imide) provides valuable initial insights. The data suggests that such polymers can exhibit good strength and excellent ductility, making them potentially suitable for applications requiring toughness and flexibility.
However, to compete with the exceptional strength and stiffness of leading high-performance fibers like aramids and PBOs, future research must focus on:
-
Optimizing Polymer Synthesis: Developing synthetic routes to high molecular weight polymers from this compound.
-
Advanced Processing: Exploring fiber spinning and drawing techniques to induce a high degree of molecular orientation.
-
Comprehensive Characterization: Conducting thorough mechanical testing of these new materials in various forms (films, fibers, and bulk) to fully elucidate their structure-property relationships.
The unique combination of a rigid aromatic core and versatile nitrile functionalities in this compound continues to make it a promising candidate for the development of next-generation high-performance polymers. Further dedicated research in this area is warranted to unlock its full potential.
References
- 1. [PDF] New Poly(amide-imide) Syntheses XXII. Synthesis and Properties of Poly(amide-imide)s Based on 1,4-Bis(4-trimellitimidophenoxy)-2-t-butylbenzene and Aromatic Diamines | Semantic Scholar [semanticscholar.org]
- 2. DuPont™ Kevlar® 49 Aramid Fiber [matweb.com]
- 3. toyobo-global.com [toyobo-global.com]
- 4. academicstrive.com [academicstrive.com]
- 5. Kevlar - Wikipedia [en.wikipedia.org]
- 6. fiber-line.com [fiber-line.com]
A Comparative Guide to the Optical Properties of Polymers from Aliphatic Dinitrile Monomers
Introduction
In the pursuit of advanced optical materials, the molecular architecture of a polymer dictates its performance. High refractive index polymers (HRIPs) are essential for the miniaturization and enhanced performance of optical components in devices like high-performance lenses, optical fibers, and advanced displays.[1] While much research has focused on incorporating highly polarizable moieties such as aromatic rings or sulfur atoms to achieve high refractive indices, a fundamental understanding of how simpler building blocks contribute to optical properties is crucial for rational material design.[2][3]
This guide provides an in-depth comparison of the predicted optical properties of polymers synthesized from a homologous series of aliphatic dinitrile monomers: succinonitrile, glutaronitrile, and adiponitrile. While direct, comprehensive experimental data on the optical characteristics of these specific homopolymers is sparse in current literature, this guide will establish a robust theoretical framework based on fundamental structure-property relationships. We will explore the causal links between the monomer structure—specifically the length of the aliphatic spacer—and the resultant polymer's refractive index, dispersion, and transparency. This analysis is grounded in established principles of polymer physics and supported by detailed experimental protocols for validation, providing a predictive roadmap for researchers in the field.
Fundamental Principles Governing Polymer Optics
The interaction of light with a polymer is governed by a set of key properties. Understanding these is essential before comparing specific materials.
1.1. Refractive Index (n) and the Lorentz-Lorenz Equation
The refractive index (n) quantifies how much light slows down when passing through a material. It is fundamentally linked to the material's density and the polarizability of its constituent molecules. This relationship is described by the Lorentz-Lorenz equation:
n² - 1 / n² + 2 = (4π/3) * N * α
where N is the number of molecules per unit volume (related to density) and α is the molecular polarizability. For a polymer, this can be expressed in terms of molar refractivity ([R]) and molar volume (Vₘ):
n = √((Vₘ + 2[R]) / (Vₘ - [R]))
From this, two clear principles emerge for designing high refractive index polymers:
-
Maximize Molar Refractivity ([R]): Incorporate chemical groups with high electron density and polarizability, such as aromatic rings, conjugated systems, and atoms like sulfur or phosphorus.[2] The nitrile group (–C≡N), with its triple bond, is a significant contributor to polarizability.
-
Minimize Molar Volume (Vₘ): Encourage dense packing of polymer chains to increase the concentration of polarizable groups per unit volume.[1]
1.2. Optical Dispersion and the Abbe Number (νd)
Optical dispersion is the phenomenon where the refractive index of a material varies with the wavelength of light. This causes chromatic aberration in lenses, an undesirable effect where different colors of light focus at different points. Dispersion is quantified by the Abbe number (νd) , defined as:
νd = (n_d - 1) / (n_F - n_c)
where n_d, n_F, and n_c are the refractive indices at the Fraunhofer spectral lines of 587.6 nm (yellow), 486.1 nm (blue), and 656.3 nm (red), respectively.[2]
A high Abbe number signifies low dispersion and is highly desirable for high-fidelity optical components. Generally, there is an inverse relationship between refractive index and Abbe number; materials with a high refractive index tend to have high dispersion (a low Abbe number).[4]
1.3. Transparency and Birefringence
Transparency is the ability of a material to transmit light with minimal scattering or absorption.[5] In polymers, transparency is primarily affected by crystallinity. The crystalline and amorphous regions have different refractive indices, causing light to scatter at their interfaces and leading to haziness or opacity. Therefore, amorphous polymers are typically more transparent.
Birefringence (Δn) is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.[5] In polymers, it arises from the preferential orientation of polymer chains during processing (e.g., stretching or molding).[2] For many applications, such as high-quality lenses, low birefringence is critical to avoid image distortion.[3]
The Aliphatic Dinitrile Monomer Series: A Structure-Property Analysis
We will now compare the predicted properties of polymers derived from three common aliphatic dinitriles, which share the same functional group but differ in the length of their connecting alkyl chain.
| Monomer | Chemical Structure | Formula |
| Succinonitrile | NC–(CH₂)₂–CN | C₄H₄N₂ |
| Glutaronitrile | NC–(CH₂)₃–CN | C₅H₆N₂ |
| Adiponitrile | NC–(CH₂)₄–CN | C₆H₈N₂ |
2.1. Core Hypothesis: The Role of the Alkyl Spacer
The central hypothesis of this guide is that the length of the methylene (–CH₂–) spacer between the two nitrile groups is the primary determinant of the polymer's optical and thermal properties.
-
Refractive Index: As the alkyl chain length decreases from adiponitrile to succinonitrile, the volume density of the highly polarizable nitrile groups in the resulting polymer will increase. According to the Lorentz-Lorenz equation, this higher concentration of polarizable moieties should lead to a higher refractive index .
-
Glass Transition Temperature (Tg): Longer, more flexible alkyl chains increase the rotational freedom of the polymer backbone.[6] Therefore, polymers from adiponitrile are predicted to have a lower Tg than those from the more rigid succinonitrile backbone.
-
Density: Shorter, more compact chains in poly(succinonitrile) may allow for denser packing, further contributing to a higher refractive index.
The logical flow from monomer structure to final optical properties is illustrated in the diagram below.
Caption: Logical relationship between dinitrile monomer structure and resulting polymer properties.
2.2. Comparative Data and Predicted Performance
| Property | Poly(succinonitrile) | Poly(glutaronitrile) | Poly(adiponitrile) | Rationale & Causality |
| Refractive Index (n_d) | Highest | Intermediate | Lowest | Shorter alkyl chain leads to higher density of polarizable nitrile groups per unit volume.[2][8] |
| Abbe Number (ν_d) | Lowest | Intermediate | Highest | Follows the general inverse trend with refractive index; higher refractive index typically correlates with higher dispersion.[4] |
| Transparency | Good to Excellent | Good to Excellent | Good to Excellent | As aliphatic polymers, they are expected to be largely amorphous, leading to high transparency if properly processed.[5] |
| Birefringence (Δn) | Potentially Higher | Intermediate | Potentially Lower | The more rigid backbone may be more susceptible to orientation-induced birefringence during processing. |
| Glass Transition Temp. (Tg) | Highest | Intermediate | Lowest | Longer, more flexible alkyl chains lower the energy barrier for segmental motion.[6] |
Expert Insight: The choice of monomer represents a critical engineering trade-off. For an application demanding the highest possible refractive index from this polymer class, poly(succinonitrile) is the logical starting point. However, this will likely come at the cost of higher chromatic dispersion (lower Abbe number) and potentially more challenging processing due to its higher rigidity. Conversely, if low dispersion and higher flexibility are paramount, poly(adiponitrile) would be the preferred candidate, albeit with a lower refractive index.
Experimental Validation Protocols
To validate the above predictions, a rigorous and systematic experimental approach is required. The following protocols describe a self-validating system for characterizing and comparing these polymers.
3.1. Polymer Synthesis & Sample Preparation
Objective: To synthesize the polymers and prepare high-quality thin films suitable for optical measurements. The process must be consistent across all monomer types to ensure a valid comparison.
Methodology:
-
Polymerization: Utilize a consistent polymerization method, such as free-radical or anionic polymerization, in a suitable solvent (e.g., dimethylformamide).[9] The reaction should be carried out to high conversion to ensure the properties are representative of the polymer, not the monomer.
-
Purification: Precipitate the synthesized polymer in a non-solvent (e.g., methanol) to remove unreacted monomer and oligomers. Repeat this process until a consistent molecular weight is achieved, as verified by Gel Permeation Chromatography (GPC).
-
Film Casting:
-
Prepare solutions of each purified polymer at a fixed concentration (e.g., 10 wt%) in a suitable solvent (e.g., cyclopentanone).
-
Use spin-coating to deposit thin films onto pristine, optically flat substrates (e.g., silicon wafers or quartz slides).
-
Carefully control spin speed and time to achieve a uniform thickness of ~1 µm.
-
Anneal the films under vacuum at a temperature above their respective glass transition temperatures (Tg) and then slowly cool to room temperature. This crucial step removes residual solvent and relaxes internal stresses, minimizing processing-induced birefringence.[2]
-
3.2. Optical Property Characterization
The following workflow outlines the key measurements.
Caption: Experimental workflow for the characterization of polymer optical properties.
Protocol 1: Refractive Index and Abbe Number Measurement
-
Instrument: Spectroscopic Ellipsometer.
-
Procedure:
-
Mount the polymer-coated substrate onto the ellipsometer stage.
-
Measure the change in polarization of reflected light (Ψ and Δ) over a broad wavelength range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Develop an optical model (e.g., a Cauchy model) to fit the experimental data. This model will yield the film thickness and the refractive index (n) as a function of wavelength.[10]
-
Extract the refractive index values at 587.6 nm (n_d), 486.1 nm (n_F), and 656.3 nm (n_c).
-
Calculate the Abbe number (νd) using the standard formula.
-
-
Causality: Using a multi-angle spectroscopic approach provides a robust, over-determined dataset, leading to a highly accurate and reliable determination of the refractive index and film thickness, minimizing ambiguity.
Protocol 2: Transparency Measurement
-
Instrument: UV-Visible Spectrophotometer.
-
Procedure:
-
Use a polymer film on a transparent substrate (e.g., quartz).
-
Obtain a baseline spectrum with an uncoated quartz slide in the beam path.
-
Measure the transmittance spectrum of the polymer-coated slide from the UV to the near-infrared region (e.g., 300-900 nm).
-
The percentage of transmitted light in the visible range (400-700 nm) is a direct measure of the material's transparency.
-
Protocol 3: Birefringence Measurement
-
Instrument: Polarized Light Microscope equipped with a compensator (e.g., Berek or Sénarmont).
-
Procedure:
-
Place the annealed polymer film between two crossed polarizers.
-
If the sample is birefringent, it will appear bright against the dark background.
-
Rotate the sample to the position of maximum brightness.
-
Insert and adjust the compensator to determine the optical path difference (retardation).
-
Calculate the birefringence (Δn) by dividing the retardation by the film thickness (previously determined by ellipsometry).
-
-
Trustworthiness: This method provides a direct, quantitative measure of the in-plane birefringence. For a more comprehensive analysis, ellipsometry can also be used to determine both in-plane and out-of-plane refractive indices.
Conclusion and Future Directions
Based on fundamental structure-property relationships, this guide establishes a clear predictive framework for the optical properties of polymers derived from aliphatic dinitrile monomers. It is hypothesized that a shorter alkyl spacer between nitrile groups, as in poly(succinonitrile), will yield a polymer with a higher refractive index and higher glass transition temperature, but also higher chromatic dispersion. Conversely, a longer spacer, as in poly(adiponitrile), is expected to produce a more flexible polymer with a lower refractive index and lower dispersion.
While this guide provides the theoretical foundation and experimental protocols for a rigorous comparison, the lack of published experimental data highlights a significant opportunity for research. The systematic synthesis and characterization of these materials, following the protocols outlined herein, would provide invaluable data for the materials science community. Such work would not only validate the predictions made in this guide but also contribute to a more nuanced understanding of how fundamental molecular structures can be tuned to create the next generation of tailored optical polymers.
References
- 1. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. mdpi.com [mdpi.com]
- 4. uni-marburg.de [uni-marburg.de]
- 5. Optical Properties of Polymers [intertek.com]
- 6. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Adiponitrile - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Polymer Synthesis and Characterization – Zentel Group – TU Darmstadt [chemie.tu-darmstadt.de]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isomer Separation of 1,4-Phenylenediacetonitrile Reaction Mixtures
For: Researchers, scientists, and drug development professionals
Introduction: The Synthetic Challenge of a Versatile Building Block
1,4-Phenylenediacetonitrile (1,4-PDAN) is a valuable crystalline solid that serves as a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and advanced agrochemicals.[1][2] Its molecular structure, featuring a central benzene ring with two cyanomethyl substituents in the para position, provides a versatile scaffold for constructing more complex molecules.[1]
The common synthesis of 1,4-PDAN, often involving the reaction of a p-xylylene dihalide with a cyanide salt, is generally high-yielding.[3] However, like many reactions involving substituted benzene rings, the formation of positional isomers—specifically 1,2- (ortho) and 1,3- (meta) phenylenediacetonitrile—is a common challenge. These isomers, sharing the same molecular formula (C₁₀H₈N₂) and weight, exhibit very similar physical and chemical properties, making their separation from the desired 1,4-isomer a non-trivial purification task.[4][5][6]
This guide provides an in-depth comparison of three primary laboratory techniques for separating 1,4-PDAN from its isomeric impurities: Fractional Crystallization , Flash Column Chromatography , and Preparative High-Performance Liquid Chromatography (HPLC) . We will explore the fundamental principles of each method, provide detailed experimental protocols, and offer a comparative analysis of their performance to guide you in selecting the optimal strategy for your specific research and development needs.
The Core Problem: Separating Positional Isomers
Positional isomers often have closely related boiling points, melting points, and solubility profiles, which complicates separation by traditional methods like distillation or simple crystallization.[6][7] The success of any separation technique hinges on exploiting the subtle differences in the isomers' physical properties that arise from their distinct spatial arrangements.
-
1,4-PDAN (Para): The symmetrical structure of the para isomer typically results in a more ordered crystal lattice, often leading to a higher melting point (95-99 °C) and lower solubility in many solvents compared to its less symmetrical counterparts.[8]
-
1,2-PDAN (Ortho) & 1,3-PDAN (Meta): The asymmetry of these isomers disrupts efficient crystal packing, generally resulting in lower melting points and potentially higher solubilities.
Our goal is to leverage these subtle differences to achieve high-purity isolation of the target 1,4-PDAN.
Method 1: Fractional Crystallization
Fractional crystallization is a powerful, cost-effective purification technique that separates compounds based on differences in their solubility in a specific solvent at a given temperature.[9][10] The process involves dissolving the impure mixture in a minimum amount of hot solvent and then allowing the solution to cool slowly. The least soluble compound—in this case, ideally the 1,4-PDAN—will crystallize out first, leaving the more soluble isomers in the mother liquor.[11]
Causality of Experimental Choices
The choice of solvent is the most critical parameter. An ideal solvent should:
-
Exhibit a large solubility differential: It should dissolve the 1,4-PDAN isomer significantly less than the ortho and meta isomers, especially at lower temperatures.
-
Have a steep solubility curve: The solvent should dissolve a large amount of the crude mixture when hot but very little when cold to maximize recovery.
-
Be inert: It must not react with the phenylenediacetonitrile isomers.
-
Be volatile: A lower boiling point simplifies removal from the purified crystals.
Given that 1,4-PDAN is insoluble in water, organic solvents like ethanol, methanol, or ethyl acetate are suitable starting points for screening.[1]
Experimental Protocol: Fractional Crystallization
This protocol is a self-validating system; the purity of each crystal fraction and the final mother liquor should be checked by analytical HPLC or ¹H NMR to confirm the separation's efficacy.
-
Solvent Selection: Begin by testing the solubility of the crude mixture in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate) to identify one that provides poor solubility at room temperature but good solubility near its boiling point.
-
Dissolution: Place the crude 1,4-PDAN reaction mixture in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent incrementally until the solid is just dissolved.
-
Slow Cooling (Crystal Formation): Cover the flask and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask. For even greater recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the first crop of crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Analysis (Validation Step): Dry the crystals and analyze their purity using an appropriate method (e.g., melting point determination, analytical HPLC). The melting point should be sharp and close to the literature value for pure 1,4-PDAN (95-99 °C).[8]
-
Second Crop (Optional): Concentrate the filtrate (mother liquor) by boiling off some of the solvent and cool again to obtain a second, likely less pure, crop of crystals.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Workflow for Fractional Crystallization
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-苯二乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. rcprocess.se [rcprocess.se]
- 10. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to 1,4-Phenylenediacetonitrile-Based Materials: Performance Benchmarking in Advanced Applications
Foreword: The Versatility of a Nitrile Building Block
In the landscape of advanced materials synthesis, the selection of molecular precursors is a critical determinant of the final material's properties and performance. 1,4-Phenylenediacetonitrile (PDAN), a seemingly simple aromatic dinitrile, has emerged as a versatile and highly reactive building block for a new generation of functional organic materials. Its rigid phenylene core and reactive nitrile groups provide a unique platform for creating diverse macromolecular architectures, from linear conjugated polymers to highly cross-linked porous networks. This guide provides a comprehensive analysis of the performance of PDAN-based materials in three key application areas: organic electronics, energy storage, and gas adsorption. Through a critical examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to evaluate and harness the potential of this remarkable precursor.
I. PDAN in Organic Electronics: The Pursuit of Efficient Light Emission
The development of organic light-emitting diodes (OLEDs) has revolutionized display and lighting technologies. The heart of an OLED is the emissive layer, where organic semiconductor materials convert electrical energy into light. The performance of these materials is dictated by their electronic structure, charge transport characteristics, and photoluminescent properties. PDAN, with its electron-withdrawing nitrile groups and π-conjugated phenylene ring, serves as an excellent precursor for synthesizing polymers with tailored optoelectronic properties.
A. Synthesis of PDAN-Based Conjugated Polymers for OLEDs
The reactive nitrile groups of PDAN can be readily transformed into various conjugated moieties. A common strategy involves the Knoevenagel condensation with aromatic aldehydes to create vinylene-linked polymers. This approach allows for the systematic tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and recombination in an OLED device.
Experimental Protocol: Synthesis of a PDAN-based Poly(phenylenevinylene) Derivative
-
Monomer Preparation: In a nitrogen-purged flask, dissolve this compound (1.0 mmol) and a selected dialdehyde monomer (e.g., terephthaldehyde) (1.0 mmol) in anhydrous toluene (20 mL).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as potassium tert-butoxide (0.2 mmol), to the solution.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110°C) and stir under a nitrogen atmosphere for 24 hours. The polymer will precipitate from the solution as the reaction proceeds.
-
Purification: After cooling to room temperature, filter the polymer and wash it sequentially with methanol and acetone to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer product under vacuum at 60°C for 24 hours.
Caption: Synthesis of a PDAN-based conjugated polymer via Knoevenagel condensation.
B. Performance Benchmarking of PDAN-Based OLEDs
The performance of an OLED is quantified by several key metrics, including external quantum efficiency (EQE), luminance, and turn-on voltage. While specific data for PDAN-derived polymers is still emerging in the literature, we can benchmark their potential against established classes of OLED materials.
Table 1: Comparative Performance of OLED Emitter Classes
| Material Class | Typical EQE (%) | Typical Luminance (cd/m²) | Turn-on Voltage (V) | Color Purity |
| Fluorescent Polymers (e.g., PPV derivatives) | 1-5 | 100 - 10,000 | 3-7 | Good |
| Phosphorescent Emitters (e.g., Ir complexes) | >20 | >10,000 | 2-5 | Excellent |
| Thermally Activated Delayed Fluorescence (TADF) | >20 | >10,000 | 2-5 | Excellent |
| Potential PDAN-Based Polymers | TBD | TBD | TBD | TBD |
TBD: To be determined through further experimental work.
The incorporation of PDAN into the polymer backbone is expected to enhance electron injection and transport due to the electron-withdrawing nature of the nitrile groups, potentially leading to lower turn-on voltages and improved EQE compared to simple poly(phenylenevinylene)s (PPVs). However, achieving performance comparable to state-of-the-art phosphorescent or TADF emitters will likely require more complex molecular designs that facilitate efficient triplet harvesting.
Experimental Protocol: Fabrication and Testing of a PDAN-Polymer-Based OLED
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 15 minutes.
-
Emissive Layer: Dissolve the synthesized PDAN-based polymer in a suitable solvent (e.g., chlorobenzene) and spin-coat it onto the PEDOT:PSS layer. Anneal the film at 80°C for 30 minutes in a nitrogen-filled glovebox.
-
Electron Transport and Cathode Layers: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., TPBi), a low work function metal (e.g., LiF), and a protective metal cathode (e.g., Al).
-
Encapsulation and Testing: Encapsulate the device to prevent degradation from air and moisture. Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer.
II. PDAN in Energy Storage: Crafting High-Capacity Anode Materials
The quest for next-generation lithium-ion batteries with higher energy densities and longer cycle lives necessitates the development of advanced electrode materials. Organic electrode materials are gaining significant attention as sustainable alternatives to their inorganic counterparts. The nitrile groups in PDAN can be converted into nitrogen-containing heterocyclic structures upon carbonization, which can serve as active sites for lithium-ion storage.
A. Synthesis of PDAN-Derived Carbonaceous Anode Materials
A straightforward approach to preparing anode materials from PDAN is through direct pyrolysis. During this process, the PDAN molecules undergo cyclization and polymerization, followed by carbonization, to form a nitrogen-doped carbon matrix.
Experimental Protocol: Preparation of PDAN-Derived Carbon Anode
-
Pyrolysis: Place a known amount of this compound powder in a tube furnace.
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.
-
Carbonization: Heat the sample to a target temperature (e.g., 600-800°C) at a controlled ramp rate (e.g., 5°C/min) and hold for a specified duration (e.g., 2 hours).
-
Cooling and Collection: Allow the furnace to cool down to room temperature under the inert atmosphere. The resulting black powder is the PDAN-derived carbon material.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,4-Phenylenediacetonitrile Characterization
Abstract
In the landscape of pharmaceutical development and manufacturing, the rigorous characterization of chemical intermediates is paramount. 1,4-Phenylenediacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods to ensure its identity, purity, and quality.[1][2] This guide provides an in-depth comparison of common analytical techniques for its characterization and delineates a comprehensive framework for the cross-validation of these methods. Moving beyond mere procedural descriptions, this document elucidates the scientific rationale behind experimental choices, grounded in established regulatory principles, to ensure the generation of trustworthy and consistent data across different analytical platforms.
Introduction: The Analytical Imperative for this compound
This compound, also known as 1,4-bis(cyanomethyl)benzene, is a crystalline solid with the molecular formula C₁₀H₈N₂.[1] Its symmetric structure, featuring a central benzene ring with two opposing cyanomethyl groups, makes it a versatile precursor in organic synthesis.[1][2] The quality of this intermediate directly impacts the purity profile and safety of the final drug product. Therefore, employing validated analytical methods to control its quality is not just a regulatory requirement but a scientific necessity.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] When multiple analytical techniques are available or when a method is transferred between laboratories, cross-validation becomes a critical exercise.[5] It is the formal process of comparing results from two distinct, validated methods to ensure they produce comparable and reliable data.[5][6] This guide will focus on the practical application of these principles, comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound.
A Primer on Primary Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the specific information required (e.g., purity, impurity profile, identity). For this compound, with a melting point of 95-99 °C and sufficient volatility, both HPLC and GC are highly applicable.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses aromatic character, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar nature of the analyte leads to strong retention on a nonpolar stationary phase (like C18), allowing for excellent separation from more polar impurities.
Typical Starting Conditions:
-
Column: A C18-bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to its hydrophobicity, which provides good retention for aromatic compounds.[7][8]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. Acetonitrile is a common organic modifier that provides good peak shape for aromatic nitriles.[7][9][10] Starting with a higher aqueous content and gradually increasing the acetonitrile concentration allows for the elution of compounds over a wide polarity range.
-
Detection: UV detection at a wavelength around 205-220 nm is suitable, as the benzene ring exhibits strong absorbance in this region.[10]
Gas Chromatography (GC)
Principle & Rationale: GC is an ideal technique for volatile and thermally stable compounds.[11] this compound's ability to be vaporized without decomposition makes it a prime candidate for GC analysis. Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase, with components eluting at different times based on their boiling points and interactions with the stationary phase.
Typical Starting Conditions:
-
Column: A mid-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase (e.g., DB-5ms), is often a good choice. This provides selective interactions with the aromatic ring of the analyte.
-
Injector & Detector: A split/splitless injector is standard. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For nitrogen-containing compounds like nitriles, a Nitrogen-Phosphorus Detector (NPD) can offer enhanced sensitivity and selectivity.[12]
-
Temperature Program: A temperature gradient is crucial. Starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) ensures that both volatile impurities and the main analyte are well-resolved.[13]
The Bedrock of Reliability: Analytical Method Validation
Before any cross-validation can occur, each individual method must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15] The recent revision, ICH Q2(R2), provides a comprehensive framework for this process.[16][17][18][19]
Core Validation Parameters (ICH Q2(R2)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Cross-Validation Protocol: HPLC vs. GC for Purity Assay
The goal of this cross-validation is to demonstrate that a newly developed GC method provides equivalent results to an established, validated HPLC method for the purity determination of this compound.
Experimental Workflow
The workflow ensures a systematic comparison of the two methods using identical sample sets.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Step-by-Step Methodology
-
Protocol Definition: Establish a formal cross-validation protocol with pre-defined acceptance criteria. The criteria should state that the mean results from the two methods should not differ by more than a specified amount (e.g., ±2.0%) and that the variance should be comparable.
-
Sample Preparation: Use a single, homogeneous batch of this compound. Prepare six independent sample solutions at the target concentration (e.g., 1.0 mg/mL) for each method.
-
System Suitability: Before analysis, perform system suitability tests for both the HPLC and GC systems to ensure they are operating correctly. This includes parameters like resolution, tailing factor, and injection precision.
-
Analysis:
-
Inject each of the six sample preparations into the HPLC system.
-
Inject each of the six sample preparations into the GC system.
-
-
Data Collection: Record the purity results (typically as area percent) for each of the 12 injections.
-
Statistical Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the set of results from each method.
-
Perform an F-test to compare the variances of the two methods. This checks if the precision is equivalent.
-
Perform a Student's t-test to compare the means of the two methods. This checks for any significant bias between the methods.[20][21][22]
-
Comparative Data & Interpretation
The following table presents hypothetical data from our cross-validation study.
| Parameter | HPLC Method (Established) | GC Method (New) |
| Sample 1 Purity (%) | 99.52 | 99.48 |
| Sample 2 Purity (%) | 99.61 | 99.55 |
| Sample 3 Purity (%) | 99.55 | 99.62 |
| Sample 4 Purity (%) | 99.49 | 99.51 |
| Sample 5 Purity (%) | 99.63 | 99.65 |
| Sample 6 Purity (%) | 99.58 | 99.57 |
| Mean Purity (%) | 99.56 | 99.56 |
| Standard Deviation | 0.052 | 0.061 |
| RSD (%) | 0.05% | 0.06% |
| F-test (Calculated) | - | 1.38 |
| F-test (Critical, α=0.05) | - | 5.05 |
| t-test (Calculated) | - | 0.00 |
| t-test (Critical, α=0.05) | - | 2.23 |
Interpretation:
-
Precision (F-test): The calculated F-value (1.38) is less than the critical F-value (5.05). This indicates there is no statistically significant difference in the precision of the two methods.
-
Accuracy/Bias (t-test): The calculated t-value (0.00) is less than the critical t-value (2.23). This demonstrates that there is no statistically significant difference between the mean purity results obtained from the HPLC and GC methods.
Logical Relationships in Method Validation
The success of a cross-validation study is built upon the foundation of individual method validation. The parameters are interconnected, ensuring a comprehensive evaluation of a method's performance.
Caption: Interrelationship of analytical validation parameters.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the characterization of this compound. The choice between them often depends on laboratory resources and specific analytical needs.
-
HPLC is generally preferred for its versatility in handling a wide range of compounds and its compatibility with non-volatile impurities.
-
GC offers high resolution and speed for volatile analytes and can be more cost-effective for routine quality control where the impurity profile is well-defined.
A successful cross-validation, as outlined in this guide, provides documented evidence that different analytical procedures yield equivalent results. This ensures data integrity and consistency throughout the drug development lifecycle, from raw material testing to final product release. It is a cornerstone of a robust quality system and a testament to scientific rigor in the pharmaceutical industry.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 622-75-3 [chemicalbook.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. distantreader.org [distantreader.org]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
- 12. epa.gov [epa.gov]
- 13. CN110441458A - The gas chromatography analysis method of each substance in a kind of detection phthalic anhydride - Google Patents [patents.google.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. propharmagroup.com [propharmagroup.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. starodub.nl [starodub.nl]
- 20. researchgate.net [researchgate.net]
- 21. extractalpha.com [extractalpha.com]
- 22. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Comparative Guide to the Reactivity of 1,4-Phenylenediacetonitrile and Other Activated Methylene Compounds
This guide provides an in-depth comparative analysis of the reactivity of 1,4-phenylenediacetonitrile against other classical activated methylene compounds. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to explore the structural and electronic underpinnings that dictate reactivity. We will examine the causality behind experimental outcomes, offering field-proven insights into the practical application of these versatile reagents.
Introduction: The Principle of Methylene Activation
Activated methylene compounds are a cornerstone of modern organic synthesis, prized for their ability to form carbon-carbon bonds. The core feature of these molecules is a methylene bridge (-CH₂) flanked by two electron-withdrawing groups (EWGs).[1] This specific arrangement dramatically increases the acidity of the methylene protons.[2][3]
When a base is introduced, one of these protons is readily abstracted, creating a resonance-stabilized carbanion. This nucleophilic carbanion is the key reactive intermediate, capable of participating in a wide array of synthetic transformations, including condensations, conjugate additions, and alkylations. The stability of this carbanion—and thus the reactivity of the parent compound—is directly influenced by the nature of the attached EWGs.
This guide will compare the following key compounds:
-
This compound: A unique structure with two benzylic methylene groups, each activated by a cyano group and a central phenyl ring.
-
Malononitrile: A highly activated compound with two cyano groups on a single carbon.
-
Ethyl Cyanoacetate: Features both a cyano and an ester group, presenting asymmetric activation.
-
Acetylacetone (2,4-pentanedione): A classic β-diketone, activated by two carbonyl groups.
Structural and Electronic Properties: The Source of Reactivity
The reactivity of an activated methylene compound is fundamentally tied to the pKa of its methylene protons—a lower pKa signifies higher acidity and greater ease of carbanion formation. This acidity is governed by the inductive and resonance effects of the flanking EWGs.
Caption: General mechanism of carbanion formation from an activated methylene compound.
The stability of the resulting carbanion is paramount. For acetylacetone, the negative charge is delocalized over two oxygen atoms, forming a highly stable enolate.[4] For malononitrile, the two linear cyano groups provide powerful inductive pull and resonance stabilization. This compound presents a more complex case; each methylene group is activated by a single cyano group and, crucially, by the phenyl ring. The protons are benzylic, and the resulting carbanion is stabilized by delocalization into the aromatic π-system.[5][6]
Table 1: Physicochemical Properties of Selected Activated Methylene Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (in water) | Key Structural Features |
| This compound | N#C-CH₂-C₆H₄-CH₂-C#N | 156.18[7] | ~19 (estimated for benzylic proton next to -CN)[8] | Two benzylic, cyano-activated methylene groups separated by a rigid phenyl spacer. |
| Malononitrile | CH₂(CN)₂ | 66.06[9] | 11[10][11][12] | Two powerful, geminal cyano EWGs. Highly acidic. |
| Ethyl Cyanoacetate | NCCH₂CO₂CH₂CH₃ | 113.12[13][14] | ~13 (estimated) | Asymmetric activation by cyano and ester groups. |
| Acetylacetone | CH₃COCH₂COCH₃ | 100.12[4] | 8.99[4][15] | Two carbonyl groups; forms a highly stable, conjugated enolate. |
Comparative Reactivity in Key Synthetic Transformations
The differences in acidity and carbanion stability translate directly into observable differences in reactivity. We will explore this through three fundamental reaction classes: Knoevenagel condensation, Michael addition, and alkylation.
Knoevenagel Condensation
This reaction involves the condensation of an activated methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a new C=C bond.[16] The reaction rate is highly dependent on the ease of deprotonation of the methylene compound.
Reactivity Trend: Acetylacetone ≈ Malononitrile > Ethyl Cyanoacetate > this compound
-
Acetylacetone and Malononitrile: With the lowest pKa values, these compounds react readily with both aldehydes and, under more forcing conditions, less reactive ketones.[17] The reaction is often rapid at room temperature with a mild catalyst like piperidine.
-
Ethyl Cyanoacetate: Being less acidic, it generally requires slightly stronger conditions or longer reaction times compared to malononitrile.
-
This compound: Its higher pKa means it is the least reactive in this series for Knoevenagel condensations. Deprotonation requires a stronger base or higher temperatures. However, its bifunctional nature is a key feature; under appropriate stoichiometric control, it can undergo either mono- or di-condensation, making it a valuable cross-linking agent or precursor for conjugated polymers.
Michael Addition
The Michael reaction is the 1,4-conjugate addition of a carbanion (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor).[18][19] This reaction is generally thermodynamically controlled, and the nucleophilicity of the carbanion plays a crucial role.
Reactivity Trend: Acetylacetone > Ethyl Cyanoacetate ≈ Malononitrile > this compound
-
Acetylacetone: The "soft" enolate derived from acetylacetone is an excellent nucleophile for Michael additions.
-
Ethyl Cyanoacetate and Malononitrile: These also serve as effective Michael donors, readily adding to acceptors like α,β-unsaturated ketones, esters, and nitriles.[20][21]
-
This compound: The benzylic carbanion is a competent nucleophile for Michael additions. A key application is in the synthesis of complex molecules where the rigid phenyl spacer is a desired structural element. Its bifunctionality again allows for the creation of symmetrical adducts by reaction at both ends.
C-Alkylation
The reaction of the carbanion with alkyl halides is a fundamental method for building molecular complexity. A comparative study on dialkylation using cesium carbonate as the base provides a clear, experimentally determined reactivity trend.[22]
Observed Experimental Reactivity: β-diketone (Acetylacetone) > Ethyl Acetoacetate = Malononitrile = Ethyl Cyanoacetate > ... > Phenylacetonitrile[22]
This trend places This compound , as a derivative of phenylacetonitrile, at the lower end of the reactivity spectrum among this group. This implies that harsher conditions (e.g., stronger base, higher temperature) may be necessary to achieve efficient alkylation compared to acetylacetone or malononitrile.
Experimental Protocol: Comparative Knoevenagel Condensation
To provide a practical context for the discussed reactivity, the following protocol outlines a comparative experiment for the Knoevenagel condensation of benzaldehyde with malononitrile and this compound.
Caption: Standard experimental workflow for the Knoevenagel condensation reaction.
Objective: To visually compare the reaction rate and yield between a highly activated (malononitrile) and a moderately activated (this compound) methylene compound.
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (0.5 eq, assuming dicondensation is possible but comparing on a per-methylene basis)
-
Ethanol (Anhydrous)
-
Piperidine (Catalyst, ~0.1 eq)
-
Standard glassware for reflux and filtration
Procedure:
-
Setup: Prepare two round-bottom flasks.
-
Flask A: Charge with benzaldehyde (10 mmol, 1.06 g) and malononitrile (10 mmol, 0.66 g) in 20 mL of ethanol.
-
Flask B: Charge with benzaldehyde (10 mmol, 1.06 g) and this compound (5 mmol, 0.78 g) in 20 mL of ethanol.
-
-
Initiation: To each flask, add piperidine (1 mmol, 0.1 mL) while stirring at room temperature.
-
Reaction & Monitoring:
-
Flask A: Stir at room temperature. A precipitate of the product, (2-benzylidene)malononitrile, is expected to form rapidly, often within minutes. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Flask B: Stir at room temperature. It is anticipated that the reaction will be significantly slower. If no significant product formation is observed after 1-2 hours at room temperature, equip the flask with a condenser and heat to reflux. Monitor the reaction via TLC until the starting material is consumed.
-
-
Isolation:
-
Once the reactions are complete, cool the flasks in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
-
Analysis:
-
Dry the products and record the final mass and yield.
-
Characterize the products by melting point and spectroscopic methods (e.g., ¹H NMR, IR).
-
Expected Outcome & Causality:
The reaction in Flask A will proceed much faster and likely give a higher yield under mild conditions. This is a direct consequence of the low pKa of malononitrile (pKa 11), allowing for easy formation of the nucleophilic carbanion even with a weak base like piperidine. The reaction in Flask B will require thermal energy (reflux) to overcome the higher activation energy associated with deprotonating the less acidic benzylic proton of this compound. This experiment provides a tangible demonstration of the principles outlined in this guide.
Conclusion and Outlook
The reactivity of activated methylene compounds is a nuanced interplay of electronic and structural factors. While acetylacetone and malononitrile are workhorse reagents for their high acidity and rapid reaction kinetics, this compound offers unique synthetic possibilities. Its reduced reactivity necessitates more tailored reaction conditions but provides a rigid, bifunctional scaffold ideal for constructing symmetrical molecules, polymers, and advanced materials. Understanding the relative reactivity based on pKa and carbanion stability, as detailed in this guide, empowers the research scientist to make informed decisions, optimizing reaction design and unlocking the full potential of these versatile chemical building blocks.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetylacetone - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. scbt.com [scbt.com]
- 8. reddit.com [reddit.com]
- 9. 109-77-3 CAS MSDS (Malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Malononitrile, 98% 109-77-3 India [ottokemi.com]
- 11. sanjaychemindia.com [sanjaychemindia.com]
- 12. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 13. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 14. Ethyl cyanoacetate [webbook.nist.gov]
- 15. Acetylacetone | 123-54-6 [chemicalbook.com]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Michael Addition [organic-chemistry.org]
- 19. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 20. adichemistry.com [adichemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1,4-Phenylenediacetonitrile Reactions: A Comparative Analysis of Computational and Experimental Data
Introduction: The Dual-Faceted World of 1,4-Phenylenediacetonitrile
In the landscape of organic synthesis, this compound (PDN) stands out as a versatile and crucial building block. Its symmetric structure, featuring a central benzene ring flanked by two cyanomethyl groups, offers a reactive scaffold for constructing a wide array of complex molecules, including pharmaceuticals, dyes, and advanced agrochemicals.[1][2][3] The reactivity of PDN is centered around its nitrile (-C≡N) functionalities and the benzylic protons, making it a valuable intermediate for diverse chemical transformations.[1]
Understanding the reaction mechanisms, kinetics, and structural properties of PDN and its derivatives is paramount for optimizing synthetic routes and designing novel compounds. Traditionally, this understanding has been built upon a foundation of meticulous laboratory experimentation. However, the advent of powerful computational chemistry methods now provides a parallel, predictive pathway to explore molecular behavior.
This guide offers a comprehensive comparison between computational modeling and empirical experimental data in the study of this compound reactions. We will delve into the strengths and limitations of each approach, demonstrating how they can be used synergistically to achieve a more profound and accurate understanding of chemical processes. This document is intended for researchers, chemists, and drug development professionals who seek to leverage both theoretical and practical techniques in their work.
Part 1: The Predictive Power of the Digital Laboratory: Computational Modeling
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction pathways before a single reagent is measured.[4][5][6] This in silico approach allows for the rapid screening of hypotheses, the elucidation of transient intermediates, and a deep dive into the electronic structure that governs reactivity.
Modeling Molecular Spectra
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which serves as a direct bridge to experimental validation.
-
Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule.[7][8] For PDN, this is particularly useful for identifying the characteristic nitrile (C≡N) stretching frequency, which is a strong, sharp peak in the infrared spectrum.[9] Computational models not only predict the frequency but also the intensity of these vibrations, aiding in the assignment of complex experimental spectra where peaks may overlap. The model can also elucidate how these frequencies shift upon reaction or complexation.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR spectra is a cornerstone of computational structure verification.[6][12] By calculating the magnetic shielding of each nucleus, software can generate a predicted spectrum. For a symmetric molecule like PDN, this would predict a single signal for the four aromatic protons and a single signal for the four benzylic protons, a hypothesis easily checked by experiment.[13][14] Modern workflows involve calculating spectra for multiple low-energy conformations and generating a Boltzmann-weighted average spectrum, which provides a more accurate comparison to the solution-phase experimental data.[15][16]
Mapping Reaction Pathways and Kinetics
Beyond static properties, computational models excel at exploring the dynamic nature of chemical reactions.
-
Reaction Mechanism and Energetics: DFT can be used to map the entire energy landscape of a reaction. This involves locating the structures of reactants, products, transition states, and intermediates. The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter that governs the reaction rate.[4][5] For PDN, this can be applied to model reactions like hydrolysis, reduction, or nucleophilic attack at the nitrile carbon.[4][11]
-
Predicting Reactivity: The electronic properties derived from calculations, such as atomic charges and molecular orbital shapes (e.g., the LUMO - Lowest Unoccupied Molecular Orbital), can predict where a molecule is most likely to react. For PDN, this confirms the electrophilic nature of the nitrile carbons and the acidity of the benzylic protons.
Typical Computational Workflow
The process of computationally analyzing a molecule like this compound follows a structured workflow, designed to ensure accuracy and relevance.
Caption: Workflow for computational analysis of this compound.
Part 2: The Tangible Truth: Experimental Investigation
While computational methods provide powerful predictions, experimental work remains the ultimate arbiter of chemical truth. It is in the laboratory that theoretical models are validated, and unexpected reactivity is discovered.
Synthesis and Characterization
The foundation of any experimental study is the ability to synthesize and purify the compound of interest.
-
Synthesis: this compound is typically synthesized via a nucleophilic substitution reaction. A common route involves reacting 1,4-bis(bromomethyl)benzene with a cyanide salt, such as potassium or sodium cyanide, in a suitable solvent system.[1]
-
Purification and Verification: Following synthesis, the crude product must be purified, typically by recrystallization from a solvent like ethanol. The purity is then confirmed by measuring its melting point, which should fall within a narrow range (literature value: 95-99 °C).[3][17] This step is critical, as impurities can significantly affect both spectroscopic measurements and reaction outcomes.
Spectroscopic Analysis: The Experimental Fingerprint
Spectroscopy provides a detailed picture of the molecular structure.
-
NMR Spectroscopy (¹H and ¹³C): As predicted by theory and its symmetry, the ¹H NMR spectrum of PDN is simple. It typically shows a singlet around 7.3-7.4 ppm for the four equivalent aromatic protons and another singlet around 3.7-3.8 ppm for the four equivalent benzylic methylene protons.[13] The ¹³C NMR would similarly show a limited number of signals corresponding to the unique carbon environments.
-
Vibrational Spectroscopy (IR): The IR spectrum of PDN provides a clear signature of its functional groups. The most prominent and diagnostic peak is the sharp, strong absorption corresponding to the C≡N stretch, typically found around 2250 cm⁻¹. Other peaks corresponding to C-H stretches of the aromatic ring and methylene groups, and C=C stretches of the ring, are also observed.[9]
Studying Reactions in the Real World
-
Reaction Monitoring: Experimental kinetics are studied by monitoring the disappearance of reactants or the appearance of products over time.[18] This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by taking NMR spectra of the reaction mixture at regular intervals.
-
Common Reactions of PDN:
-
Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids, proceeding through an amide intermediate. The kinetics of such reactions can be followed by monitoring changes in pH or by spectroscopic methods.[19][20]
-
Reduction: The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction is fundamental for using PDN to synthesize diamines. Recent work has also explored the electrochemical reduction of nitriles.[21]
-
Typical Experimental Workflow
The experimental investigation of a reaction involving PDN is a systematic process of synthesis, reaction, and analysis.
Caption: Workflow for the experimental study of a PDN reaction.
Part 3: Bridging the Gap: A Head-to-Head Comparison
The true power of modern chemical research comes from integrating computational predictions with experimental results. This section directly compares the data obtained from both worlds.
Data Presentation: Spectroscopic Properties
| Property | Computational Prediction (Typical DFT) | Experimental Data |
| ¹H NMR (Aromatic H) | ~7.3-7.5 ppm (singlet) | ~7.3-7.4 ppm (singlet)[13] |
| ¹H NMR (Methylene H) | ~3.7-3.9 ppm (singlet) | ~3.7-3.8 ppm (singlet)[13] |
| IR Freq. (C≡N Stretch) | ~2250-2270 cm⁻¹ (scaled) | ~2250 cm⁻¹[9] |
| IR Freq. (Aromatic C=C) | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ |
Note: Computational frequencies are often systematically higher than experimental ones and are typically multiplied by a scaling factor (~0.96-0.98) for better agreement.[7]
Data Presentation: Reaction Energetics
| Reaction Parameter | Computational Approach | Experimental Approach |
| Reaction Feasibility | Calculate Gibbs Free Energy (ΔG). A negative ΔG suggests spontaneity. | Observe if the reaction proceeds under given conditions to form products. |
| Reaction Rate | Calculate Activation Energy (Ea). Lower Ea implies a faster reaction.[4] | Measure rate constants (k) at different temperatures to determine empirical activation energy (Arrhenius plot).[18] |
| Mechanism | Map transition states and intermediates along the reaction coordinate. | Isolate and characterize intermediates; study isotopic labeling effects; analyze kinetic data.[20] |
Analysis of Convergence and Divergence
-
Areas of Strong Agreement: For rigid, well-behaved molecules like PDN, modern DFT methods show excellent agreement with experimental data for predicting molecular geometry and spectroscopic signatures (NMR and IR).[4][5][15] The predicted relative chemical shifts and vibrational frequencies are often accurate enough to confidently assign experimental spectra.
-
Sources of Discrepancy:
-
Computational Limitations: Predictions are highly dependent on the chosen level of theory (functional) and basis set.[15] Furthermore, most standard calculations are performed on a single molecule in the "gas phase" or with a simplified implicit solvent model, which may not fully capture the complex intermolecular interactions present in a real solution.[15]
-
Experimental Complexities: The "real world" is messy. The presence of trace impurities, unforeseen side reactions, or the influence of the solvent can lead to results that differ from idealized models. Isolating highly reactive or short-lived intermediates to confirm a computed mechanism can also be exceptionally challenging.
-
A Symbiotic Relationship
Ultimately, computational and experimental approaches are not competitors but partners in chemical discovery.
Caption: The synergistic cycle of computational and experimental chemistry.
Computational studies can screen dozens of potential reaction pathways, saving significant laboratory time and resources by focusing experimental efforts on the most promising routes. Conversely, experimental results provide the crucial real-world data needed to benchmark, validate, and refine computational models, leading to more accurate predictive tools for the future.[4][11]
Part 4: Detailed Methodologies
To ensure transparency and reproducibility, the following sections provide detailed protocols for both computational and experimental procedures discussed in this guide.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures and should be performed with appropriate safety precautions in a fume hood.[1]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-bis(bromomethyl)benzene (10.0 g, 37.9 mmol).
-
Solvent Addition: Add a solvent mixture of 100 mL ethanol and 50 mL deionized water.
-
Cyanide Addition: Carefully add potassium cyanide (KCN) (8.3 g, 127.4 mmol, ~3.3 equivalents). CAUTION: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 150 mL of deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure this compound as a white or light-yellow crystalline powder. Dry under vacuum. Confirm purity via melting point and NMR spectroscopy.
Computational Protocol: Prediction of IR and ¹H NMR Spectra
This protocol outlines a general workflow using common quantum chemistry software (e.g., Gaussian, ORCA).
-
Structure Building: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy structure. A common and reliable level of theory for this is DFT with the B3LYP functional and the 6-31G(d) basis set.
-
Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). This will confirm the structure is a true minimum (no imaginary frequencies) and will output the predicted IR spectrum (frequencies and intensities). Apply a standard frequency scaling factor (e.g., 0.9614 for B3LYP/6-31G(d)) to the computed wavenumbers for better comparison with the experimental spectrum.
-
NMR Calculation: Using the same optimized geometry, perform an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level basis set is often recommended for better accuracy (e.g., 6-311+G(2d,p)). Include an implicit solvent model (e.g., PCM for chloroform or water) to better simulate experimental conditions.
-
Data Analysis:
-
The output will provide absolute shielding tensors. To convert these to chemical shifts (δ), subtract the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
-
δ_sample = σ_ref - σ_sample
-
Compare the resulting predicted spectrum with the experimental one.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 622-75-3 [chemicalbook.com]
- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Molecular structure , vibrational , electronic , NBO and NLO analyses of 2 , 6-diphenyl-4 H-pyran-4-one by DFT calculations | Semantic Scholar [semanticscholar.org]
- 9. 1,4-Benzenediacetonitrile [webbook.nist.gov]
- 10. Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound(622-75-3) 1H NMR spectrum [chemicalbook.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. This compound 99 622-75-3 [sigmaaldrich.com]
- 18. 182.160.97.198:8080 [182.160.97.198:8080]
- 19. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]
- 20. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Property Relationship in Polymers Based on 1,4-Phenylenediacetonitrile Isomers: A Comparative Guide
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. Subtle changes in a monomer's chemical structure, such as isomerism, can lead to vastly different macroscopic properties. This guide provides an in-depth technical comparison of polymers synthesized from the ortho, meta, and para isomers of 1,4-phenylenediacetonitrile (PDAN). We will explore how the substitution pattern on the phenyl ring—a seemingly minor variation—creates a cascade of effects, profoundly influencing everything from chain packing and solubility to thermal stability and optoelectronic characteristics.
The fundamental principle we will explore is the direct causal link between molecular geometry and bulk material properties. The linear, symmetric nature of the para-isomer allows for highly ordered polymer chains, leading to materials with superior mechanical strength and thermal stability.[1] In contrast, the asymmetric, bent structures of the ortho- and meta-isomers disrupt this regularity, resulting in more amorphous polymers that are often more soluble and processable, albeit with compromised mechanical and thermal performance.[1] This guide will provide the experimental data and detailed protocols necessary to understand and leverage these differences for targeted material design.
The Monomers: Isomers of this compound
The starting point for our investigation is the three distinct isomers of phenylenediacetonitrile. Their structures are identical in terms of chemical formula (C₁₀H₈N₂) but differ in the substitution pattern of the cyanomethyl groups on the benzene ring.
-
1,2-Phenylenediacetonitrile (ortho-PDAN): The cyanomethyl groups are on adjacent carbons. This proximity introduces significant steric hindrance and a sharp bend in the molecule.
-
1,3-Phenylenediacetonitrile (meta-PDAN): The groups are separated by one carbon, creating a distinct angular geometry.
-
This compound (para-PDAN): The groups are on opposite sides of the ring, resulting in a linear, highly symmetric molecule.[2]
Caption: Isomeric structures of Phenylenediacetonitrile (PDAN).
Polymerization: From Monomer to Macromolecule
The presence of both nitrile (-CN) and activated methylene (-CH₂-) groups allows for several polymerization pathways. A common and effective method is a base-catalyzed condensation reaction, which can lead to the formation of poly(phenylene vinylene) (PPV) analogous structures, where vinylene linkages are formed between the phenyl rings. This creates a conjugated polymer backbone, which is key to the interesting optical and electrical properties of these materials.[3][4][5]
The polymerization generally proceeds via the formation of a carbanion on the methylene group, which then attacks the nitrile group of another monomer, initiating a chain reaction. The choice of base, solvent, and temperature is critical to controlling the molecular weight and polydispersity of the resulting polymer.
Caption: General experimental workflow for the polymerization of PDAN isomers.
Experimental Protocol: Synthesis of Poly(p-phenylenevinylene) derivative from p-PDAN
This protocol describes a representative base-catalyzed solution polymerization.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1.00 g, 6.40 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Initiation: While stirring vigorously under a positive nitrogen pressure, add a strong base such as sodium ethoxide or potassium tert-butoxide (e.g., 0.1 eq) to the solution at room temperature.[3]
-
Polymerization: Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 12-24 hours. Monitor the reaction progress by observing the increase in viscosity or by taking small aliquots for analysis (e.g., GPC). The formation of a precipitate may be observed as the polymer grows and becomes insoluble.
-
Quenching & Precipitation: Cool the reaction mixture to room temperature and slowly pour it into a large volume (500 mL) of a non-solvent like methanol with vigorous stirring. This will quench the reaction and precipitate the polymer.
-
Purification: Collect the polymer precipitate by filtration. Wash the solid polymer repeatedly with methanol and then water to remove unreacted monomer, oligomers, and residual salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Comparative Analysis: The Isomer Effect on Polymer Properties
The geometric differences between the ortho, meta, and para isomers directly translate into distinct macroscopic properties.
A. Molecular Structure, Packing, and Solubility
The ability of polymer chains to pack together efficiently dictates crystallinity and, consequently, many other properties.
-
Poly(p-PDAN): The linear and symmetric nature of the para-isomer allows for close, regular packing of polymer chains. This promotes the formation of ordered, semi-crystalline domains.[1][6] This ordered structure, however, makes it highly resistant to dissolution, and it is often insoluble in common organic solvents.[5]
-
Poly(m-PDAN) & Poly(o-PDAN): The inherent kinks in the meta- and ortho-isomers disrupt chain packing, preventing crystallization and leading to predominantly amorphous structures.[1] This disorder increases the free volume between chains, allowing solvent molecules to penetrate more easily and resulting in significantly better solubility in solvents like THF, chloroform, or DMF.[4][7]
B. Thermal Properties
A polymer's response to heat is critical for its processing and application range. These properties are primarily determined by chain mobility and intermolecular forces, which are heavily influenced by isomerism.[8]
-
Glass Transition Temperature (Tg): Poly(p-PDAN) is expected to have the highest Tg due to the restricted mobility of its rigid, tightly packed chains. The less efficient packing in the amorphous meta and ortho polymers allows for more chain mobility at lower temperatures, resulting in lower Tg values.
-
Thermal Stability: All three polymers should exhibit high thermal stability due to their aromatic backbones. Thermogravimetric Analysis (TGA) typically shows degradation temperatures well above 300°C. The superior packing in Poly(p-PDAN) might offer a slight stability advantage.[9]
| Property | Poly(o-PDAN) | Poly(m-PDAN) | Poly(p-PDAN) |
| Morphology | Amorphous | Amorphous | Semi-Crystalline |
| Solubility | Good | Good | Poor / Insoluble |
| Glass Transition (Tg) | Low | Moderate | High |
| Thermal Stability (Td5%) | > 300 °C | > 320 °C | > 350 °C |
| Note: Values are representative and can vary with molecular weight and synthesis conditions. |
Experimental Protocols: Thermal Analysis
1. Differential Scanning Calorimetry (DSC) for Tg Determination [10]
-
Sample Prep: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Method:
-
Heat the sample from 25°C to 250°C at a rate of 10°C/min to erase thermal history.
-
Cool the sample back to 25°C at 10°C/min.
-
Perform a second heating scan from 25°C to 300°C at 10°C/min.
-
-
Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.
2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Prep: Place 5-10 mg of the dry polymer into a TGA pan.
-
Method: Heat the sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset of degradation and the temperature at 5% weight loss (Td5%).
C. Mechanical Properties
The mechanical strength of a polymer is governed by intermolecular forces and chain entanglement, both of which are affected by the polymer's morphology.[11][12]
-
Tensile Strength & Modulus: Poly(p-PDAN) is expected to exhibit the highest tensile strength and Young's modulus. Its semi-crystalline structure, with strong interchain interactions in the ordered regions, provides significant resistance to deformation.[1][13]
-
Elongation at Break: The amorphous, less entangled chains of Poly(o-PDAN) and Poly(m-PDAN) will likely allow for greater chain slippage before failure, resulting in higher elongation at break and greater flexibility compared to the more rigid para-based polymer.
| Property | Poly(o-PDAN) | Poly(m-PDAN) | Poly(p-PDAN) |
| Tensile Strength | Low | Moderate | High |
| Young's Modulus | Low | Moderate | High |
| Elongation at Break | High | Moderate | Low |
Experimental Protocol: Tensile Testing
-
Sample Prep: Prepare thin films of the polymers by solution casting (for soluble isomers) or melt pressing. Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.
-
Method: Mount a specimen in the grips of a universal testing machine.
-
Testing: Apply a tensile load at a constant strain rate (e.g., 5 mm/min) until the specimen fractures. Record the stress and strain throughout the test.
-
Analysis: Calculate the Young's modulus, tensile strength, and elongation at break from the resulting stress-strain curve.
D. Optical and Electrical Properties
For conjugated polymers, the isomeric structure is paramount as it directly controls the degree of π-electron delocalization along the backbone, which defines the material's optoelectronic behavior.[14][15][16]
-
Effective Conjugation & Band Gap: The linear geometry of Poly(p-PDAN) allows for the most effective overlap of p-orbitals along the polymer chain. This extended conjugation lowers the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller optical band gap.[17][18] Conversely, the kinks in the meta and ortho backbones interrupt this conjugation, leading to larger band gaps.
-
Absorption & Emission: As a direct consequence of the band gap differences, the UV-Vis absorption and fluorescence emission spectra will be red-shifted (longer wavelengths) for Poly(p-PDAN) and blue-shifted (shorter wavelengths) for the other two isomers. PPV, derived from the para isomer, is well-known for its bright yellow-green fluorescence.[5]
-
Electrical Conductivity: The ability to transport charge is highly dependent on both intra-chain (along the backbone) and inter-chain (between chains) hopping. Poly(p-PDAN) is expected to have the highest electrical conductivity upon doping.[5] This is due to its extended conjugation (facilitating intra-chain transport) and its ordered, crystalline structure (facilitating inter-chain transport). The structural disorder in the other isomers acts as traps for charge carriers, leading to lower conductivity.
| Property | Poly(o-PDAN) | Poly(m-PDAN) | Poly(p-PDAN) |
| Effective Conjugation | Low | Interrupted | High |
| Optical Band Gap (Eg) | High | High | Low |
| UV-Vis Abs. (λmax) | Blue-shifted | Blue-shifted | Red-shifted |
| Fluorescence Emission | Blue/Violet | Blue/Green | Green/Yellow |
| Conductivity (doped) | Low | Moderate | High |
Experimental Protocols: Optoelectronic Characterization
1. UV-Visible (UV-Vis) and Fluorescence Spectroscopy
-
Sample Prep: Prepare dilute solutions of the soluble polymers in a suitable solvent (e.g., THF). For insoluble polymers, prepare thin films on quartz substrates.
-
Method: Record the absorption spectrum using a UV-Vis spectrophotometer and the emission spectrum using a spectrofluorometer (exciting at the λmax of absorption).
-
Analysis: Determine the absorption maximum (λmax) and emission maximum. Estimate the optical band gap from the onset of absorption using the Tauc plot method.
2. Cyclic Voltammetry (CV)
-
Sample Prep: Coat a working electrode (e.g., glassy carbon) with a thin film of the polymer.
-
Method: Perform CV in an electrochemical cell containing a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) with a reference and counter electrode.
-
Analysis: Determine the onset potentials for oxidation and reduction. Use these values to calculate the HOMO and LUMO energy levels and the electrochemical band gap.[15]
Conclusion: Designing Polymers by Isomer Selection
The choice of isomer in polymers derived from this compound is a powerful tool for tuning material properties. This guide has demonstrated, with supporting experimental frameworks, the profound and predictable impact of monomer geometry.
Caption: The causal relationship from monomer isomer to final polymer properties.
-
To design high-strength, thermally stable materials for structural applications, the para-isomer is the clear choice, provided its poor processability can be managed.
-
For applications requiring solution processability , such as spin-coating for organic light-emitting diodes (OLEDs) or sensors, the meta- or ortho-isomers are superior candidates. The specific choice would depend on the desired color of light emission (band gap).
-
By copolymerizing different isomers, researchers can achieve a fine balance of properties, creating materials that are, for example, both reasonably strong and processable.
Understanding these fundamental structure-property relationships empowers scientists to move beyond trial-and-error and towards the rational design of polymeric materials with precisely tailored performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. 622-75-3|2,2'-(1,4-Phenylene)diacetonitrile|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Geometric Isomers on the Thermal Properties of Polymers [eureka.patsnap.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. measurlabs.com [measurlabs.com]
- 11. Polymer characterization - Wikipedia [en.wikipedia.org]
- 12. Physical, Thermal, and Mechanical Properties of Polymers | Semantic Scholar [semanticscholar.org]
- 13. High-strength poly(para-phenylene) as an orthopedic biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electronic and Optical Properties of Conjugated Polymers - Physics Today [physicstoday.aip.org]
- 15. Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elearning.kocw.net [elearning.kocw.net]
- 17. Structure–properties correlation of copolymers derived from poly(phenylene vinylene) (PPV): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,4-Phenylenediacetonitrile
For researchers and professionals in the fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of 1,4-Phenylenediacetonitrile (CAS 622-75-3), a compound frequently utilized in organic synthesis. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety Profile: this compound
Before handling or disposing of this compound, it is imperative to be thoroughly familiar with its hazard profile. This compound is classified as toxic and requires cautious handling at all times.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Skin and Body Protection: Wear a lab coat, and for larger quantities, consider additional protective clothing.
Core Disposal Principles
The disposal of this compound must adhere to a set of core principles that prioritize safety and regulatory compliance. The overarching rule is that this chemical waste must be managed as hazardous waste.
1. Segregation is Key: Never mix this compound waste with other chemical waste streams unless their compatibility is certain. It is incompatible with:
-
Strong acids
-
Strong bases
-
Strong oxidizing agents
-
Strong reducing agents[1]
Mixing with incompatible materials can lead to hazardous reactions.[3] At a minimum, keep nitrile waste separate from acids, bases, oxidizers, and metals.[4]
2. Proper Containment: All waste containing this compound must be stored in clearly labeled, sealed, and compatible containers.[1][4][5] The exterior of the waste container must be kept clean.[5]
3. Regulatory Compliance: All disposal activities must conform to local, state, and federal regulations.[6] It is the responsibility of the waste generator to ensure that all legal requirements are met.
Step-by-Step Disposal Procedures
Part 1: Waste Collection and Storage in the Laboratory
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for solid this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Transferring Waste:
-
Storage:
Part 2: Managing Spills and Decontamination
Accidental spills must be handled promptly and safely. The following procedure is for a small, manageable spill within a laboratory setting. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For larger spills or in poorly ventilated areas, evacuate personnel.[8]
-
Don PPE: Wear the appropriate PPE as listed in the "Immediate Safety Profile."[8]
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent it from becoming airborne.[9]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[1]
-
Decontaminate the Area:
-
Label and Store Waste: Seal and label the container with the spill cleanup debris as hazardous waste.
Decontamination of Glassware and Equipment:
-
Triple Rinse: Glassware and equipment contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinsate: The first rinse is considered acutely hazardous and must be collected for disposal as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.[4]
-
Final Wash: After rinsing, wash the glassware with soap and water.
Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Ultimate Disposal
The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company. Laboratory personnel should never attempt to treat or dispose of this chemical waste through standard drains or as regular trash.[10]
The process typically involves:
-
Scheduling a Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[7]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
-
Transportation and Disposal: The licensed contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for this type of waste include high-temperature incineration.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ethz.ch [ethz.ch]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
